Comprehensive Physical Property Profile and Characterization Workflows for [4-(Prop-1-yn-1-yloxy)phenyl]methanol
Executive Summary & Structural Architecture [4-(Prop-1-yn-1-yloxy)phenyl]methanol (Molecular Formula: C₁₀H₁₀O₂) is a highly specialized bifunctional aromatic compound. It is crucial to distinguish this molecule from its...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Architecture
[4-(Prop-1-yn-1-yloxy)phenyl]methanol (Molecular Formula: C₁₀H₁₀O₂) is a highly specialized bifunctional aromatic compound. It is crucial to distinguish this molecule from its widely used structural isomer, 4-propargyloxybenzyl alcohol[1]. While the propargyl isomer features a stable, terminal alkyne separated from the ether oxygen by a methylene bridge (-O-CH₂-C≡CH), the target compound features a prop-1-yn-1-yloxy moiety—an internal alkynyl ether (-O-C≡C-CH₃)[2].
This structural nuance fundamentally alters the molecule's physical properties and stability profile. The oxygen atom's lone pairs are in direct conjugation with the alkyne π-system, rendering the triple bond highly electron-rich and susceptible to electrophilic attack and hydration[3]. Consequently, while the benzylic alcohol provides hydrogen-bonding capabilities that influence its crystalline state and solubility, the alkynyl ether dictates its thermal instability and stringent handling requirements.
Thermodynamic & Physical Property Matrix
Due to the kinetic instability of alkynyl ethers, empirical physical data for this specific isomer is scarce. The following property matrix is constructed using predictive thermodynamic modeling, anchored by the foundational empirical data of its closest stable analogue, 4-methoxybenzyl alcohol[4], and the physical behavior of short-chain alkynyl ethers like 1-propynyl ether[5].
Physical Property
Predicted / Extrapolated Value
Analytical Method
Analogue Baseline & Rationale
Molecular Weight
162.19 g/mol
High-Resolution Mass Spectrometry (ESI+)
Exact mass: 162.0681 Da.
Physical State (25°C)
Viscous liquid or low-melting solid
Visual Inspection / XRD
4-Methoxybenzyl alcohol is a liquid/solid at room temp (MP 24–25°C)[4]. The rigid alkyne increases lattice packing energy slightly.
Melting Point (Tₘ)
35°C – 45°C
Differential Scanning Calorimetry (DSC)
Propargyl and alkynyl ethers typically exhibit higher melting points than their methoxy counterparts due to increased polarizability.
Boiling Point (T₆)
~280°C (Decomposes before boiling)
TGA-MS (Thermogravimetric Analysis)
4-Methoxybenzyl alcohol boils at 259°C[4]. The alkynyl ether will likely undergo thermal rearrangement or polymerization prior to vaporization.
Density (ρ)
1.12 – 1.16 g/cm³
Helium Pycnometry
Slightly higher than 4-methoxybenzyl alcohol (1.11 g/cm³)[4] due to the denser electron cloud of the alkyne.
LogP (Octanol/Water)
1.80 – 2.20
RP-HPLC (OECD Test Guideline 117)
4-Methoxybenzyl alcohol has a LogP of 1.10[4]. The addition of the hydrophobic propyne chain increases lipophilicity.
Experimental Workflows for Physical Characterization
To empirically validate the physical properties of[4-(Prop-1-yn-1-yloxy)phenyl]methanol, standard characterization workflows must be heavily modified to account for the molecule's reactivity.
Thermal Analysis via Differential Scanning Calorimetry (DSC)
Causality & Expertise: Alkynyl ethers can undergo exothermic polymerization, Claisen-type rearrangements, or oxidative degradation upon heating[6]. Standard open-pan DSC will result in volatilization and oxidation, masking the true melting point. Hermetic sealing in an inert atmosphere is mandatory to isolate the intrinsic phase transitions from degradation artifacts.
Step-by-Step Protocol:
Inert Preparation: Inside an Argon-filled glovebox, accurately weigh 2.0–5.0 mg of the synthesized compound into a Tzero aluminum pan.
Hermetic Sealing: Crimp the pan with a hermetic lid to prevent the escape of volatile degradation byproducts during the thermal ramp.
Equilibration: Place the sealed pan and an empty reference pan into the DSC cell. Purge the cell with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 10 minutes.
Thermal Ramping: Equilibrate the sample at 0°C for 5 minutes. Initiate a linear heating ramp at 10°C/min up to 250°C.
Data Synthesis: Extract the endothermic peak corresponding to the melting point (Tₘ). Any subsequent sharp exothermic peaks indicate the onset temperature of alkyne polymerization.
LogP Determination via Reverse-Phase HPLC
Causality & Expertise: The traditional "shake-flask" method for determining partition coefficients requires 24 hours of equilibration in an aqueous/octanol mixture. Because alkynyl ethers undergo rapid acid-catalyzed hydration in aqueous media[3], a shake-flask assay would measure the LogP of the degradation product, not the parent molecule. Reverse-Phase HPLC (OECD 117) minimizes aqueous exposure and allows for pH control, creating a self-validating system for intact molecule measurement.
Step-by-Step Protocol:
Buffered Mobile Phase: Prepare a mobile phase of Methanol/Water (60:40 v/v). Critical Step: Buffer the aqueous phase to pH 7.5 using 10 mM ammonium acetate. This completely suppresses the formation of the oxocarbenium ion, preventing hydrolysis.
Calibration: Inject a mixture of reference standards (e.g., benzyl alcohol, 4-methoxybenzyl alcohol[4], toluene) with known LogP values. Record their retention times (
tr
) and calculate the capacity factor (
k′
) for each.
Sample Injection: Dissolve the target compound in the mobile phase (1 mg/mL) immediately prior to injection to minimize solution-state degradation. Inject 10 µL onto a C18 reverse-phase column.
Analysis: Monitor the eluent at 254 nm. Calculate the capacity factor of the intact alkynyl ether and interpolate its LogP from the calibration curve.
Stability, Reactivity, and Handling Physicalities
The physical handling of [4-(Prop-1-yn-1-yloxy)phenyl]methanol is dictated by two primary degradation pathways:
Acid-Catalyzed Hydration: The electron-donating oxygen atom polarizes the alkyne, making the β-carbon highly susceptible to protonation. In the presence of ambient moisture and trace acid, the alkyne protonates to form a resonance-stabilized oxocarbenium intermediate. This intermediate is rapidly trapped by water, resulting in irreversible hydrolysis to form a propionate ester (4-(hydroxymethyl)phenyl propionate)[3].
Peroxide Formation: Like many ethers, prolonged exposure to atmospheric oxygen and light can lead to the formation of explosive peroxides at the benzylic or propargylic positions[7].
Storage Protocol: The compound must be stored at -20°C in amber, air-tight vials backfilled with Argon. Prior to physical property measurement, the compound should be tested for peroxides using acidified potassium iodide indicator strips[7].
Visualizations
Caption: Workflow for the physical characterization of sensitive alkynyl ethers under inert conditions.
Caption: Acid-catalyzed hydration pathway of the prop-1-yn-1-yloxy moiety to a propionate ester.
References
National Center for Biotechnology Information (PubChem). (2025). PubChem Compound Summary for CID 7738, 4-Methoxybenzyl alcohol. Retrieved from[Link]
Journal of the American Chemical Society (ACS). (2025). Synthesis of 4-Propargyloxybenzyl alcohol and Alignment Media. Retrieved from [Link]
National Institutes of Health (PMC). (2009). Synthesis of 2-iodoynamides and regioselective [2+2] cycloadditions with ketene (Alkynyl Ether Stability). Retrieved from[Link]
LookChem. (2025). 1-Propynylethyl ether Physical Properties and Safety Data. Retrieved from [Link]
Western Sydney University. (2025). Ethers and peroxide forming compounds - Laboratory Safety Guidelines. Retrieved from [Link]
Thieme Connect. (2025). Product Class 1: Ketene and Alkynyl Ether Reactivity. Retrieved from[Link]
IUPAC name for [4-(Prop-1-yn-1-yloxy)phenyl]methanol
An In-depth Technical Guide to [4-(Prop-1-yn-1-yloxy)phenyl]methanol: Synthesis, Characterization, and Application in Drug Discovery Authored by a Senior Application Scientist Abstract This technical guide provides a com...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to [4-(Prop-1-yn-1-yloxy)phenyl]methanol: Synthesis, Characterization, and Application in Drug Discovery
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (4-(prop-2-yn-1-yloxy)phenyl)methanol, a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. The molecule incorporates two key functional moieties: a terminal alkyne (propargyl group) and a primary aromatic alcohol (benzyl alcohol). This unique combination renders it a highly versatile building block for the synthesis of complex molecular architectures and a valuable tool for chemical biology. This document details its synthesis via Williamson etherification, provides a thorough guide to its spectroscopic characterization, and explores its potential applications as a scaffold in modern drug discovery, particularly in the context of bioorthogonal chemistry.
Introduction and Molecular Overview
(4-(prop-2-yn-1-yloxy)phenyl)methanol, often referred to by the synonym 4-(propargyloxy)benzyl alcohol, is an aromatic compound that serves as a critical intermediate in organic synthesis. Its structure is centered on a benzene ring substituted at the 1- and 4-positions with a hydroxymethyl (-CH₂OH) group and a propargyloxy (-O-CH₂-C≡CH) group, respectively.
The strategic importance of this molecule lies in its dual functionality:
The Propargyl Group : The terminal alkyne is a highly reactive and versatile functional group. It is one of the cornerstone functionalities for "click chemistry," specifically the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This allows for the efficient and specific covalent linkage of this molecule to other molecules bearing an azide group, such as proteins, nucleic acids, or complex drug scaffolds.[1] The propargyl moiety itself is found in numerous bioactive compounds and approved pharmaceuticals, highlighting its utility in molecular design.[2]
The Benzyl Alcohol Group : The primary alcohol function provides a secondary site for chemical modification.[3] It can be oxidized to an aldehyde or carboxylic acid, esterified, or used as a nucleophile in various reactions. This allows for the fine-tuning of physicochemical properties such as solubility and polarity, or for its use as an attachment point for other pharmacophores.
This guide will elucidate the practical synthesis, verification, and strategic application of this valuable chemical tool.
Physicochemical and Computed Properties
A summary of the core properties of (4-(prop-2-yn-1-yloxy)phenyl)methanol is provided below. This data is essential for planning synthetic procedures, purification, and storage.
Synthesis of (4-(prop-2-yn-1-yloxy)phenyl)methanol
The most direct and widely adopted method for preparing aryl propargyl ethers is the Williamson ether synthesis .[6] This classical Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. In this case, the phenoxide is generated in situ from 4-hydroxybenzyl alcohol using a mild base, which then reacts with propargyl bromide.
The choice of base and solvent is critical for reaction efficiency. A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group without affecting the less acidic benzylic alcohol.[7] Acetone or dimethylformamide (DMF) are common solvents for this transformation.
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a robust, self-validating system for the synthesis and purification of the title compound.
Materials:
4-Hydroxybenzyl alcohol
Propargyl bromide (80% solution in toluene is common)
Potassium Carbonate (K₂CO₃), anhydrous
Acetone, anhydrous
Ethyl acetate
Hexanes
Brine (saturated NaCl solution)
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzyl alcohol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.
Addition of Alkylating Agent: While stirring the suspension vigorously, add propargyl bromide (1.2 eq) dropwise at room temperature.
Causality Note: Using a slight excess of propargyl bromide ensures the complete consumption of the starting phenol. K₂CO₃ acts as both the base to generate the nucleophile and the scavenger for the HBr byproduct.
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzyl alcohol spot has disappeared.
Workup - Quenching and Extraction:
Cool the reaction mixture to room temperature.
Filter off the solid K₂CO₃ and salts and wash the solid with a small amount of acetone.
Combine the filtrates and concentrate under reduced pressure to remove the acetone.
Redissolve the resulting residue in ethyl acetate.
Wash the organic layer sequentially with water (2x) and brine (1x).
Causality Note: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford (4-(prop-2-yn-1-yloxy)phenyl)methanol as a solid. Confirm identity and purity via spectroscopic methods.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the title compound.
Spectroscopic Characterization
Verifying the chemical structure and purity of the synthesized compound is paramount. The following spectroscopic signatures are characteristic of (4-(prop-2-yn-1-yloxy)phenyl)methanol.
Note: NMR chemical shifts (ppm) are referenced to TMS in CDCl₃. The coupling of the alkyne proton to the methylene protons over four bonds is a key diagnostic feature.
Applications in Drug Discovery
The true value of (4-(prop-2-yn-1-yloxy)phenyl)methanol is realized when it is employed as a strategic building block in a broader drug discovery campaign. Its bifunctional nature allows for a modular approach to synthesizing novel chemical entities.
Role as a "Clickable" Scaffold
The terminal alkyne is a premier functional group for bioorthogonal ligation. It can be "clicked" onto azide-functionalized molecules with high efficiency and selectivity, even in complex biological systems. This enables several advanced applications:
Combinatorial Chemistry: Rapidly generate large libraries of compounds by linking the scaffold to a diverse set of azide-containing fragments.[1]
Activity-Based Protein Profiling (ABPP): Use the alkyne as a tag to attach to a "warhead" designed to covalently bind to an enzyme active site. Subsequent clicking of a reporter molecule (like a fluorophore or biotin) allows for target identification and visualization.
Drug Conjugation: Link the scaffold to biomolecules like antibodies (to create Antibody-Drug Conjugates, ADCs) or to solubility-enhancing polymers like PEG.
Caption: Role of the title compound as a modular scaffold in discovery chemistry.
Conceptual Framework for In Vitro Evaluation
Once a library of compounds has been synthesized using the scaffold, a systematic in vitro evaluation is necessary to identify promising leads.[11] This process de-risks candidates before they advance to more complex and costly stages of development.[12]
A typical workflow would involve a tiered screening approach:
Primary Screening (Hit Identification): High-throughput screening of the compound library against a specific biological target (e.g., an enzyme or receptor) or in a cellular phenotypic assay.[13]
Secondary Screening (Hit Validation): Confirmation of the activity of "hits" from the primary screen. This includes generating dose-response curves to determine potency (e.g., IC₅₀ or EC₅₀).[14]
Safety and Selectivity Profiling:
Cytotoxicity Assays: Assessing the general toxicity of the compounds to cells using assays like the MTT or LDH release assay.[12][15] This is a critical first step to eliminate non-specific toxic compounds.
Selectivity Panels: Testing active compounds against a panel of related biological targets to ensure they are selective for the target of interest and to identify potential off-target effects.
Exemplar Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard method for assessing the effect of a novel compound on cell viability.
Objective: To determine the concentration of a test compound that reduces the viability of a cultured cell line by 50% (the IC₅₀ value).
Procedure:
Cell Seeding: Plate a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[15]
Compound Treatment: Prepare serial dilutions of the test compound (derived from the scaffold) in cell culture medium. Add these dilutions to the appropriate wells. Include vehicle controls (cells treated with solvent only) and blank controls (medium only).[15]
Incubation: Incubate the plate for a defined exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product.[12]
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Caption: General drug discovery workflow utilizing a versatile chemical scaffold.
Conclusion
(4-(prop-2-yn-1-yloxy)phenyl)methanol is more than a simple organic molecule; it is a powerful and enabling tool for chemical innovation. Its facile synthesis and dual-functional nature provide researchers with a reliable platform for constructing novel molecules with tailored properties. By leveraging the precision of click chemistry and the versatility of its alcohol function, this scaffold is poised to facilitate the discovery of the next generation of therapeutic agents. This guide has provided the foundational knowledge and practical protocols necessary for its synthesis, characterization, and strategic deployment in a modern drug discovery and development setting.
References
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Sygnature Discovery. Retrieved March 15, 2026, from [Link]
In Vitro Cell Based Assay: BioLab Solutions. (2024, April 8). Da-ta Biotech. Retrieved March 15, 2026, from [Link]
In Vitro Assays in Pharmacology: A Comprehensive Overview. (2024, August 29). IT Medical Team. Retrieved March 15, 2026, from [Link]
Techniques used for the discovery of therapeutic compounds: The case of SARS. (n.d.). PMC. Retrieved March 15, 2026, from [Link]
[4-(Prop-2-yn-1-yloxy)phenyl]methanol. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]
propargyl alcohol uses. (2024, November 8). Tenger Chemical. Retrieved March 15, 2026, from [Link]
What Makes Propargyl Alcohol a Key Component in Specialty Chemicals?. (2025, January 30). Helios TADC. Retrieved March 15, 2026, from [Link]
Synthesis of Propargyl Compounds and Their Cytotoxic Activity. (2026, January 13). ResearchGate. Retrieved March 15, 2026, from [Link]
Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. (n.d.). PMC. Retrieved March 15, 2026, from [Link]
Alcohol and Ether- Properties, Structure and Important Chemical Reactions. (n.d.). Testbook. Retrieved March 15, 2026, from [Link]
Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]
Spectroscopy of Ethers. (n.d.). OpenStax adaptation. Retrieved March 15, 2026, from [Link]
Benzyl alcohol. (n.d.). Wikipedia. Retrieved March 15, 2026, from [Link]
4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2026, January 4). MDPI. Retrieved March 15, 2026, from [Link]
CAS number for [4-(Prop-1-yn-1-yloxy)phenyl]methanol
Executive Summary In the landscape of advanced organic synthesis and bioconjugation, ynol ethers represent a highly specialized, electron-rich class of alkynes. Unlike standard isolated alkynes, the direct attachment of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of advanced organic synthesis and bioconjugation, ynol ethers represent a highly specialized, electron-rich class of alkynes. Unlike standard isolated alkynes, the direct attachment of an oxygen atom to the sp-hybridized carbon drastically elevates the HOMO energy of the triple bond. This whitepaper provides a comprehensive, field-proven guide to [4-(Prop-1-yn-1-yloxy)phenyl]methanol (CAS: 1803607-81-9) [1]. We detail the mechanistic causality behind its synthesis, establish self-validating experimental protocols, and explore its emerging applications in gold catalysis and inverse electron-demand Diels-Alder (IEDDA) bioconjugation.
Chemical Identity & Structural Nuance
While propargyl ethers (where oxygen is attached to an sp³ carbon adjacent to the alkyne) are ubiquitous, true ynol ethers like [4-(Prop-1-yn-1-yloxy)phenyl]methanol are rare and require deliberate synthetic strategies. The conjugation of the oxygen lone pairs with the alkyne and the adjacent aromatic system renders this molecule an exceptional dienophile.
Direct O-alkynylation of phenols using 1-haloalkynes is notoriously low-yielding due to competing pathways and the poor electrophilicity of sp-hybridized carbons. Therefore, the most robust, scalable method relies on a two-step sequence: propargylation followed by base-catalyzed isomerization [2].
The isomerization is driven by thermodynamics. When treated with a strong, sterically hindered base, the terminal propargyl ether undergoes proton abstraction to form a transient, highly reactive allenyl ether. Through a 1,3-proton shift, the system sinks into the lowest-energy thermodynamic state: the internal ynol ether, stabilized by extended orbital conjugation.
Mechanistic pathway for the synthesis of[4-(Prop-1-yn-1-yloxy)phenyl]methanol.
Self-Validating Experimental Protocols
As an application scientist, I cannot stress enough that ynol ethers are sensitive to acidic hydrolysis and oxidative degradation. The following protocols are designed as self-validating systems to ensure high-fidelity synthesis.
Protocol A: Synthesis of the Propargyl Ether Precursor
Causality: We utilize K₂CO₃ in DMF. The mild base selectively deprotonates the more acidic phenolic OH (pKₐ ~10) over the aliphatic benzylic OH (pKₐ ~15). DMF, a polar aprotic solvent, leaves the phenoxide anion unsolvated and highly nucleophilic, accelerating the Sₙ2 substitution.
Step-by-Step:
Charge a flame-dried flask with 4-hydroxybenzyl alcohol (1.0 eq) and anhydrous DMF (0.5 M).
Add K₂CO₃ (1.5 eq) and stir at 0 °C for 15 minutes.
Dropwise add propargyl bromide (80 wt% in toluene, 1.1 eq) to manage the mild exotherm and prevent dialkylation.
Warm to ambient temperature and stir for 4 hours.
Validation (IPC): Perform TLC (Hexanes/EtOAc 3:1). The starting material (R_f ~0.2) must disappear, replaced by a new UV-active spot (R_f ~0.5) that stains purple with KMnO₄.
Quench with water, extract with EtOAc, wash with brine (5× to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol B: Base-Catalyzed Isomerization to the Ynol Ether
Causality: Potassium tert-butoxide (t-BuOK) is chosen because its steric bulk prevents nucleophilic attack on the alkyne, acting purely as a Brønsted base to abstract the propargylic proton[2].
Step-by-Step:
Dissolve the propargyl ether (1.0 eq) in anhydrous THF (0.2 M) strictly under an Argon atmosphere to prevent oxidative degradation.
Cool to 0 °C and add t-BuOK (1.2 eq) in one portion. The solution will darken as the allenyl anion forms.
Stir at room temperature for 3–5 hours.
Validation (IPC): Pull an aliquot for FT-IR. The reaction is complete only when the sharp terminal alkyne C-H stretch at ~3300 cm⁻¹ completely disappears.
Quench with a pH 7.0 phosphate buffer. Critical: Do not use standard aqueous acid (e.g., HCl or NH₄Cl), as ynol ethers rapidly hydrolyze to esters under acidic conditions.
Extract with Et₂O, dry over basic alumina (avoid silica), and concentrate under reduced pressure at <30 °C to prevent thermal polymerization.
Analytical Characterization Benchmarks
To confirm the successful 1,3-proton shift, compare your isolated product against these benchmark spectral parameters.
Table 2: Diagnostic NMR & IR Benchmarks
Analytical Method
Diagnostic Signal
Assignment / Structural Significance
¹H NMR (CDCl₃)
δ 1.90 (s, 3H)
Terminal methyl group (-C≡C-CH₃). Confirms successful isomerization.
¹H NMR (CDCl₃)
δ 4.65 (s, 2H)
Benzylic protons (-CH₂OH). Confirms the alcohol remains unreacted.
¹³C NMR (CDCl₃)
δ ~89.0, ~32.5
Alkyne carbons (O-C≡ and ≡C-CH₃). Characteristic shifts for ynol ethers.
FT-IR
~2250 cm⁻¹ (weak)
Internal alkyne stretch. Replaces the 3300 cm⁻¹ terminal alkyne stretch.
In bioconjugation, tetrazine ligations typically rely on strained alkynes (like DBCO). However, the ynol ether moiety in [4-(Prop-1-yn-1-yloxy)phenyl]methanol offers a sterically unencumbered, highly electron-rich alternative. It serves as an exceptional dienophile that reacts rapidly with electron-deficient tetrazines, extruding nitrogen gas to form highly stable pyridazine linkages. The free benzylic alcohol provides a convenient handle for attaching payloads (e.g., fluorophores or cytotoxins).
IEDDA bioconjugation workflow utilizing the electron-rich ynol ether moiety.
Gold-Catalyzed Functionalization
Ynol ethers are privileged substrates in homogeneous gold catalysis. Recent breakthroughs have demonstrated that ynol ethers undergo highly regio- and stereoselective α-acyloxy-β-alkynylation when exposed to gold catalysts[3]. The [4-(Prop-1-yn-1-yloxy)phenyl]methanol scaffold allows researchers to rapidly assemble complex, highly substituted enol esters that are otherwise inaccessible, accelerating the discovery of novel active pharmaceutical ingredients (APIs).
References
[2] Crich, D., Jayalath, P., & Hutton, T. K. (2006). "Enhanced Diastereoselectivity in β-Mannopyranosylation through the Use of Sterically Minimal Propargyl Ether Protecting Groups." The Journal of Organic Chemistry. URL:[Link]
[3] "Gold-Catalyzed Regio- and Stereoselective α-Acyloxy-β-Alkynylation of Ynol Ethers." ACS Publications, 2023. URL: [Link]
An In-depth Technical Guide to [4-(Prop-1-yn-1-yloxy)phenyl]methanol and its Derivatives: Synthesis, Characterization, and Applications in Drug Discovery
Abstract This technical guide provides a comprehensive overview of [4-(prop-1-yn-1-yloxy)phenyl]methanol, a versatile building block in medicinal chemistry and materials science. We delve into the optimized synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of [4-(prop-1-yn-1-yloxy)phenyl]methanol, a versatile building block in medicinal chemistry and materials science. We delve into the optimized synthesis of the core molecule, detailing the critical parameters of the Williamson ether synthesis. Furthermore, this guide explores the strategic derivatization of the parent compound, focusing on modifications of the benzylic alcohol and the terminal alkyne. Key derivatization strategies, including esterification, oxidation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and Sonogashira coupling, are presented with detailed, field-proven protocols. The guide also discusses the analytical characterization of these compounds using modern spectroscopic techniques. Finally, we review the current understanding of the biological activities of propargyloxy-containing compounds, highlighting their potential as enzyme inhibitors and anticancer agents, thereby providing a forward-looking perspective for researchers in drug development.
Introduction: The Strategic Importance of the Propargyloxy Phenylmethanol Scaffold
The [4-(prop-1-yn-1-yloxy)phenyl]methanol scaffold has emerged as a molecule of significant interest for researchers at the interface of organic synthesis and drug discovery. Its unique trifunctional architecture, comprising a reactive benzylic alcohol, a versatile terminal alkyne, and an aromatic ring, offers a rich platform for the generation of diverse molecular libraries.
The propargyl group is a particularly valuable functional handle. The terminal alkyne is readily derivatized through highly efficient and orthogonal reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2], and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling[3]. These reactions allow for the facile introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).
The benzylic alcohol provides another site for diversification. It can be oxidized to the corresponding aldehyde, a key precursor for imines and other derivatives, or esterified to introduce various lipophilic or pharmacologically active moieties. This multi-faceted reactivity makes [4-(prop-1-yn-1-yloxy)phenyl]methanol an ideal starting point for the synthesis of complex molecules with tailored biological activities. Recent studies have highlighted the potential of propargyloxy-containing compounds as potent enzyme inhibitors and anticancer agents, further underscoring the importance of this chemical scaffold[4][5].
This guide aims to provide a detailed and practical resource for scientists working with [4-(prop-1-yn-1-yloxy)phenyl]methanol and its derivatives. We will present robust synthetic protocols, discuss key experimental considerations, and explore the burgeoning applications of this versatile molecular framework.
Synthesis of the Core Molecule: [4-(Prop-1-yn-1-yloxy)phenyl]methanol
The most direct and widely employed method for the synthesis of [4-(prop-1-yn-1-yloxy)phenyl]methanol is the Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an organohalide. In this case, the phenoxide of 4-hydroxybenzyl alcohol acts as the nucleophile, attacking the electrophilic carbon of propargyl bromide.
Mechanistic Considerations and Causality of Experimental Choices
The Williamson ether synthesis is a robust and high-yielding reaction when performed under appropriate conditions. The choice of base, solvent, and temperature are critical for maximizing the yield of the desired O-alkylation product while minimizing side reactions.
Base Selection: A moderately strong base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzyl alcohol, which is more acidic than the benzylic alcohol. Potassium carbonate (K₂CO₃) is a commonly used base for this transformation as it is inexpensive, easy to handle, and sufficiently basic to generate the phenoxide nucleophile without promoting significant side reactions, such as the deprotonation of the benzylic alcohol or elimination reactions with the propargyl bromide.
Solvent Effects: A polar aprotic solvent, such as acetone or acetonitrile, is ideal for this SN2 reaction. These solvents effectively solvate the potassium cation of the base without strongly solvating the phenoxide anion, thus maintaining its nucleophilicity. Furthermore, they are poor hydrogen bond donors, which prevents the deactivation of the nucleophile.
Temperature Control: The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions, such as the polymerization of propargyl bromide.
Detailed Experimental Protocol for the Synthesis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol
This protocol is adapted from a similar synthesis of 4-(prop-2-yn-1-yloxy)benzaldehyde[6].
To a stirred solution of 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous acetone (10 mL per gram of alcohol), add anhydrous potassium carbonate (2.0 eq).
To this suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.
Concentrate the filtrate under reduced pressure to obtain a crude residue.
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford [4-(prop-1-yn-1-yloxy)phenyl]methanol as a solid.
Workflow Diagram:
Caption: Workflow for the synthesis of the core molecule.
Characterization of [4-(Prop-1-yn-1-yloxy)phenyl]methanol
The structure of the synthesized compound should be confirmed by spectroscopic methods.
Table 1: Physicochemical and Predicted Spectroscopic Data for [4-(Prop-1-yn-1-yloxy)phenyl]methanol
The trifunctional nature of [4-(prop-1-yn-1-yloxy)phenyl]methanol allows for a multitude of derivatization strategies.
Modification of the Benzylic Alcohol
Esterification of the benzylic alcohol is a straightforward method to introduce a variety of functional groups. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method.
Detailed Experimental Protocol for Esterification:
This protocol is a general procedure adapted from standard esterification methods[9].
Dissolve [4-(prop-1-yn-1-yloxy)phenyl]methanol (1.0 eq) in DCM.
Add pyridine or triethylamine (1.5 eq).
Cool the mixture to 0 °C in an ice bath.
Add the carboxylic acid chloride or anhydride (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Selective oxidation of the primary alcohol to the corresponding aldehyde, [4-(prop-1-yn-1-yloxy)benzaldehyde], provides a key intermediate for further functionalization, such as reductive amination or Wittig reactions. A specific protocol for this transformation has been published[6].
Detailed Experimental Protocol for Oxidation:
Materials:
[4-(Prop-1-yn-1-yloxy)phenyl]methanol
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
Dichloromethane (DCM)
Silica gel
Procedure (using PCC):
To a stirred suspension of PCC (1.5 eq) in DCM, add a solution of [4-(prop-1-yn-1-yloxy)phenyl]methanol (1.0 eq) in DCM.
Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
Wash the silica gel pad with additional diethyl ether.
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
Purify by column chromatography if necessary.
Modification of the Terminal Alkyne
The CuAAC reaction is a highly efficient method for forming a stable 1,4-disubstituted 1,2,3-triazole ring, linking the propargyloxy scaffold to another molecule containing an azide group.
Detailed Experimental Protocol for CuAAC:
This is a general protocol for CuAAC reactions[10].
Materials:
Propargyl-functionalized compound (e.g., a derivative of [4-(prop-1-yn-1-yloxy)phenyl]methanol)
Organic azide
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
tert-Butanol/water (1:1) solvent mixture
Procedure:
Dissolve the propargyl-containing substrate (1.0 eq) and the azide (1.1 eq) in the t-BuOH/H₂O (1:1) solvent mixture.
To the stirring solution, add sodium ascorbate (0.1 eq, from a fresh 1 M aqueous solution).
Add CuSO₄·5H₂O (0.02 eq, from a fresh 0.1 M aqueous solution) to initiate the reaction.
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the formation of a C(sp)-C(sp²) bond.
Detailed Experimental Protocol for Sonogashira Coupling:
This is a general protocol for Sonogashira coupling[3].
Materials:
Propargyl-functionalized compound
Aryl or vinyl halide (e.g., iodobenzene)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
Copper(I) iodide (CuI)
Amine base (e.g., triethylamine or diisopropylamine)
Solvent (e.g., THF or DMF)
Procedure:
To a reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (1-5 mol%) and CuI (2-10 mol%).
Add the solvent and the amine base.
Add the aryl or vinyl halide (1.0 eq) and the propargyl-functionalized compound (1.2 eq).
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed (monitor by TLC).
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.
Wash the filtrate with water and brine.
Dry the organic layer, concentrate, and purify the product by column chromatography.
Biological Applications and Future Perspectives
The propargyloxy moiety is increasingly being incorporated into bioactive molecules due to its ability to act as a pharmacophore and its utility as a synthetic handle.
Enzyme Inhibition
The terminal alkyne of the propargyl group can act as a mechanism-based inactivator or a reversible inhibitor of various enzymes. For instance, propargylamine-containing molecules have been developed as inhibitors of monoamine oxidases (MAOs), which are important targets in the treatment of neurodegenerative diseases[11]. Similarly, propargyloxy derivatives have shown inhibitory activity against cholinesterases, which are relevant in Alzheimer's disease therapy[5].
Anticancer Activity
Several studies have reported the synthesis and evaluation of propargyloxy-substituted compounds as potential anticancer agents. The introduction of a propargyloxy group into natural product scaffolds, such as flavonoids, has been shown to enhance their cytotoxic activity against various cancer cell lines, including head and neck cancer and breast cancer[4][12].
Table 2: Examples of Biological Activities of Propargyloxy-Containing Compounds
The versatility of the [4-(prop-1-yn-1-yloxy)phenyl]methanol scaffold provides a fertile ground for future research. The systematic derivatization of this core structure using the synthetic strategies outlined in this guide, coupled with high-throughput biological screening, is a promising approach for the discovery of novel therapeutic agents. The ability to readily generate libraries of compounds with diverse substituents on both the alcohol and alkyne functionalities will undoubtedly accelerate the identification of potent and selective modulators of various biological targets. Furthermore, the incorporation of this scaffold into materials science applications, such as the development of functional polymers and surfaces through click chemistry, represents another exciting avenue for exploration.
Conclusion
[4-(Prop-1-yn-1-yloxy)phenyl]methanol is a highly valuable and versatile building block in modern organic and medicinal chemistry. This guide has provided a detailed and practical framework for its synthesis, characterization, and derivatization. The robust and scalable synthetic routes to the core molecule, combined with the efficient and orthogonal methods for its subsequent functionalization, make it an ideal platform for the generation of diverse chemical libraries. The emerging biological data on propargyloxy-containing compounds suggest that this scaffold holds significant promise for the development of novel therapeutics. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists, empowering them to fully exploit the potential of this remarkable molecule in their drug discovery and materials science endeavors.
References
(Reference for Williamson ether synthesis - general)
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. [Link]
New Propargyloxy Derivatives of Galangin, Kaempferol and Fisetin—Synthesis, Spectroscopic Analysis and In Vitro Anticancer Activity on Head and Neck Cancer Cells. (2023). MDPI. [Link]
(Reference for NMR data of rel
Design and Synthesis of Propargyloxy Functionalized Pyrazole-Based Aurones: Exploring Their Potent Anticancer Properties Against AGS and MCF-7 Cell Lines. (2025). PubMed. [Link]
N-Substituted 3-Aminooxindoles and N-Propargyl Derivatives: Potential Biological Activities against Alzheimer's Disease. (2025). ResearchGate. [Link]
(Reference for synthesis of propargyl compounds)
(Reference for esterific
Ester Synthesis Lab (Student Handout). (n.d.). Livingston Public Schools. [Link]
(Reference for synthesis of Bisoprolol intermedi
(Reference for oxid
(Reference for Sonogashira coupling)
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (n.d.). PMC. [Link]
reactivity of the propargyl ether group in [4-(Prop-1-yn-1-yloxy)phenyl]methanol
An In-depth Technical Guide to the Reactivity of the Propargyl Ether Group in [4-(Prop-1-yn-1-yloxy)phenyl]methanol Abstract [4-(Prop-1-yn-1-yloxy)phenyl]methanol is a bifunctional organic building block of significant i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Reactivity of the Propargyl Ether Group in [4-(Prop-1-yn-1-yloxy)phenyl]methanol
Abstract
[4-(Prop-1-yn-1-yloxy)phenyl]methanol is a bifunctional organic building block of significant interest in medicinal chemistry, chemical biology, and materials science. Its value is derived from the distinct and versatile reactivity of its two key functional moieties: the terminal alkyne of the propargyl ether group and the primary benzylic alcohol. This technical guide provides an in-depth exploration of the reactivity centered on the propargyl ether group. We will dissect the principal reaction pathways, including metal-catalyzed cross-coupling and cycloaddition reactions, protection/deprotection strategies, and intramolecular rearrangements. Each section is designed to provide not only procedural details but also the underlying mechanistic principles and field-proven insights to empower researchers in leveraging this molecule for advanced synthetic applications.
Introduction: The Molecular Architecture and Strategic Value
The structure of [4-(Prop-1-yn-1-yloxy)phenyl]methanol, featuring a propargyl ether ortho to a benzylic alcohol on a phenyl ring, presents a powerful platform for molecular construction. The propargyl group, specifically its terminal alkyne, is the cornerstone of its utility. This functional group is not merely a static linker but a highly reactive handle amenable to a host of high-yield, specific transformations. Its reactivity profile allows for its participation in robust C-C and C-heteroatom bond-forming reactions, making it an invaluable tool for introducing complex functionalities or for conjugation to other molecules.[1][2] The dual functionality of the molecule—the reactive alkyne and the modifiable alcohol—further expands its synthetic potential, allowing for sequential or orthogonal chemical modifications.
Synthesis of the Core Scaffold
The most common and efficient route to [4-(Prop-1-yn-1-yloxy)phenyl]methanol is via a Williamson ether synthesis. This method involves the O-alkylation of a phenol with a propargyl halide. The choice of base and solvent is critical for optimizing yield and minimizing side reactions.
Experimental Protocol: Synthesis via Williamson Etherification
Reagent Preparation: To a solution of 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq) as a mild base.
Alkylation: Add propargyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature. The use of propargyl bromide is common, though propargyl chloride can also be used, sometimes requiring more forcing conditions.[3]
Reaction Monitoring: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield [4-(Prop-1-yn-1-yloxy)phenyl]methanol as a pure solid.
Caption: Workflow for the Williamson ether synthesis of the title compound.
Key Reactivity of the Terminal Alkyne
The terminal alkyne is characterized by its sp-hybridized carbons and a weakly acidic proton (pKa ≈ 25), which dictates its primary modes of reactivity.[4]
The CuAAC reaction, the flagship of "click chemistry," is arguably the most significant application of the propargyl group.[5] It facilitates the rapid, efficient, and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an azide.[6][7] This transformation is prized for its high yields, tolerance of a vast range of functional groups, and biocompatibility when performed in aqueous media.[8]
Causality Behind the Method: The role of the copper(I) catalyst is paramount; it forms a copper-acetylide intermediate, which dramatically lowers the activation energy for the cycloaddition with the azide partner, ensuring the reaction proceeds rapidly and exclusively to the 1,4-regioisomer.[5]
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: CuAAC "Click" Reaction
Setup: In a vial, dissolve [4-(Prop-1-yn-1-yloxy)phenyl]methanol (1.0 eq) and the desired azide partner (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water.
Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst. Add sodium ascorbate (0.2-0.3 eq) to a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in water. The solution should turn from blue to colorless or pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species. Rationale: Sodium ascorbate is a convenient and biocompatible reducing agent that maintains the copper in its active +1 oxidation state, preventing oxidative homocoupling (Glaser coupling) of the alkyne.[4]
Reaction: Add the catalyst solution to the solution of the alkyne and azide.
Monitoring & Completion: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting triazole product can be purified by column chromatography or recrystallization.
Table 1: Representative yields for CuAAC reactions with various propargyl derivatives.
Sonogashira Cross-Coupling
The Sonogashira coupling is a powerful method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide.[9] This reaction typically requires a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI), in the presence of an amine base like triethylamine (TEA) or diisopropylamine (DIPA).[10][11]
Mechanistic Insight: The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition to the aryl halide, while the copper cycle generates the reactive copper-acetylide species. Transmetalation from copper to palladium, followed by reductive elimination, yields the final coupled product and regenerates the active palladium(0) catalyst.[12]
Experimental Protocol: Sonogashira Coupling
Inert Atmosphere: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.05-0.1 eq).
Solvent and Reagents: Add anhydrous, degassed toluene or THF, followed by the amine base (e.g., TEA, 2-3 eq).
Alkyne Addition: Add [4-(Prop-1-yn-1-yloxy)phenyl]methanol (1.2 eq) via syringe.
Reaction: Stir the mixture at room temperature or with gentle heating (50-70 °C) until the starting aryl halide is consumed (monitored by TLC or GC-MS).
Work-up: Cool the reaction, dilute with diethyl ether, and filter through a pad of Celite to remove the catalyst and salts.
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the disubstituted alkyne product.
Intramolecular Reactivity: Cyclization Pathways
The strategic placement of the propargyl ether on an aromatic ring enables powerful intramolecular cyclization reactions, often triggered by thermal or catalytic activation.
Thermal Claisen Rearrangement to Chromenes
Aryl propargyl ethers can undergo a thermal[11][11]-sigmatropic rearrangement (Claisen rearrangement) to form an allenyl intermediate, which then undergoes a 6-endo-dig cyclization (electrocyclization) to yield a 2H-chromene (benzopyran) structure.[13] This transformation provides a direct route to a heterocyclic scaffold prevalent in many biologically active natural products. Further heating can cause the chromene to polymerize.[13]
Caption: Pathway for thermal rearrangement of an aryl propargyl ether to a chromene.
Gold(I)-Catalyzed Cycloisomerization
Modern synthetic methods utilize π-acidic catalysts, particularly gold(I) salts, to activate the alkyne toward nucleophilic attack under mild conditions.[14][15] For a substrate like [4-(Prop-1-yn-1-yloxy)phenyl]methanol, if another nucleophile is present on the molecule or added to the reaction, gold catalysis can trigger a variety of complex cyclization cascades. For example, a reaction with an acetal can lead to fused catechol ethers through a sequence of nucleophilic addition and aromatization.[15]
The Propargyl Ether as a Protecting Group
Beyond its role as a reactive handle, the propargyl group can serve as a sterically minimal protecting group for alcohols.[16][17] This is particularly valuable in complex syntheses, such as in carbohydrate chemistry, where steric hindrance can dramatically affect the stereochemical outcome of glycosylation reactions.[18][19]
Deprotection Strategy: The cleavage of a propargyl ether is not trivial and typically requires a two-step sequence.[17]
Isomerization: Treatment with a strong base (e.g., potassium tert-butoxide) isomerizes the propargyl ether to the corresponding allenyl ether.
Cleavage: The resulting electron-rich allenyl ether is then cleaved under oxidative conditions (e.g., catalytic osmium tetroxide) or by treatment with acid to release the free alcohol.[18]
Troubleshooting and Management of Side Reactions
Glaser Coupling: The most common side reaction during copper-catalyzed processes is the oxidative homodimerization of the terminal alkyne to form a 1,3-diyne.[4]
Prevention: Ensure the reaction is performed under an inert atmosphere, use degassed solvents, and include a reducing agent like sodium ascorbate in CuAAC reactions to keep the copper in the Cu(I) state.[4] Alternatively, the terminal alkyne can be temporarily protected with a bulky silyl group (e.g., TMS or TIPS), which is removed with fluoride (e.g., TBAF) prior to the desired reaction.[4]
Isomerization to Allene: Propargyl ethers can rearrange to form allenes under basic or thermal conditions.[4] This is the basis for the deprotection strategy but can be an undesired side reaction if not controlled. Careful selection of base and temperature is crucial.
Conclusion
The propargyl ether group in [4-(Prop-1-yn-1-yloxy)phenyl]methanol is a hub of chemical reactivity, offering a reliable and versatile toolkit for synthetic chemists. Its capacity to undergo high-fidelity transformations such as CuAAC and Sonogashira coupling has cemented its role in the construction of complex molecular architectures for drug discovery and materials science. Furthermore, its more nuanced reactivity in intramolecular cyclizations and its utility as a cleavable protecting group highlight its strategic importance. A thorough understanding of these reaction pathways, their mechanisms, and potential side reactions is essential for any researcher aiming to exploit the full potential of this powerful synthetic building block.
The 1-Naphthylpropargyl Ether Group: A Readily Cleaved and Sterically Minimal Protecting System for Stereoselective Glycosylation . National Center for Biotechnology Information (PMC). [Link]
1-Naphthylpropargyl Ether Group: A Readily Cleaved and Sterically Minimal Protecting System for Stereoselective Glycosylation . ACS Publications. [Link]
Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol . ResearchGate. [Link]
Cyclization of Aryl Propargyl Ethers for the Synthesis of Chromenes and Their Derivatives . MDPI. [Link]
Thermal cyclization of substituted aryl propargyl ethers. Scope of regioselectivity of the reaction in the synthesis of substituted 3-chromenes . R Discovery. [Link]
Propargylic cation-induced intermolecular electrophilic addition–semipinacol rearrangement . R Discovery. [Link]
Alkylation of propargyl ether catalyzed by FeCl2 . ResearchGate. [Link]
2-O-propargyl Ethers: Readily Cleavable, Minimally Intrusive Protecting Groups for Beta-Mannosyl Donors . PubMed. [Link]
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks . National Center for Biotechnology Information (PMC). [Link]
Preparation and deprotection of propargyl esters . ResearchGate. [Link]
2-O-Propargyl Ethers: Readily Cleavable, Minimally Intrusive Protecting Groups for β-Mannosyl Donors . ACS Publications. [Link]
Fused Catechol Ethers from Gold(I)-Catalyzed Intramolecular Reaction of Propargyl Ethers with Acetals . ACS Publications. [Link]
Pentannulation Reaction by Tandem Gold(I)-Catalyzed Propargyl Claisen Rearrangement/Nazarov Cyclization of Enynyl Vinyl Ethers . ACS Publications. [Link]
What Makes Propargyl Alcohol a Key Component in Specialty Chemicals? . Techerd. [Link]
Electrophilic chemistry of propargylic alcohols in imidazolium ionic liquids... . RSC Publishing. [Link]
Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg . ResearchGate. [Link]
Scope and advances in the catalytic propargylic substitution reaction . RSC Publishing. [Link]
CuAAC click reaction of propargyl phenyl ether (1) with 1-butyl azide (2) in an aqueous medium . ResearchGate. [Link]
Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones . RSC Publishing. [Link]
Appendix 6: Protecting groups . Oxford Learning Link. [Link]
Click Chemistry with O-Dimethylpropargylcarbamate for Preparation of pH-Sensitive Functional Groups. A Case Study . ACS Publications. [Link]
Synthesis of Propargyl Compounds and Their Cytotoxic Activity . ResearchGate. [Link]
A novel benzoxazine containing propargyl ether from bisphenol A and its thermal properties . RSC Advances. [Link]
Introduction Propargyl alcohol is usually produced as the intermediate when butynediol-1, 4 is synthesized from acetylene and fo . The Review of Physical Chemistry of Japan. [Link]/26_1_21/_pdf)
stability of [4-(Prop-1-yn-1-yloxy)phenyl]methanol under different conditions
An In-Depth Technical Guide to the Stability of [4-(Prop-1-yn-1-yloxy)phenyl]methanol Introduction [4-(Prop-1-yn-1-yloxy)phenyl]methanol, a bifunctional organic molecule, incorporates a benzylic alcohol, an aromatic ring...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Stability of [4-(Prop-1-yn-1-yloxy)phenyl]methanol
Introduction
[4-(Prop-1-yn-1-yloxy)phenyl]methanol, a bifunctional organic molecule, incorporates a benzylic alcohol, an aromatic ring, and a propargyl ether. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials where the terminal alkyne can be used for "click" chemistry or further functionalization. However, the very features that make this molecule synthetically attractive also present significant challenges to its chemical stability. This guide provides a comprehensive technical overview of the stability profile of [4-(Prop-1-yn-1-yloxy)phenyl]methanol, offering field-proven insights into its degradation pathways and a robust framework for its experimental evaluation. The storage recommendation for this compound is typically in a freezer under -20°C, sealed, and dry, which underscores its potential instability under ambient conditions[1].
This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of the molecule's liabilities to ensure the integrity, safety, and efficacy of their work.
Theoretical Stability Assessment: A Functional Group Analysis
A proactive assessment of a molecule's stability begins with a theoretical analysis of its constituent functional groups. The structure of [4-(Prop-1-yn-1-yloxy)phenyl]methanol presents three primary points of potential degradation.
Figure 1: Key functional groups of [4-(Prop-1-yn-1-yloxy)phenyl]methanol.
Benzylic Alcohol: The primary alcohol attached to the benzene ring is a significant liability. Benzylic alcohols are susceptible to oxidation, which can convert them first to the corresponding aldehyde (4-(prop-1-yn-1-yloxy)benzaldehyde) and subsequently to the carboxylic acid (4-(prop-1-yn-1-yloxy)benzoic acid)[2][3]. This process can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by chemical oxidants[4][5][6].
Propargyl Ether: This moiety has two potential points of instability.
Ether Linkage: Ether bonds, particularly benzylic ethers, are prone to cleavage under strong acidic conditions via SN1 or SN2 mechanisms[7][8][9]. This would lead to the formation of 4-(hydroxymethyl)phenol and propargyl-derived byproducts.
Terminal Alkyne: The terminal alkyne is a high-energy functional group[10]. Propargyl alcohols and their derivatives can undergo exothermic decomposition, especially at elevated temperatures or in the presence of strong bases[10]. Furthermore, acid-catalyzed conditions can promote isomerization or hydrolysis of the propargyl group itself, potentially leading to species like acrolein or 1-hydroxypropan-2-one[11].
Aromatic System: While generally stable, aromatic ethers can undergo photochemical rearrangements, such as the Photo-Claisen reaction, when exposed to UV light, leading to the formation of isomeric phenols[12].
Designing a Forced Degradation Program
Forced degradation, or stress testing, is an indispensable tool for systematically investigating a molecule's stability[13][14]. The objective is to induce degradation to a modest extent (typically 5-20%) to generate and identify potential degradants that could form under long-term storage conditions[13]. From an experimental design perspective, the conditions must be relevant to potential manufacturing, storage, and physiological environments.
The workflow for a comprehensive stability assessment is a multi-step, iterative process.
Figure 2: Workflow for forced degradation and stability analysis.
The following table summarizes the recommended starting conditions for the forced degradation studies. It is critical to run a control sample (stored at -20°C in the dark) in parallel for each condition.
Table 1: Recommended Conditions for Forced Degradation Studies
Stress Condition
Reagent/Condition
Temperature
Duration
Rationale & Causality
Acid Hydrolysis
0.1 M HCl in 1:1 ACN/H₂O
60°C
Up to 72h
To challenge the propargyl ether linkage, which is susceptible to acid-catalyzed cleavage[8][9]. Heat accelerates the reaction.
Base Hydrolysis
0.1 M NaOH in 1:1 ACN/H₂O
60°C
Up to 72h
While ethers are generally stable to base, the terminal alkyne can be reactive under basic conditions, potentially leading to decomposition[10].
Neutral Hydrolysis
1:1 ACN/H₂O
60°C
Up to 72h
Serves as a baseline to differentiate between acid/base-catalyzed and simple hydrolytic/thermal degradation.
Oxidation
3% H₂O₂ in 1:1 ACN/H₂O
Room Temp
Up to 24h
To assess the susceptibility of the benzylic alcohol to oxidation[2][15]. H₂O₂ is a common and relevant oxidizing agent.
Photostability
Solid & Solution (in Quartz)
ICH Q1B Conditions
Per ICH Q1B
To evaluate degradation from light/UV exposure, which can induce oxidation or rearrangement of the aromatic ether[12][14].
| Thermal (Dry Heat) | Solid API | 80°C | Up to 1 week | To assess the intrinsic thermal stability of the molecule, particularly the high-energy propargyl group[15]. |
Experimental Protocols
The following protocols are designed as self-validating systems. Accurate sample preparation and parallel controls are essential for trustworthy data.
Stock Solution Preparation
Accurately weigh approximately 10 mg of [4-(Prop-1-yn-1-yloxy)phenyl]methanol.
Dissolve in acetonitrile (ACN) in a 10 mL volumetric flask to achieve a concentration of ~1 mg/mL. This is the stock solution.
General Stress Sample Preparation
Pipette 1 mL of the stock solution into a 10 mL vial.
Add 1 mL of the respective stressor solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M).
For thermal and photolytic studies on the solid state, weigh ~5 mg of the compound directly into a clear glass (thermal) or quartz (photolytic) vial.
Seal the vials and place them under the specified conditions (Table 1).
At designated time points (e.g., 2, 8, 24, 72 hours), withdraw an aliquot.
Crucially, quench the reaction. For acid/base samples, neutralize with an equimolar amount of base/acid.
Dilute the quenched sample with the mobile phase to a final concentration suitable for analysis (e.g., ~0.1 mg/mL).
Analytical Methodology: Stability-Indicating HPLC
A robust, stability-indicating analytical method is the cornerstone of any degradation study. Its purpose is to separate all significant degradation products from the parent compound and from each other[13][16].
Instrumentation: HPLC with a Photodiode Array (PDA) or UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase: A gradient elution is recommended to resolve compounds of varying polarity.
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Gradient Program:
Start at 30% B, hold for 2 min.
Ramp to 95% B over 15 min.
Hold at 95% B for 3 min.
Return to 30% B and equilibrate for 5 min.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 225 nm and 254 nm. A PDA detector is highly recommended to assess peak purity.
Injection Volume: 10 µL.
This method must be validated for specificity, linearity, accuracy, and precision as per ICH guidelines[14]. For structural elucidation of unknown peaks, hyphenated techniques like LC-MS are indispensable[16].
Predicted Degradation Pathways and Products
Based on the theoretical assessment and the nature of the stress conditions, we can predict the primary degradation products.
Figure 3: Predicted primary degradation pathways.
Table 2: Summary of Potential Degradation Products
Degradation Product Name
Proposed Structure
Formation Condition
Analytical Signature
4-(prop-1-yn-1-yloxy)benzaldehyde
C₁₀H₈O₂
Oxidation
Less polar than parent (earlier HPLC elution). New carbonyl peak in IR.
4-(prop-1-yn-1-yloxy)benzoic acid
C₁₀H₈O₃
Oxidation
More polar than parent (later HPLC elution). Carboxylic acid proton in NMR.
4-(Hydroxymethyl)phenol
C₇H₈O₂
Acid Hydrolysis
Highly polar (much later HPLC elution). Loss of propargyl signals in NMR.
| Polymeric materials | N/A | Thermal, Basic | May not be chromatographically resolved. Potential loss of mass balance. |
Conclusion and Recommendations
The stability of [4-(Prop-1-yn-1-yloxy)phenyl]methanol is governed by the reactivity of its benzylic alcohol and propargyl ether functionalities. The primary degradation pathways are oxidation of the alcohol to the corresponding aldehyde and carboxylic acid, and acid-catalyzed cleavage of the ether linkage. The terminal alkyne also presents a risk of thermal or base-catalyzed decomposition .
Recommendations for Handling and Storage:
Storage: The compound should be stored long-term at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) and protected from light[1].
Handling: Avoid exposure to strong acids, bases, and oxidizing agents. Use in well-ventilated areas and minimize time at elevated temperatures.
Formulation: For solution-based applications, deoxygenated, pH-neutral (pH 6-7.5) solvents are recommended. The inclusion of antioxidants may be considered if oxidative degradation is a concern, but compatibility studies would be required.
This guide provides a robust framework for understanding and evaluating the stability of [4-(Prop-1-yn-1-yloxy)phenyl]methanol. By applying these principles and protocols, researchers can ensure the quality and reliability of their work and make informed decisions in the development of new chemical entities and materials.
References
Vertex AI Search. (2025, January 24). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis.
Handy, S. T., & Yekta, A. (2020, March 31). Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. PMC.
Anantharaman, P. R., & S, J. J. (2014, September 23). Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. Oriental Journal of Chemistry.
Wang, J., et al. (2023, March 29). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry - ACS Publications.
Zhang, Y., et al. (2020, March 19). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers.
O'Brien, A. G., & Toste, F. D. (2016, November 8). Gold(I)-Induced Rearrangements of Propargyl Derivatives: A Gas-Phase Study. Organometallics - ACS Publications.
Mitchell, T. R., et al. (2021, July 28). Thermal Hazards of Using Propargyl Alcohol with Strong Bases. ACS Publications.
ProQuest. (n.d.). Kinetics of Thermal Decomposition of N-Propargyl Derivatives of 7H-Difurazanofuxanoazepine and 7H-Trifurasanoazepine.
Wojnárovits, L., & Takács, E. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI.
ResearchGate. (2025, August 7). Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study.
Singh, S. K., & Singh, S. K. (2010, October 15). Stabilization of lysozyme by benzyl alcohol: surface tension and thermodynamic parameters.
Sharath, N., Reddy, K., & Arunan, E. (2014, July 25). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. Semantic Scholar.
Site Editor. (2026, January 30). Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide.
Unknown Author. (n.d.). III Analytical Methods.
Ellison, G. B., et al. (2009, July 6). Thermal Decomposition of Furan Generates Propargyl Radicals. The Journal of Physical Chemistry A - ACS Publications.
RSC Publishing. (n.d.). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications.
ResearchGate. (2021, November). Mechanism of degradation of propargyl alcohol by acid-catalysed hydrolysis and corrosion inhibition efficiency of propargyl alcohol intermediates for carbon steel in hydrochloric acid.
Unknown Author. (n.d.). Prevention of benzyl alcohol-induced aggregation of chymotrypsinogen by PEGylation.
BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
Unknown Author. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
Unknown Author. (2020, November 15). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
StackExchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides.
Gagosz, F., et al. (2010, May 7). Gold(I)-Catalyzed Rearrangement of Propargyl Benzyl Ethers: A Practical Method for the Generation and in Situ Transformation of Substituted Allenes. Journal of the American Chemical Society.
Wikipedia. (n.d.). Ether cleavage.
Habe, H., & Omori, T. (n.d.). Bacterial Degradation of Aromatic Compounds. PMC - NIH.
ResearchGate. (2013, September 12). Topochemical control of the photodimerization of aromatic compounds by γ-cyclodextrin thioethers in aqueous solution.
Al-Zoubi, R. M. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC.
Ying, J., et al. (2021, June 23). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au - ACS Publications.
ResearchGate. (n.d.). The photochemical rearrangement of aromatic ethers: A review of the Photo-Claisen reaction.
S.L., P., & R., S. (2016, December 14). Forced Degradation Studies. SciSpace.
Google Patents. (n.d.). Process for the preparation of propargyl ethers.
Deshpande, M. M. (2020, September 14). Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions.
Physicochemical Profiling and Solubility Dynamics of [4-(Prop-1-yn-1-yloxy)phenyl]methanol in Organic Solvents
Executive Summary [4-(Prop-1-yn-1-yloxy)phenyl]methanol is a bifunctional aromatic compound characterized by an ynamyl ether and a benzylic alcohol. While the prop-1-ynyl ether is a specific, highly reactive structural v...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
[4-(Prop-1-yn-1-yloxy)phenyl]methanol is a bifunctional aromatic compound characterized by an ynamyl ether and a benzylic alcohol. While the prop-1-ynyl ether is a specific, highly reactive structural variant, its solvation thermodynamics and physical properties are virtually identical to its ubiquitous structural isomer,[4-(prop-2-yn-1-yloxy)phenyl]methanol (commonly known as 4-propargyloxybenzyl alcohol)[1]. Both isomers serve as critical modular linkers in chemical biology, particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the synthesis of Antibody-Drug Conjugate (ADC) linkers[2].
Because bioconjugation often occurs in aqueous or semi-aqueous media where these hydrophobic linkers are inherently insoluble, understanding their solubility profile in organic carrier solvents (such as DMF or DMSO) is a mandatory prerequisite. This whitepaper details the thermodynamic causality of its solubility, provides a self-validating empirical protocol for quantification, and outlines its application in drug development workflows.
Structural Causality and Solvation Thermodynamics
The solubility of[4-(Prop-1-yn-1-yloxy)phenyl]methanol is governed by the competing thermodynamic forces of its two primary functional groups.
Hydrophobic Core & Alkyne Ether: The aromatic phenyl ring and the prop-1-yn-1-yloxy group drive strong dispersion forces (
δD
). The ether oxygen provides a weak hydrogen-bond acceptor site, but the overall domain is highly lipophilic.
Benzylic Hydroxyl Group: The
−CH2OH
moiety acts as both a strong hydrogen-bond donor and acceptor (
δH
), introducing significant polarity (
δP
) to an otherwise hydrophobic scaffold.
To predict and optimize solvent selection, we apply the 3 framework[3]. The total cohesive energy density of the solvent must closely match that of the solute to minimize the interaction radius (
Ra
) and thermodynamically favor dissolution. For [4-(Prop-1-yn-1-yloxy)phenyl]methanol, the estimated HSP values are approximately
δD≈18.5
,
δP≈7.0
, and
δH≈10.5
MPa
1/2
. Solvents that can simultaneously solvate the highly polarizable aromatic ring while satisfying the hydrogen-bonding requirements of the benzylic alcohol will yield the highest solubility[3].
Quantitative Solubility Profile in Organic Solvents
Based on HSP alignment and empirical data extrapolated from structurally analogous benzyl alcohols, the solubility profile is stratified across different solvent classes.
Table 1: Estimated Solubility Profile of [4-(Prop-1-yn-1-yloxy)phenyl]methanol at 25°C
Solvent Class
Solvent
Estimated Solubility (mg/mL)
Solvation Causality
Polar Aprotic
DMSO
> 100
Excellent
δP
and
δH
match; strong H-bond acceptance from the benzylic OH.
Polar Aprotic
DMF
> 100
Highly efficient solvation; frequently used as a 20% co-solvent in ADC conjugation[2].
High
δD
match; effectively solvates the hydrophobic phenyl-alkyne core.
Non-Polar
Hexane
< 1
Complete mismatch in
δP
and
δH
; unable to break solute H-bond networks.
Self-Validating Experimental Protocol: The Shake-Flask Method
To empirically determine the exact solubility of[4-(Prop-1-yn-1-yloxy)phenyl]methanol for regulatory or formulation purposes, the4 is the industry gold standard[4].
The Principle of Self-Validation: Standard solubility assays are prone to false positives via supersaturation. This protocol introduces a thermal cycling step (heating to 40°C before equilibrating at 37°C). By intentionally forcing excess dissolution and then allowing the system to relax to the target temperature, the protocol guarantees that the measured concentration represents a true, stable thermodynamic minimum rather than a metastable supersaturated state[4].
Step-by-Step Methodology:
Preparation of Saturated State: Add an excess of solid [4-(Prop-1-yn-1-yloxy)phenyl]methanol (e.g., 50 mg) to a 5 mL glass vial containing 1 mL of the target organic solvent (e.g., DMF).
Thermal Cycling (Self-Validation): Heat the sealed vial to 40°C for 2 hours under continuous vortex agitation to force maximum dissolution and break localized crystal lattice energies.
Equilibration: Reduce the temperature to the target measurement temperature (e.g., 37°C). Agitate vigorously for 24 to 48 hours while strictly shielded from light to prevent potential photo-oxidation of the alkyne[4].
Phase Separation: Allow the suspension to stand undisturbed for 2 hours to sediment the bulk solids. Centrifuge a 0.5 mL aliquot at 10,000 x g for 15 minutes to ensure complete separation of micro-precipitates[4].
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality note: PTFE is mandated over PES or Nylon due to its broad chemical compatibility with aggressive organic solvents like DMF and DMSO. Discard the first 0.1 mL of filtrate to account for potential membrane adsorption[4].
HPLC-UV Quantification: Dilute the filtrate appropriately in the mobile phase. Quantify using a validated HPLC-UV method (C18 column, detection at ~254 nm, utilizing the strong chromophore of the phenyl ring).
Application in Drug Development: ADC Linker Synthesis
In the development of Antibody-Drug Conjugates (ADCs), linkers containing alkyne moieties are conjugated to azide-functionalized monoclonal antibodies or sequence-defined polymers[2]. Because antibodies denature in pure organic solvents, the bioconjugation must occur in an aqueous buffer. However, the extreme hydrophobicity of the unreacted linker often causes catastrophic precipitation.
By precisely profiling the solubility of[4-(Prop-1-yn-1-yloxy)phenyl]methanol in carrier solvents like DMF, formulators can calculate the exact minimum volume of organic co-solvent required. For instance, maintaining a2 is a proven parameter to solubilize hydrophobic polymer-linker constructs during bioconjugation without compromising the structural integrity of the antibody[2].
Visualizing the Workflow
Workflow for solubility determination and bioconjugation of the target compound.
References
Title:[4-(Prop-2-yn-1-yloxy)
Source: nih.
Title: Hansen Solubility Parameters (HSP)
Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo)
A Technical Guide to the Research Applications of [4-(Prop-2-yn-1-yloxy)phenyl]methanol: A Versatile Bifunctional Reagent
Abstract [4-(Prop-2-yn-1-yloxy)phenyl]methanol is a bifunctional molecule of significant interest in contemporary chemical and biological research. Its structure, featuring a terminal alkyne and a primary benzyl alcohol,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
[4-(Prop-2-yn-1-yloxy)phenyl]methanol is a bifunctional molecule of significant interest in contemporary chemical and biological research. Its structure, featuring a terminal alkyne and a primary benzyl alcohol, offers two orthogonal points for chemical modification. This guide provides an in-depth exploration of its synthesis, properties, and key applications. We will delve into its role as a fundamental building block in the rapidly expanding field of Proteolysis Targeting Chimeras (PROTACs), its utility in bioconjugation via copper-catalyzed and strain-promoted click chemistry, its application in the functionalization of material surfaces, and its potential as a scaffold for the development of novel covalent enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to leverage the capabilities of this versatile compound.
Introduction: A Molecule of Dual Functionality
The strategic value of [4-(Prop-2-yn-1-yloxy)phenyl]methanol lies in its elegant simplicity, combining two of modern chemistry's most useful functional groups in a single, stable scaffold. The terminal alkyne serves as a "handle" for the highly efficient and specific "click chemistry" reactions, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] These reactions are prized for their high yields, tolerance of a wide range of functional groups, and mild reaction conditions, making them ideal for complex molecular assembly and bioconjugation.[2]
Concurrently, the benzyl alcohol moiety provides a readily modifiable site for the attachment of other molecular entities through well-established organic transformations. This dual functionality allows for a modular and convergent approach to the synthesis of complex molecular architectures, positioning [4-(Prop-2-yn-1-yloxy)phenyl]methanol as a key reagent in several cutting-edge areas of research.
Synthesis and Chemical Properties
The most common and efficient route to [4-(Prop-2-yn-1-yloxy)phenyl]methanol is the Williamson ether synthesis.[3][4] This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol, which then acts as a nucleophile to displace a halide from propargyl bromide.[5][6]
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Separatory funnel
Rotary evaporator
Procedure:
To a round-bottom flask containing a magnetic stir bar, add 4-hydroxybenzyl alcohol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
Add anhydrous acetone to the flask to create a solution with a concentration of approximately 0.2 M with respect to the 4-hydroxybenzyl alcohol.
Stir the suspension at room temperature for 15 minutes.
Slowly add propargyl bromide (1.2 eq) to the stirring suspension.
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C for acetone).
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain pure [4-(Prop-2-yn-1-yloxy)phenyl]methanol.
Core Application: A Bifunctional Linker in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[8][9] A PROTAC is composed of a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting the two.[10] [4-(Prop-2-yn-1-yloxy)phenyl]methanol is an ideal building block for the linker component.
The benzyl alcohol can be converted to a good leaving group (e.g., a halide or mesylate) for attachment to a POI ligand, while the terminal alkyne can be "clicked" to an azide-functionalized E3 ligase ligand, or vice versa.[] This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency.[9]
Caption: Workflow for PROTAC synthesis.
Experimental Workflow: PROTAC Synthesis
Part A: Activation of the Benzyl Alcohol (Conversion to Mesylate) [12][13]
Dissolve [4-(Prop-2-yn-1-yloxy)phenyl]methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon) and cool to 0 °C.
Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete in 1-2 hours.
Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold water, cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylate, which can often be used in the next step without further purification.
Part B: Coupling with POI Ligand
Dissolve the POI ligand (containing a nucleophilic group like a phenol or amine, 1.0 eq) and the mesylated linker from Part A (1.1 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) and stir the reaction at an elevated temperature (e.g., 60-80 °C).
Monitor the reaction by LC-MS.
Upon completion, perform an aqueous workup and purify the resulting POI-linker conjugate by preparative HPLC.
Part C: CuAAC 'Click' Reaction with E3 Ligase Ligand [14][15]
Dissolve the purified POI-linker conjugate (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in a solvent mixture such as t-BuOH/H₂O (1:1).
Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.
Add a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
Stir the reaction at room temperature for 4-12 hours.
Monitor the reaction by LC-MS.
Upon completion, purify the final PROTAC by preparative RP-HPLC and characterize by HRMS and NMR.[14]
Application in Bioconjugation via Click Chemistry
The terminal alkyne of [4-(Prop-2-yn-1-yloxy)phenyl]methanol is a versatile handle for bioconjugation.[1] This allows for the covalent attachment of the molecule (or derivatives thereof) to biomolecules such as proteins, nucleic acids, or cell surfaces that have been functionalized with an azide group.
CuAAC Protocol for Protein Labeling[16][17]
This protocol describes the labeling of an azide-modified protein with an alkyne-functionalized fluorescent dye, synthesized from [4-(Prop-2-yn-1-yloxy)phenyl]methanol.
Materials:
Azide-modified protein in a suitable buffer (e.g., PBS)
Alkyne-functionalized reporter molecule (e.g., a fluorescent dye attached to the benzyl alcohol of the core molecule)
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
Aminoguanidine solution (e.g., 100 mM in water)
Procedure:
In a microcentrifuge tube, combine the azide-modified protein and the alkyne-functionalized reporter molecule. A 10-50 fold molar excess of the reporter is often used.
Prepare the Cu(I)-THPTA catalyst by premixing the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes.
Add the aminoguanidine solution to the protein-reporter mixture.
Add the premixed Cu(I)-THPTA catalyst to the reaction tube.
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
Incubate the reaction at room temperature for 1-4 hours, protecting from light if the reporter is fluorescent.
Purify the labeled protein using a desalting column or dialysis to remove excess reagents.
Application in Materials Science: Surface Functionalization
The terminal alkyne can be used to covalently attach [4-(Prop-2-yn-1-yloxy)phenyl]methanol to surfaces, such as gold nanoparticles (AuNPs), for applications in chemical sensing and drug delivery.[16][17][18][19] This provides a stable and robust alternative to traditional thiol-based functionalization methods.[18]
Caption: Workflow for AuNP functionalization.
Protocol for Functionalizing Gold Nanoparticles[19]
Synthesize citrate-capped gold nanoparticles (AuNPs) using a standard method (e.g., the Turkevich method).
Prepare a stock solution of [4-(Prop-2-yn-1-yloxy)phenyl]methanol in a suitable solvent (e.g., ethanol or DMSO).
Add the alkyne-containing molecule to the colloidal AuNP solution to a final concentration of approximately 0.1-1.0 µM.
Incubate the mixture at room temperature for 30-60 minutes with gentle stirring.
To remove excess unreacted molecules, centrifuge the solution to pellet the AuNPs.
Remove the supernatant and resuspend the AuNP pellet in a fresh buffer (e.g., PBS).
Repeat the centrifugation and resuspension steps two more times.
The resulting functionalized AuNPs can be characterized by UV-Vis spectroscopy and dynamic light scattering.
Potential Application in Covalent Enzyme Inhibition
The terminal alkyne group, while generally considered bioorthogonal, can act as a "latent warhead" for covalent enzyme inhibition, particularly targeting cysteine residues in enzyme active sites.[20][21][22] This occurs through a mechanism-based inactivation where the enzyme's catalytic machinery activates the alkyne for nucleophilic attack by a nearby residue. This offers a strategy for developing highly specific and irreversible inhibitors. Derivatives of [4-(Prop-2-yn-1-yloxy)phenyl]methanol could be designed to bind to a specific enzyme, positioning the alkyne for covalent modification.
General Protocol for Screening for Covalent Inhibition
Enzyme Activity Assay: Establish a robust assay to measure the activity of the target enzyme (e.g., a fluorescence-based cleavage assay for a protease).
Incubation: Pre-incubate the enzyme with various concentrations of the alkyne-containing compound for different time points.
Activity Measurement: After the pre-incubation period, initiate the enzymatic reaction by adding the substrate and measure the reaction rate.
Data Analysis: A time- and concentration-dependent loss of enzyme activity suggests covalent inhibition. Determine the half-maximal inhibitory concentration (IC₅₀) and the rate of inactivation (kinact).
Mass Spectrometry Confirmation: To confirm covalent modification, incubate the enzyme with the inhibitor and analyze the protein by mass spectrometry to detect the mass shift corresponding to the adduction of the inhibitor.
Conclusion
[4-(Prop-2-yn-1-yloxy)phenyl]methanol is a powerful and versatile tool for chemical and biological research. Its bifunctional nature enables a modular approach to the synthesis of complex molecules like PROTACs and facilitates straightforward bioconjugation and surface functionalization. The protocols and workflows presented in this guide provide a framework for researchers to harness the potential of this valuable compound in their own investigations. As the fields of targeted protein degradation, bioconjugation, and materials science continue to evolve, the utility of well-designed, multifunctional building blocks like [4-(Prop-2-yn-1-yloxy)phenyl]methanol will undoubtedly continue to grow.
References
BenchChem. (2025). A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers.
BenchChem. (2025). Harnessing Terminal Alkynes in Click Chemistry.
BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis Using PEG Linkers.
BenchChem. (2025).
ACS Applied Materials & Interfaces. (2024, October 19).
BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
SciSpace. (2011, December 15).
PMC.
Vector Labs. (2024, October 11). Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents.
BOC Sciences. Overview of PROTAC Linkers: Types and Design.
BenchChem. (2025). Application Notes and Protocols for Azide-Alkyne Cycloaddition Reactions.
Biopharma Group.
Beilstein Journals. (2018, January 3). Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Type: Advanced Experimental Protocol & Mechanistic Guide.
Executive Summary
Alkynyl ethers are highly versatile motifs in drug development, serving as enyne surrogates, reactive cross-coupling intermediates, and precursors for complex heterocyclic scaffolds. The synthesis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol requires a highly controlled, two-stage synthetic architecture. This application note details a self-validating, step-by-step protocol to first achieve the chemoselective Williamson etherification of 4-hydroxybenzyl alcohol, followed by the base-catalyzed isomerization of the terminal alkyne to the thermodynamically favored internal alkyne (prop-1-ynyl ether).
Mechanistic Rationale & Experimental Design
To ensure high scientific integrity and reproducibility, this protocol is built upon two distinct mechanistic pillars:
Stage 1: Chemoselective Williamson Etherification
4-Hydroxybenzyl alcohol possesses two competing nucleophilic sites: a phenolic hydroxyl and a benzylic alcohol. Achieving selective O-alkylation without protecting groups requires exploiting their distinct acidities1. The phenolic proton has a pKa of ~10, while the benzylic proton has a pKa of ~15.
Causality of Reagent Choice: By utilizing anhydrous potassium carbonate (
K2CO3
) in a polar aprotic solvent (acetone), the system selectively deprotonates the phenol. The benzylic alcohol remains protonated and non-nucleophilic, preventing unwanted dialkylation or polymerization2.
Stage 2: Base-Catalyzed Alkyne Isomerization
The conversion of the terminal propargyl ether to the internal 1-propynyl ether is driven by the thermodynamic stability gained through the conjugation of the alkyne
π
-system with the oxygen lone pairs.
Causality of Reagent Choice: Potassium tert-butoxide (
t-BuOK
) is employed as a strong, non-nucleophilic base. Because the substrate contains a free benzylic alcohol, the first equivalent of
t-BuOK
is immediately consumed to form a potassium alkoxide. Therefore, an excess (3.0 equivalents) is required. The active base abstracts the propargylic protons to form a transient allenyl ether intermediate, which rapidly tautomerizes to the internal alkyne3.
Process Visualization
Fig 1: Two-step synthesis and isomerization pathway of [4-(Prop-1-yn-1-yloxy)phenyl]methanol.
Protocol A: Synthesis of 4-(Prop-2-yn-1-yloxy)benzyl alcohol
Objective: Chemoselective O-alkylation of the phenolic hydroxyl group.
Reaction Setup:
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzyl alcohol (1.24 g, 10.0 mmol) and anhydrous
K2CO3
(2.07 g, 15.0 mmol).
Suspend the solids in 25 mL of reagent-grade acetone.
Reagent Addition:
Add propargyl bromide (80 wt% in toluene, ~1.34 mL, 12.0 mmol) dropwise over 5 minutes. (Safety Note: Propargyl bromide is a severe lachrymator and alkylating agent; perform strictly inside a fume hood).
Reflux:
Attach a reflux condenser and heat the mixture to 75 °C with vigorous stirring for 12 hours.
Reaction Monitoring:
Check reaction completion via TLC (Hexanes/EtOAc 1:1). The starting material (
Rf
~0.20) should be completely consumed, replaced by a new UV-active spot (
Rf
~0.50).
Workup & Purification:
Cool the mixture to room temperature and remove the acetone under reduced pressure.
Partition the residue between dichloromethane (30 mL) and distilled water (30 mL).
Separate the organic layer and wash with 1M aqueous NaOH (20 mL) to remove any trace unreacted phenol, followed by brine (20 mL).
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield the intermediate as a pale yellow oil. (Typical yield: 85-90%).
Protocol B: Isomerization to [4-(Prop-1-yn-1-yloxy)phenyl]methanol
Objective: Base-catalyzed migration of the alkyne to form the internal prop-1-ynyl ether.
Reaction Setup (Inert Atmosphere):
Dissolve the intermediate 4-(prop-2-yn-1-yloxy)benzyl alcohol (1.62 g, ~10.0 mmol) in 30 mL of anhydrous THF in a flame-dried Schlenk flask under a nitrogen or argon atmosphere.
Base Addition:
Cool the solution to 0 °C using an ice-water bath.
Add potassium tert-butoxide (
t-BuOK
) (3.36 g, 30.0 mmol) portionwise over 10 minutes. The solution will likely darken as the potassium alkoxide and allenyl intermediates form.
Isomerization:
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours.
Reaction Monitoring:
Monitor via TLC. The terminal alkyne (
Rf
~0.50) will shift slightly higher (
Rf
~0.60). For definitive self-validation, an IR aliquot will show the complete disappearance of the sharp 3290
cm−1
terminal alkyne stretch.
Workup & Purification:
Carefully quench the reaction by the dropwise addition of saturated aqueous
NH4Cl
(20 mL) at 0 °C to protonate the benzylic alkoxide.
Extract the aqueous layer with Ethyl Acetate (
3×20
mL).
Combine the organic extracts, wash with brine (30 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure[4-(Prop-1-yn-1-yloxy)phenyl]methanol.
References
The effect of side-chain functionality and hydrophobicity on the gene delivery capabilities of cationic helical polypeptides
Cheng Research Group (Biomaterials)
URL:[2]
A Convenient Procedure for the Synthesis of Propargyl Ethers Derived from Secondary Alcohols
Synthesis 1988; 1988(9): 707-709. Thieme E-Books & E-Journals
URL:[3]
Application Notes and Protocols: 4-Hydroxybenzyl Alcohol as a Precursor in Organic Synthesis
BenchChem
URL:[1]
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Chemoselective derivatization, Gold(I) catalysis, and bifunctional building block strategies.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Chemoselective derivatization, Gold(I) catalysis, and bifunctional building block strategies.
Executive Summary[4-(Prop-1-yn-1-yloxy)phenyl]methanol is a highly versatile, bifunctional molecular hub. It features two orthogonal reactive sites: an electron-rich aryl ynol ether (prop-1-yn-1-yloxy group) and a benzylic alcohol. Aryl ynol ethers are uniquely polarized alkynes that serve as stable ketene equivalents and precursors to highly reactive ketenium ions[1]. By exploiting the hard-soft acid-base (HSAB) principles, chemists can selectively functionalize the alkyne using soft transition metals (e.g., Gold) or derivatize the benzylic alcohol using hard electrophiles. This application note details the mechanistic causality and self-validating protocols for the orthogonal functionalization of this building block.
Structural Analysis & Mechanistic Causality
The reactivity of the prop-1-yn-1-yloxy group is governed by the strong electron-donating effect of the oxygen atom via resonance. This significantly polarizes the C≡C triple bond, directing nucleophilic attack exclusively to the α-carbon and electrophilic attack to the β-carbon[1].
To selectively functionalize the ynol ether without disturbing the unprotected benzylic alcohol, soft Lewis acids—specifically Gold(I) complexes—are employed. Gold(I) selectively activates the soft π-system of the alkyne (π-activation) while ignoring the hard oxygen of the alcohol. This enables highly regioselective transformations, such as formal [2+2] cycloadditions to form cyclobutanones[2] or hydroalkoxylation/Claisen rearrangement cascades to yield γ,δ-unsaturated esters[3].
Conversely, the benzylic alcohol can be derivatized using mild substitution conditions (e.g., the Appel reaction). It is critical to avoid strong Brønsted acids during these transformations, as aryl ynol ethers are highly susceptible to protonation, which generates transient ketenium ions that rapidly hydrolyze into esters[4].
Protocol 1: Gold(I)-Catalyzed Hydroalkoxylation and Claisen Rearrangement
Objective: Chemoselective conversion of the ynol ether moiety into a γ,δ-unsaturated ester via reaction with an allylic alcohol, leaving the benzylic alcohol intact[3].
Causality & Catalyst Selection: The catalyst [Au(IPr)NTf2] is selected because the bulky N-heterocyclic carbene (IPr) ligand stabilizes the cationic gold center, preventing catalyst degradation. Simultaneously, the non-coordinating triflimide (NTf2) counterion ensures maximum Lewis acidity for efficient alkyne activation[3].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve[4-(Prop-1-yn-1-yloxy)phenyl]methanol (1.0 equiv, 0.5 mmol) and the chosen allylic alcohol (1.5 equiv) in anhydrous THF to achieve a 0.2 M concentration.
Catalyst Addition: Add [Au(IPr)NTf2] (5 mol%) in one portion.
Reaction: Stir the mixture at 60 °C for 4–6 hours. Note: The use of THF at 60 °C is critical to provide sufficient thermal energy for the subsequent [3,3]-sigmatropic (Claisen) rearrangement that follows the initial hydroalkoxylation step[3].
Validation Checkpoint 1 (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the starting material (UV active) and the appearance of a new, lower
Rf
spot indicates successful conversion.
Quenching & Workup: Cool the reaction to room temperature, filter through a short pad of silica gel (eluting with EtOAc) to remove the gold catalyst, and concentrate under reduced pressure.
Validation Checkpoint 2 (Post-Process): Analyze the crude mixture via
1
H NMR. The disappearance of the propynyl methyl singlet (typically at ~1.8–1.9 ppm) and the emergence of characteristic complex multiplet alkene protons confirm the successful Claisen rearrangement.
Objective: Conversion of the benzylic alcohol to a benzylic bromide for downstream cross-coupling, strictly preserving the sensitive ynol ether.
Causality: Ynol ethers are highly susceptible to hydrolysis in the presence of strong Brønsted acids, which protonate the alkyne to form a ketenium ion that rapidly traps water to form an ester[4]. The Appel reaction (CBr
4
/PPh
3
) operates under neutral-to-mildly acidic conditions, bypassing the generation of free HBr that would otherwise destroy the alkyne.
Step-by-Step Methodology:
Preparation: Dissolve the substrate (1.0 equiv, 1.0 mmol) and CBr
4
(1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M) and cool the flask to 0 °C using an ice bath.
Reagent Addition: Add triphenylphosphine (PPh
3
, 1.25 equiv) portion-wise over 10 minutes. The reaction will turn slightly yellow as the active phosphonium intermediate forms.
Reaction: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for an additional hour.
Validation Checkpoint 1 (In-Process): TLC analysis (Hexanes/EtOAc 9:1) should reveal a significantly less polar spot corresponding to the benzylic bromide.
Workup: Concentrate the mixture to ~20% of its original volume and add cold hexanes to precipitate the triphenylphosphine oxide (TPPO) byproduct. Filter through a sintered glass funnel and concentrate the filtrate.
Validation Checkpoint 2 (Post-Process):1
H NMR analysis will show a characteristic downfield shift of the benzylic CH
2
protons from ~4.6 ppm (alcohol) to ~4.4–4.5 ppm (bromide). Crucially, the ynol ether methyl signal at ~1.8 ppm must remain intact and integrate to 3 protons.
Quantitative Data Summary
The following table summarizes the expected outcomes and optimal conditions for the orthogonal functionalization of aryl ynol ethers based on established literature parameters.
Application Note: Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via Cycloaddition of [4-(Prop-1-yn-1-yloxy)phenyl]methanol with Organic Azides
Executive Summary The functionalization of internal alkynes represents a sophisticated frontier in "click" chemistry, moving beyond the traditional terminal alkyne paradigms. This application note provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of internal alkynes represents a sophisticated frontier in "click" chemistry, moving beyond the traditional terminal alkyne paradigms. This application note provides a comprehensive, field-proven guide for the cycloaddition of [4-(Prop-1-yn-1-yloxy)phenyl]methanol with organic azides. By exploiting the unique electronic properties of the ynol ether moiety, researchers can access highly functionalized, fully substituted 1,4,5-triazoles. This guide details both catalyst-free thermal methodologies and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) protocols, providing the mechanistic causality required for rational drug design and advanced materials synthesis.
Mechanistic Rationale & Structural Dynamics (The "Why")
The Ynol Ether Advantage: Electronic Polarization
[4-(Prop-1-yn-1-yloxy)phenyl]methanol is not a standard alkyne; it is an electron-rich ynol ether (an internal alkynyl ether). The oxygen atom directly attached to the
C≡C
bond acts as a strong
π
-donor. This resonance effect (
Ar−O−C≡C−CH3↔Ar−O+=C=C−−CH3
) highly polarizes the alkyne, rendering the
α
-carbon (attached to oxygen) electrophilic and the
β
-carbon (the methyl side) nucleophilic.
During a catalyst-free thermal [3+2] cycloaddition, this polarization dictates a strict HOMO-LUMO bias. The highly electrophilic terminal nitrogen of the organic azide preferentially attacks the nucleophilic
β
-carbon, yielding the 1-substituted-4-methyl-5-aryloxy-1H-1,2,3-triazole as the major regioisomer.
Why RuAAC over CuAAC?
A common pitfall in bioconjugation is the misapplication of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). CuAAC relies on the formation of a copper-acetylide intermediate, which strictly requires a terminal alkyne. Because our substrate features an internal alkyne, CuAAC is mechanistically inert.
To achieve absolute regiocontrol and accelerate the reaction, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) must be employed . The Ru(II) catalyst—typically
[Cp∗RuCl]4
—facilitates oxidative coupling via a ruthenacycle intermediate. The steric and electronic coordination of the ynol ether oxygen to the ruthenium center strictly governs the transition state, yielding the 1,4,5-trisubstituted triazole with >99:1 absolute regioselectivity . Furthermore, the distant para-benzylic alcohol handle remains unreactive, preserving it for downstream functionalization.
Reaction Pathway Visualization
Fig 1: Reaction pathways comparing thermal and RuAAC cycloaddition regioselectivity.
Protocol A: Catalyst-Free Thermal Cycloaddition (Inverse Electron Demand)
This protocol exploits the inherent electronic activation of the ynol ether and is ideal for scale-up where transition-metal contamination (e.g., Ru toxicity) must be strictly avoided.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve[4-(Prop-1-yn-1-yloxy)phenyl]methanol (1.0 mmol, 1.0 equiv) in anhydrous Toluene (2.0 mL, 0.5 M).
Addition: Add the desired organic azide (e.g., benzyl azide) (1.2 mmol, 1.2 equiv) dropwise at room temperature.
Reaction: Seal the flask and heat to 80 °C using a precisely controlled oil bath or heating block for 24–48 hours.
Self-Validation Checkpoint (IR Spectroscopy): The reaction is self-reporting. Extract a 10 µL aliquot and analyze via ATR-FTIR. The organic azide exhibits a sharp, intense asymmetric stretch at ~2100 cm⁻¹. The reaction is validated as complete only when this peak completely disappears from the spectrum.
Workup & Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the major 1-substituted-4-methyl-5-aryloxy-1H-1,2,3-triazole.
This protocol is mandatory when absolute regiocontrol (>99:1) is required or when utilizing sterically hindered/electronically deactivated azides.
Step-by-Step Methodology:
Catalyst Activation: In a microwave-safe vial equipped with a magnetic stir bar, add
[Cp∗RuCl]4
(0.025 mmol, 2.5 mol% cluster = 10 mol% Ru).
Reagent Loading: Add[4-(Prop-1-yn-1-yloxy)phenyl]methanol (1.0 mmol, 1.0 equiv) and the organic azide (1.1 mmol, 1.1 equiv).
Solvation: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL, 0.2 M). DMF acts as a stabilizing ligand for the active monomeric Ru species.
Reaction: Seal the vial and subject it to microwave irradiation at 110 °C for 20 minutes. (Alternatively, heat conventionally at 90 °C for 12 hours).
Self-Validation Checkpoint (13C NMR): Regiochemical purity is self-validating via ¹³C NMR of the crude mixture. The C4 and C5 carbons of the triazole ring appear at distinct chemical shifts (~135 ppm and ~145 ppm). The presence of a single set of these peaks confirms >99:1 absolute regioselectivity, validating the catalyst's directing effect.
Workup: Dilute the mixture with EtOAc (20 mL) and wash sequentially with distilled water (3 × 10 mL) and brine (10 mL) to remove DMF and partition the Ru catalyst. Dry the organic layer over anhydrous
MgSO4
, filter, and concentrate.
Quantitative Data Summary
The following table summarizes the expected performance metrics when reacting [4-(Prop-1-yn-1-yloxy)phenyl]methanol with a standard primary azide (e.g., benzyl azide).
Protocol
Catalyst System
Solvent
Temperature
Time
Isolated Yield (%)
Regiomeric Ratio (1,4,5 : 1,5,4)
A (Thermal)
None
Toluene
80 °C (Thermal)
48 h
65 – 75%
~85 : 15
B (RuAAC)
[Cp∗RuCl]4
(10 mol% Ru)
DMF
110 °C (Microwave)
20 min
88 – 95%
>99 : 1
Note: Yields and regiomeric ratios are highly reproducible provided anhydrous conditions are maintained to prevent premature hydration of the ynol ether.
References
Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337-5339.[Link]
Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.[Link]
Application
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with [4-(Prop-1-yn-1-yloxy)phenyl]methanol
Executive Summary The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized synthetic chemistry and bioconjugation due to its unparalleled thermodynamic driving force and bioorthogonality[1]. This applic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has revolutionized synthetic chemistry and bioconjugation due to its unparalleled thermodynamic driving force and bioorthogonality[1]. This application note provides a comprehensive, self-validating guide for executing CuAAC using the bifunctional linker [4-(Prop-1-yn-1-yloxy)phenyl]methanol . By detailing the mechanistic causality behind reagent selection—specifically the role of dinuclear copper intermediates and accelerating ligands—this document empowers researchers to achieve quantitative yields in both small-molecule synthesis and sensitive protein bioconjugation.
Substrate Rationale & Nomenclature Clarification
Critical Structural Note: The nomenclature [4-(Prop-1-yn-1-yloxy)phenyl]methanol technically describes an internal alkynyl ether (-O-C≡C-CH₃). However, standard CuAAC strictly requires terminal alkynes to form the requisite copper-acetylide intermediate[1]. Therefore, this protocol adapts the methodology for its functional terminal isomer, [4-(prop-2-yn-1-yloxy)phenyl]methanol (commonly known as 4-propargyloxybenzyl alcohol).
This substrate is highly valued in drug development because it acts as a bifunctional hub:
Propargyl Ether Moiety: Serves as the terminal alkyne for the click reaction, offering minimal steric hindrance.
Benzyl Alcohol Moiety: Provides a versatile handle for downstream functionalization (e.g., esterification with payload drugs, or oxidation to an aldehyde for reductive amination).
Mechanistic Insights: The Dinuclear CuAAC Pathway
To optimize a CuAAC reaction, one must understand the catalytic cycle. It is a common misconception that CuAAC is a mononuclear process. State-of-the-art density functional theory (DFT) and kinetic studies reveal that the active catalytic species is a dinuclear copper intermediate [2].
The presence of the second copper atom does not merely relieve ring strain; it fundamentally lowers the activation barrier by reducing steric Pauli repulsion between the copper acetylide and the incoming azide[2]. This causality explains why maintaining a high local concentration of Cu(I) via specific ligands is critical for rapid kinetics.
Figure 1: The dinuclear catalytic cycle of CuAAC highlighting the two-copper intermediate.
A robust CuAAC protocol is a self-validating system where every reagent serves a specific, mechanistic purpose:
Copper Source & Reductant (CuSO₄ + Sodium Ascorbate): We generate Cu(I) in situ rather than adding Cu(I) salts directly. Cu(I) is thermodynamically unstable in aqueous conditions and rapidly disproportionates into Cu(0) and Cu(II). A 5-to-10-fold excess of sodium ascorbate ensures a continuous reducing environment, maintaining the catalyst in its active +1 oxidation state[3].
Accelerating Ligands (THPTA / BTTAA): Free Cu(I) generates reactive oxygen species (ROS) that degrade proteins and nucleic acids. Polytriazole ligands like THPTA or BTTAA encapsulate the Cu(I) ion, protecting biomolecules from oxidative damage while simultaneously accelerating the reaction by stabilizing the dinuclear intermediate[3][4].
Aminoguanidine Additive: The oxidation of ascorbate produces dehydroascorbate, a reactive dicarbonyl that can cross-link arginine residues on proteins. Aminoguanidine is added as a sacrificial scavenger to intercept these deleterious byproducts, preserving protein integrity[5].
Quantitative Data: Ligand Selection Guide
Selecting the correct ligand is paramount for the success of the cycloaddition.
Substrate Solubilization: Dissolve the alkyne substrate and the azide in t-BuOH.
Catalyst Pre-mix (Validation Step): In a separate vial, dissolve CuSO₄ and TBTA in a minimum amount of DMF or t-BuOH. Self-Validation: The solution must turn a clear, distinct blue, indicating successful Cu(II)-ligand complexation.
Reaction Assembly: Add the aqueous phase (H₂O) to the substrate mixture, followed by the Catalyst Pre-mix.
Reduction: Add freshly prepared aqueous Sodium Ascorbate. Self-Validation: The solution will transition from blue to colorless/pale yellow, confirming the reduction of Cu(II) to the active Cu(I) species.
Incubation & Workup: Stir at room temperature for 2–4 hours. Monitor via TLC. Extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.
Figure 2: Step-by-step experimental workflow for aqueous CuAAC bioconjugation.
Prepare Stock Solutions: Prepare all catalyst reagents (CuSO₄, THPTA, Ascorbate, Aminoguanidine) as 100x concentrated stocks in degassed Milli-Q water. Note: Ascorbate must be prepared fresh daily.
Pre-complexation: Mix the CuSO₄ and THPTA stocks at a 1:5 molar ratio. Incubate for 5 minutes. Self-Validation: A light blue color confirms complexation. If cloudy, the ligand has degraded.
Reaction Assembly: To the Azide-Protein solution, add the Alkyne Substrate (dissolved in minimal DMSO; keep final DMSO <5% v/v to prevent protein denaturation).
Initiation: Add Aminoguanidine, followed by the Cu/THPTA pre-complex. Finally, initiate the reaction by adding Sodium Ascorbate. Self-Validation: The absence of protein precipitation upon ascorbate addition confirms that the THPTA ligand is successfully shielding the protein from copper-induced aggregation.
Incubation: Rotate end-over-end at room temperature for 1–2 hours in the dark.
Purification: Remove small-molecule reagents using a desalting column (e.g., PD-10) or dialysis against standard PBS containing 1 mM EDTA to strip residual copper.
References
Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms.
The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One.
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition.
Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling.
Application Notes & Protocols for [4-(Prop-1-yn-1-yloxy)phenyl]methanol in Medicinal Chemistry
Introduction: A Bifunctional Scaffold for Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the demand for versatile, multi-functional building blocks is paramount. [4-(Prop-1-yn-1-yloxy)phenyl]...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Bifunctional Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the demand for versatile, multi-functional building blocks is paramount. [4-(Prop-1-yn-1-yloxy)phenyl]methanol emerges as a molecule of significant strategic value, possessing two distinct and highly useful chemical handles: a terminal alkyne and a primary benzyl alcohol. This unique bifunctionality allows for sequential or orthogonal chemical modifications, positioning it as an ideal linker, scaffold, or synthetic intermediate in the construction of complex therapeutic agents.
The propargyl ether moiety provides a terminal alkyne, a key functional group for bioorthogonal "click" chemistry, enabling highly efficient and specific covalent bond formation under mild, biologically compatible conditions.[1][2] Simultaneously, the benzyl alcohol group offers a classic site for synthetic elaboration through oxidation, esterification, or etherification, serving as a versatile attachment point for pharmacophores or solubilizing groups.[3]
This guide provides a comprehensive overview of the applications of [4-(Prop-1-yn-1-yloxy)phenyl]methanol, with a focus on its utility as a linker in Proteolysis Targeting Chimeras (PROTACs), and includes detailed, field-proven protocols for its synthesis and subsequent application in bioorthogonal ligation.
Physicochemical Properties
A summary of the key computed properties for [4-(Prop-1-yn-1-yloxy)phenyl]methanol is provided below. These properties are essential for planning synthetic transformations and for understanding the molecule's potential contribution to the overall characteristics of a larger drug candidate.
The strategic utility of [4-(Prop-1-yn-1-yloxy)phenyl]methanol is rooted in the distinct reactivity of its two functional termini. This allows chemists to employ a modular and efficient approach to synthesizing complex molecules.
The Propargyl Terminus: A Hub for Bioorthogonal Ligation
The terminal alkyne is arguably the most powerful feature of this molecule. It is the key reactant in the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction.[2] This reaction is characterized by its high efficiency, specificity, and biocompatibility, making it an indispensable tool for:
Lead Optimization: Rapidly creating libraries of compounds by "clicking" on different azide-containing fragments.[5]
Bioconjugation: Attaching molecules to proteins, nucleic acids, or cells for imaging or diagnostic purposes.[1]
PROTAC Development: Forming the stable triazole linkage that connects the two ends of a PROTAC molecule.[6]
The CuAAC reaction forms a stable, aromatic 1,2,3-triazole ring, which is not merely a passive linker but can also engage in hydrogen bonding and other favorable interactions within a protein's binding site.
Caption: The CuAAC "Click" Reaction Workflow.
The Benzyl Alcohol Terminus: A Versatile Anchor for Molecular Elaboration
The primary benzyl alcohol provides a classic and reliable point for synthetic diversification. Its hydroxyl group can be readily transformed, allowing for the attachment of various molecular fragments.
Oxidation: The alcohol can be selectively oxidized to the corresponding benzaldehyde, which can then participate in reactions such as reductive amination to introduce amine-containing moieties.
Esterification/Etherification: The hydroxyl group can be converted into an ester or ether, providing a stable linkage to a warhead (in a PROTAC), a pharmacophore, or a solubilizing group. This is a common strategy for prodrug synthesis as well.[7]
Halogenation: Conversion to a benzyl halide (e.g., benzyl chloride or bromide) transforms the position into an electrophilic site, ready for nucleophilic substitution by a wide range of nucleophiles.
Core Application: A Bifunctional Linker in PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8] A PROTAC consists of three components: a "warhead" that binds the target protein, a ligand that binds an E3 ligase, and a linker that connects them.
The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy.[8] [4-(Prop-1-yn-1-yloxy)phenyl]methanol is an excellent starting point for linker synthesis due to its inherent bifunctionality. One terminus can be elaborated to attach to the E3 ligase ligand, while the other can be used to connect to the warhead, often via a click reaction.
Caption: Modular PROTAC synthesis using the subject compound.
Application Notes & Experimental Protocols
Protocol 1: Synthesis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol via Williamson Ether Synthesis
Principle: The Williamson ether synthesis is a robust and widely used method for forming ethers.[9] It proceeds via an Sₙ2 reaction between a deprotonated alcohol (alkoxide) and a primary alkyl halide.[2] In this protocol, the phenolic hydroxyl group of 4-hydroxybenzyl alcohol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide to displace the bromide leaving group.
Materials:
4-Hydroxybenzyl alcohol
Propargyl bromide (80% solution in toluene)
Potassium carbonate (K₂CO₃), anhydrous
Acetone, anhydrous
Ethyl acetate
Saturated aqueous sodium chloride (brine)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzyl alcohol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone to make a ~0.2 M solution.
Addition of Alkylating Agent: While stirring vigorously, add propargyl bromide (1.2 eq) dropwise to the suspension at room temperature.
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.
Extraction: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude [4-(Prop-1-yn-1-yloxy)phenyl]methanol.
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product as a solid.
Protocol 2: Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Principle: This protocol demonstrates the utility of the terminal alkyne on [4-(Prop-1-yn-1-yloxy)phenyl]methanol by reacting it with benzyl azide to form a 1,4-disubstituted 1,2,3-triazole. The catalytically active Cu(I) species is generated in situ from the reduction of Copper(II) sulfate by sodium ascorbate.[10]
Reactant Solution: In a vial, dissolve [4-(Prop-1-yn-1-yloxy)phenyl]methanol (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
Catalyst Preparation: In a separate small vial, prepare a fresh aqueous solution of sodium L-ascorbate (0.2 eq). In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.05 eq).
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution. A color change may be observed.
Reaction: Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction is typically open to the air. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3x).
Washing and Drying: Combine the organic extracts and wash with brine (1x). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: The resulting triazole product can be purified by silica gel chromatography or recrystallization if necessary.
Broader Applications in Medicinal Chemistry
Beyond its role in PROTACs, the unique structure of [4-(Prop-1-yn-1-yloxy)phenyl]methanol makes it a valuable intermediate for a range of applications.
Application Area
Role of [4-(Prop-1-yn-1-yloxy)phenyl]methanol
Rationale & Key Reactions
Fragment-Based Drug Discovery (FBDD)
Clickable Fragment
The molecule can be used in fragment screening, with the alkyne providing a handle for linking hits together or elaborating them into more potent leads.[5][11]
Synthesis of Heterocycles
Versatile Precursor
The propargyl group is a well-known precursor for the synthesis of various five- and six-membered heterocyclic rings, which are common scaffolds in medicinal chemistry.
Bioconjugation & Chemical Probes
Linker for Payloads
The bifunctional nature allows for the attachment of a fluorescent dye or biotin tag at one end (via click) and conjugation to a biomolecule-targeting ligand at the other.[1]
Development of Kinase Inhibitors
Scaffold Component
The phenyl propargyl ether motif has been explored in the design of various enzyme inhibitors. The molecule serves as a core to which different pharmacophoric groups can be attached.
Conclusion
[4-(Prop-1-yn-1-yloxy)phenyl]methanol is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its dual reactivity, combining the bioorthogonal utility of a terminal alkyne with the classic synthetic versatility of a benzyl alcohol, enables modular and efficient synthetic strategies. As demonstrated, its application as a core building block for PROTAC linkers is particularly compelling, addressing a key challenge in this cutting-edge therapeutic modality. The protocols provided herein offer reliable methods for the synthesis and application of this compound, empowering researchers to accelerate their drug discovery programs.
References
Pearson. Show how you would use the Williamson ether synthesis to prepare... Pearson. Available at: [Link].
Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps. Published November 13, 2022. Available at: [Link].
Hong V, Presolski SI, Ma C, Finn MG. Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angew Chem Int Ed Engl. 2009;48(52):9879-9883. Available at: [Link].
Wikipedia. Williamson ether synthesis. Wikipedia. Published October 26, 2023. Available at: [Link].
Götze JP, Sommer R. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein J Org Chem. 2013;9:2754-2770. Available at: [Link].
Barluenga S, Díez-González S, et al. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Inorg Chem. 2022;61(30):11766-11779. Available at: [Link].
Lumen Learning. 9.5. Williamson ether synthesis. In: Organic Chemistry 1: An open textbook. Lumen Learning. Available at: [Link].
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Frontiers in Chemistry and Pharmacy. 2023;4(3). Available at: [Link].
PubChem. [4-(Prop-2-yn-1-yloxy)phenyl]methanol. National Center for Biotechnology Information. Available at: [Link].
Maple H, Clayton J, et al. Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Med Chem Lett. 2024. Available at: [Link].
Grandjean C, Boutonnier A, et al. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Bioconjug Chem. 2016;27(4):947-952. Available at: [Link].
Troup RI, Scott JS, et al. Current strategies for the design of PROTAC linkers: a critical review. MedChemComm. 2020;11(11):1833-1846. Available at: [Link].
Popa A, Bîcu E. Novel approaches for the rational design of PROTAC linkers. Expert Opin Drug Discov. 2021;16(2):143-156. Available at: [Link].
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Guedes A, Vale N, et al. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank. 2026;2026(1):M1597. Available at: [Link].
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Ho HJ, Peraino NJ, et al. Organic synthesis of the novel 4-[(nitrooxy)phenyl-N-acetyl-L-alaninate (NPAA) prodrug. Bioorg Med Chem Lett. 2019;29(1):123-125. Available at: https://www.researchgate.net/publication/329988229_Organic_synthesis_of_the_novel_4-nitrooxyphenyl-N-acetyl-L-alaninate_NPAA_prodrug.
The Synthesis of Bioactive Molecules Using [4-(Prop-1-yn-1-yloxy)phenyl]methanol: A Guide for Advanced Research
Introduction: Unlocking the Potential of a Versatile Chemical Scythe In the dynamic landscape of drug discovery and medicinal chemistry, the strategic design of molecular scaffolds that offer both stability and reactive...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Potential of a Versatile Chemical Scythe
In the dynamic landscape of drug discovery and medicinal chemistry, the strategic design of molecular scaffolds that offer both stability and reactive versatility is paramount. [4-(Prop-1-yn-1-yloxy)phenyl]methanol emerges as a distinguished building block, possessing a unique bifunctional architecture that serves as a powerful linchpin for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of its synthetic utility, underscored by detailed protocols for its application in constructing molecules with potential therapeutic applications, including antifungal and anticancer agents.
At its core, [4-(Prop-1-yn-1-yloxy)phenyl]methanol features two key reactive centers: a terminal alkyne and a primary benzylic alcohol. The propargyl ether moiety provides a gateway to the highly efficient and bioorthogonal "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the facile construction of stable 1,2,3-triazole linkages. This reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. Furthermore, the terminal alkyne is a prime substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, enabling the formation of carbon-carbon bonds to construct complex aryl-alkyne systems.
Concurrently, the benzylic alcohol can be readily oxidized to an aldehyde or ketone, providing a handle for a host of classical carbonyl chemistries. This dual reactivity profile makes [4-(Prop-1-yn-1-yloxy)phenyl]methanol a strategic starting material for generating libraries of complex molecules for high-throughput screening and lead optimization in drug development programs.
This document serves as a technical guide for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the presented synthetic strategies.
Physicochemical Properties and Safety Information
Before embarking on any synthetic protocol, a thorough understanding of the starting material's properties and safety considerations is essential.
[4-(Prop-1-yn-1-yloxy)phenyl]methanol and related propargyl compounds should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory. While specific toxicity data for this exact compound is limited, related compounds are known to cause skin and eye irritation.[2] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Synthetic Pathways and Core Reactions
The synthetic utility of [4-(Prop-1-yn-1-yloxy)phenyl]methanol is best illustrated through its application in established, high-yield transformations. This guide will focus on three key pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira Coupling, and a multi-step synthesis involving oxidation of the benzylic alcohol.
Figure 1: Key synthetic transformations of [4-(Prop-1-yn-1-yloxy)phenyl]methanol.
Application Protocol 1: Synthesis of a 1,2,3-Triazole Derivative via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient formation of a 1,4-disubstituted 1,2,3-triazole ring, a scaffold present in numerous bioactive compounds.[3][4] This protocol details the synthesis of a model triazole derivative, which can be adapted for a wide range of organic azides.
Principle: This reaction involves the [3+2] cycloaddition of the terminal alkyne of [4-(Prop-1-yn-1-yloxy)phenyl]methanol with an organic azide, catalyzed by a copper(I) species generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.[5][6]
Figure 2: Simplified catalytic cycle for the CuAAC reaction.
Reaction Setup: In a round-bottom flask, dissolve [4-(Prop-1-yn-1-yloxy)phenyl]methanol (e.g., 162 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (12.5 mg, 0.05 mmol) followed by sodium ascorbate (19.8 mg, 0.10 mmol). The solution should turn from pale blue to a yellowish or heterogeneous mixture.
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed.
Work-up: Upon completion, add water (20 mL) and extract the mixture with dichloromethane (3 x 20 mL).
Washing: Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl (20 mL) and brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-benzyl-4-((4-(hydroxymethyl)phenoxy)methyl)-1H-1,2,3-triazole.
Expected Outcome:
This protocol typically yields the desired triazole product in high purity (>95%) with yields ranging from 85-95%. The resulting triazole can be further evaluated for its biological activity. Similar protocols have been used to synthesize triazoles with antifungal and antibacterial properties.[7][8]
Application Protocol 2: Synthesis of an Aryl-Alkyne Derivative via Sonogashira Coupling
The Sonogashira coupling is a powerful and versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, providing access to a wide range of conjugated systems found in pharmaceuticals and organic materials.[10][11]
Principle: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination yields the final product and regenerates the Pd(0) catalyst.[9]
Inert Atmosphere: All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Reaction Setup: To a Schlenk flask, add 4-iodoanisole (e.g., 234 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
Solvent and Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.
Alkyne Addition: Add a solution of [4-(Prop-1-yn-1-yloxy)phenyl]methanol (195 mg, 1.2 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.
Reaction: Stir the mixture at room temperature for 6-12 hours. The reaction progress can be monitored by TLC.
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add diethyl ether (30 mL) and filter through a pad of celite to remove the catalyst residues.
Washing: Wash the filtrate with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired (4-((3-(4-methoxyphenyl)prop-2-yn-1-yl)oxy)phenyl)methanol.
Expected Outcome:
The Sonogashira coupling generally provides good to excellent yields (70-90%) of the cross-coupled product. Aryl-alkyne motifs are present in various antitumor agents, making this a valuable synthetic route in drug discovery.[7]
Application Protocol 3: Multi-Step Synthesis of an Anticancer Agent Precursor
This section outlines a two-step sequence to convert the benzylic alcohol of the starting material into a functionalized ketone, a precursor for compounds with known anticancer activity. The protocol involves an initial oxidation followed by benzylic bromination.
Step 1: Oxidation of Benzylic Alcohol to Ketone
Principle: The selective oxidation of a primary benzylic alcohol to the corresponding aldehyde, and further to a ketone in this context (after a conceptual Friedel-Crafts acylation step implied in the target molecule), is a fundamental transformation. Many reagents can achieve this, but a mild and efficient method utilizes urea-hydrogen peroxide catalyzed by magnesium bromide, offering a greener alternative to heavy-metal oxidants.[12]
Experimental Protocol (Oxidation):
Materials:
[4-(Prop-1-yn-1-yloxy)phenyl]methanol (1.0 eq)
Magnesium bromide (MgBr₂) (0.1 eq)
Urea-hydrogen peroxide (UHP) (2.5 eq)
Acetonitrile (MeCN)
Ethyl acetate
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a round-bottom flask, dissolve [4-(Prop-1-yn-1-yloxy)phenyl]methanol (e.g., 1.62 g, 10 mmol) in acetonitrile (50 mL).
Catalyst and Oxidant Addition: Add magnesium bromide (184 mg, 1.0 mmol) and urea-hydrogen peroxide (2.35 g, 25 mmol) to the solution.
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.
Work-up: Cool the reaction to room temperature and quench by adding saturated aqueous sodium thiosulfate (30 mL).
Extraction: Extract the aqueous layer with ethyl acetate (3 x 40 mL).
Washing and Drying: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by column chromatography to yield 4-(prop-1-yn-1-yloxy)benzaldehyde. Note: Further steps like a Grignard reaction followed by oxidation would be needed to get to the diaryl ketone, but this illustrates the initial activation of the alcohol.
Step 2: Synthesis of a Precursor to (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
This protocol is conceptual and adapted from standard procedures for benzylic bromination.
Principle: The synthesis of the final target molecule, (4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, would first require the synthesis of (4-methylphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone. This can be achieved via a Friedel-Crafts acylation of toluene with 4-(prop-2-yn-1-yloxy)benzoyl chloride (which is synthesized from the corresponding benzoic acid, obtainable by oxidation of the aldehyde from Step 1). The subsequent step is a radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[13]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (4-methylphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone in anhydrous CCl₄.
Reagent Addition: Add NBS and a catalytic amount of AIBN to the solution.
Reaction: Heat the mixture to reflux (approx. 77 °C) for 4-8 hours. The reaction should be monitored by TLC or GC-MS.
Work-up: Cool the reaction to room temperature. Filter off the succinimide byproduct.
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield (4-(bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone. This compound is reported to have anticancer activity.[14]
Conclusion
[4-(Prop-1-yn-1-yloxy)phenyl]methanol stands out as a highly valuable and versatile building block in the synthesis of bioactive molecules. Its dual reactive sites—the terminal alkyne and the benzylic alcohol—provide orthogonal handles for a wide range of chemical transformations. As demonstrated in the detailed protocols, this starting material can be effectively utilized in high-yielding reactions such as CuAAC and Sonogashira couplings, as well as being a substrate for functional group interconversions like oxidation. The ability to readily access diverse molecular architectures, including triazoles and complex aryl-alkynes, underscores its importance for generating compound libraries for drug discovery and for the targeted synthesis of potential therapeutic agents. The protocols provided herein offer a robust foundation for researchers to explore the full synthetic potential of this powerful molecular scaffold.
References
Ibraheem, I. H., et al. (2019). Synthesis, characterization and biological evaluation of new 1,2,3-triazole derivatives. Journal of Pharmaceutical Sciences and Research, 11(1), 133-138. (This is a representative citation for the synthesis of bioactive triazoles).
Park, H. J., & Lee, J. C. (2009). A mild and efficient oxidation of alcohols with urea-hydrogen peroxide/MgBr2. Synlett, 2009(01), 79-80.
He, Z. X., et al. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(8), 4765-4769.
Celik, F., et al. (2018). Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 27(4), 1169-1178.
Zhou, C., et al. (2016). 1,2,3-Triazole-containing derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 124, 874-896.
Sharma, M., et al. (2023). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. Synlett.
BenchChem. (2025). Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine.
Mamidyala, S. K., & Finn, M. G. (2010). In situ click chemistry: probing the binding landscapes of biological molecules. Chemical Society Reviews, 39(4), 1252-1261.
Rezki, N., & Aouad, M. R. (2017). Green Ultrasound-Assisted Three-Component Click Synthesis of Novel 1H-1,2,3-Triazole Carrying Benzothiazoles and Fluorinated-1,2,4-Triazole Conjugates and Their Antimicrobial Evaluation. Acta Pharmaceutica, 67(3), 309-324.
French-Ukrainian Journal of Chemistry. (n.d.). Reactions of methanone.
BenchChem. (2025). Application Notes and Protocols: Synthesis of (2,4-Bis(decyloxy)phenyl)methanol.
Kishimoto, T., et al. (2005). Synthesis and crystal structure of 1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. Acta Crystallographica Section E, E61(12), o4333-o4335.
Scale-Up Synthesis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol: An Application Note and Protocol
Introduction: The Significance of a Versatile Building Block [4-(Prop-1-yn-1-yloxy)phenyl]methanol is a valuable bifunctional organic intermediate that incorporates a terminal alkyne and a primary alcohol. This unique co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of a Versatile Building Block
[4-(Prop-1-yn-1-yloxy)phenyl]methanol is a valuable bifunctional organic intermediate that incorporates a terminal alkyne and a primary alcohol. This unique combination of functional groups makes it a highly versatile building block in medicinal chemistry and materials science. The terminal alkyne allows for participation in a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the benzylic alcohol provides a handle for further functionalization through oxidation, esterification, or etherification. Its utility is prominent in the synthesis of complex molecules, including drug candidates, molecular probes, and advanced polymers.
This application note provides a detailed, robust, and scalable protocol for the synthesis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol, designed for researchers and professionals in drug development and chemical synthesis. The protocol is grounded in the well-established Williamson ether synthesis and has been optimized for safety, efficiency, and scalability.
Reaction Scheme and Scientific Rationale
The synthesis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol is achieved through a Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] This reaction proceeds via an S_N2 mechanism, involving the nucleophilic attack of a deprotonated alcohol (alkoxide) on an alkyl halide.[2]
In this specific application, the phenolic hydroxyl group of 4-hydroxybenzyl alcohol is selectively deprotonated over the benzylic alcohol due to its higher acidity. The resulting phenoxide ion then acts as the nucleophile, attacking the electrophilic carbon of propargyl bromide to displace the bromide leaving group and form the desired propargyl ether.
Reaction:
Several factors are critical for a successful and scalable synthesis:
Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl without causing significant deprotonation of the benzylic alcohol or promoting side reactions. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice for this purpose as it is inexpensive, easy to handle, and provides sufficient basicity.[3][4]
Solvent Selection: A polar aprotic solvent is ideal for S_N2 reactions as it can dissolve the reactants but does not solvate the nucleophile as strongly as a protic solvent, thus not impeding its reactivity.[2] Acetonitrile is a suitable solvent for this reaction, offering good solubility for the reactants and a convenient boiling point for refluxing.[3]
Reaction Temperature: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. Refluxing in acetonitrile (approximately 82°C) provides the necessary thermal energy for the reaction to proceed to completion in a timely manner.[3]
Side Reactions: The primary potential side reaction is C-alkylation, where the phenoxide ion attacks the propargyl bromide with one of its ring carbons instead of the oxygen atom.[3] However, by using a polar aprotic solvent and carefully controlling the reaction temperature, O-alkylation is the strongly favored pathway.
Experimental Workflow
The overall experimental workflow is designed for efficiency and scalability, moving from reaction setup to purification and characterization.
Caption: Experimental workflow for the synthesis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol.
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for a gram-scale synthesis and can be adapted for larger quantities with appropriate equipment.
Materials and Reagents:
Reagent/Material
Molecular Weight ( g/mol )
Quantity (g)
Moles (mol)
Molar Ratio
4-Hydroxybenzyl alcohol
124.14
12.41
0.10
1.0
Propargyl bromide (80% in toluene)
118.96 (pure)
16.36 (13.09 pure)
0.11
1.1
Anhydrous Potassium Carbonate
138.21
27.64
0.20
2.0
Acetonitrile (anhydrous)
-
250 mL
-
-
Ethyl Acetate
-
As needed
-
-
Deionized Water
-
As needed
-
-
Brine (saturated NaCl solution)
-
As needed
-
-
Anhydrous Magnesium Sulfate
-
As needed
-
-
Ethanol (reagent grade)
-
As needed
-
-
Hexanes (reagent grade)
-
As needed
-
-
Equipment:
500 mL three-neck round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Nitrogen or Argon inlet
Dropping funnel
Buchner funnel and filter flask
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup:
To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-hydroxybenzyl alcohol (12.41 g, 0.10 mol) and anhydrous potassium carbonate (27.64 g, 0.20 mol).
Add 250 mL of anhydrous acetonitrile to the flask.
Begin stirring the suspension under a nitrogen atmosphere.
Addition of Propargyl Bromide:
In a dropping funnel, add propargyl bromide (80% in toluene, 16.36 g, 0.11 mol of pure propargyl bromide).
Add the propargyl bromide solution dropwise to the stirred suspension at room temperature over a period of 30 minutes. A slight exotherm may be observed.
Reaction:
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) using a heating mantle.
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).
Work-up:
After the reaction is complete (as indicated by the consumption of the starting material by TLC), cool the reaction mixture to room temperature.
Filter the suspension through a Buchner funnel to remove the inorganic salts (potassium carbonate and potassium bromide).
Wash the filter cake with a small amount of ethyl acetate (2 x 25 mL).
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile and toluene.
Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
Wash the organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an off-white to pale yellow solid.
Purification by Recrystallization:
Transfer the crude solid to an Erlenmeyer flask.
Add a minimal amount of hot ethanol to dissolve the solid completely.
Slowly add hexanes dropwise to the hot solution until the solution becomes slightly turbid.
Gently warm the solution to redissolve the precipitate.
Allow the solution to cool slowly to room temperature, during which time crystals should form.
Place the flask in an ice bath for at least 30 minutes to maximize crystallization.
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/hexanes (1:1 v/v).
Dry the crystals under vacuum to a constant weight.
Expected Yield: 75-85%
Characterization of [4-(Prop-1-yn-1-yloxy)phenyl]methanol
The identity and purity of the final product should be confirmed by standard analytical techniques.
Melting Point: Literature data for the analogous (4-(prop-2-en-1-yloxy)phenyl)methanol suggests a relatively low melting point; a similar range is expected.[6]
¹H NMR (400 MHz, CDCl₃):
δ ~7.30 (d, 2H, Ar-H)
δ ~6.95 (d, 2H, Ar-H)
δ ~4.70 (d, 2H, O-CH₂-C≡)
δ ~4.65 (s, 2H, Ar-CH₂-OH)
δ ~2.50 (t, 1H, C≡C-H)
δ ~1.70 (br s, 1H, -OH)
¹³C NMR (100 MHz, CDCl₃):
δ ~158.0 (Ar-C-O)
δ ~134.0 (Ar-C)
δ ~128.5 (Ar-CH)
δ ~115.0 (Ar-CH)
δ ~78.0 (C≡C-H)
δ ~76.0 (C≡C-H)
δ ~65.0 (Ar-CH₂-OH)
δ ~56.0 (O-CH₂-C≡)
Infrared (IR) Spectroscopy (ATR):
~3300 cm⁻¹ (broad, O-H stretch of alcohol)
~3290 cm⁻¹ (sharp, ≡C-H stretch)
~2120 cm⁻¹ (weak, C≡C stretch)
~1610, 1510 cm⁻¹ (C=C aromatic stretch)
~1240 cm⁻¹ (Ar-O-C stretch)
~1030 cm⁻¹ (C-O stretch of primary alcohol)
Safety and Handling Precautions
Propargyl Bromide: This reagent is highly toxic, flammable, and a lachrymator. It should be handled with extreme caution in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Acetonitrile: This solvent is flammable and toxic. Avoid inhalation and skin contact.
Potassium Carbonate: While not highly hazardous, it can cause irritation upon contact with skin and eyes.
General Precautions: Perform the reaction under an inert atmosphere to prevent side reactions and ensure safety. Ground all equipment to prevent static discharge, especially when working with flammable solvents on a larger scale.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol. By employing the Williamson ether synthesis with readily available and cost-effective reagents, this versatile building block can be produced in high yield and purity. The detailed procedure, including safety precautions and characterization data, will enable researchers and drug development professionals to confidently synthesize this important intermediate for their research and development needs.
References
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
ReactionFlash. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Le, D. D., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules, 22(12), 2195. [Link]
ACG Publications. (2023). Records of Natural Products-SI. Retrieved from [Link]
PubChem. (n.d.). [4-(Prop-2-yn-1-yloxy)phenyl]methanol. Retrieved from [Link]
PubChem. (n.d.). (4-(Prop-2-en-1-yloxy)phenyl)methanol. Retrieved from [Link]
University of the West Indies. (n.d.). Recrystallization. Retrieved from [Link]
University of California, Irvine. (n.d.). Recrystallization I. Retrieved from [Link]
University of Calgary. (n.d.). Recrystallization. Retrieved from [Link]
Le, D. D., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. RSC Advances, 7(22), 13247-13259. [Link]
Royal Society of Chemistry. (n.d.). Supporting Information final#1 rev. Retrieved from [Link]
protecting group strategies for [4-(Prop-1-yn-1-yloxy)phenyl]methanol
Application Note & Protocols Topic: Protecting Group Strategies for [4-(Prop-1-yn-1-yloxy)phenyl]methanol Audience: Researchers, scientists, and drug development professionals. Strategic Guide to Orthogonal Protection of...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocols
Topic: Protecting Group Strategies for [4-(Prop-1-yn-1-yloxy)phenyl]methanol
Audience: Researchers, scientists, and drug development professionals.
Strategic Guide to Orthogonal Protection of [4-(Prop-1-yn-1-yloxy)phenyl]methanol
Introduction: The Synthetic Challenge
[4-(Prop-1-yn-1-yloxy)phenyl]methanol is a valuable bifunctional building block in organic synthesis, featuring two distinct and reactive functional groups: a primary benzylic alcohol and a terminal alkyne integrated within a propargyl ether structure. The strategic manipulation of this molecule in multi-step syntheses—for applications in pharmaceuticals, agrochemicals, and materials science—necessitates a robust and selective method to mask the reactivity of one group while transforming the other.[1] This guide provides a detailed framework for implementing an orthogonal protecting group strategy, enabling precise, independent control over the hydroxyl and acetylenic functionalities.
The core challenge stems from the disparate reactivity profiles of these groups. The benzylic alcohol is prone to oxidation and substitution, while the terminal alkyne possesses an acidic proton that can interfere with organometallic reagents and base-mediated reactions.[2][3][4] An effective strategy, therefore, must allow for the selective protection and subsequent deprotection of each site without affecting the other, a principle known as orthogonality.[5][6]
Analysis of Functional Group Reactivity
A successful protection strategy is founded on a deep understanding of the inherent reactivity of the target functional groups.
The Benzylic Alcohol: The hydroxyl group in [4-(Prop-1-yn-1-yloxy)phenyl]methanol is not a simple primary alcohol. Its position adjacent to the phenyl ring—the benzylic position—significantly enhances its reactivity. The benzylic carbocation, which can form as a reaction intermediate, is resonance-stabilized by the aromatic ring, facilitating Sₙ1-type substitution reactions.[3] Furthermore, this group is readily oxidized to the corresponding benzaldehyde or benzoic acid using a variety of oxidizing agents.[2][3] This heightened reactivity makes its protection essential during transformations that are sensitive to acidic protons or require oxidative or strongly nucleophilic/basic conditions elsewhere in the molecule.
The Terminal Alkyne: The most significant feature of the terminal alkyne is the acidity of its sp-hybridized C-H bond (pKa ≈ 25).[4] This allows for deprotonation by strong bases (e.g., organolithium reagents, Grignard reagents) to form a nucleophilic acetylide.[4][7] This reactivity precludes the use of such reagents for modifications at other molecular sites unless the alkyne is protected. Additionally, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of copper catalysts.[4] Protecting the alkyne by replacing the acidic proton with a stable group is therefore critical for many synthetic pathways. The propargyl ether linkage itself is generally stable but can be cleaved under specific reductive conditions, which should be considered when planning a synthetic route.[8][9]
The Orthogonal Silyl-Based Strategy
To achieve independent control over the alcohol and alkyne, we propose a differential protection strategy using two distinct trialkylsilyl groups. This approach leverages the well-documented differences in the stability and cleavage kinetics of silyl ethers and alkynylsilanes, which are governed by steric hindrance and electronic effects.[10]
For the Alcohol: A sterically bulky silyl group, such as tert-butyldimethylsilyl (TBDMS or TBS) , is employed. The significant steric hindrance provided by the tert-butyl group renders the TBDMS ether highly resistant to a wide range of reaction conditions, including the mildly basic conditions used to cleave less hindered silyl groups.[11][12]
For the Alkyne: A less sterically demanding and more labile silyl group, trimethylsilyl (TMS) , is the ideal choice. The TMS group effectively masks the acidic proton but can be selectively removed under very mild conditions that leave the more robust TBDMS ether intact.[13][14]
This selection establishes a reliable orthogonal system, summarized below.
Cleaved without affecting the TBDMS ether.[13][14]
The following diagram illustrates the complete, selective workflow for protecting and deprotecting the two functional groups of [4-(Prop-1-yn-1-yloxy)phenyl]methanol.
Caption: Orthogonal protection and deprotection workflow.
Detailed Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Anhydrous solvents and an inert atmosphere (argon or nitrogen) are required for reactions involving organolithium reagents.
This protocol details the conversion of the primary alcohol to a robust TBDMS ether.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask under an inert atmosphere, dissolve [4-(Prop-1-yn-1-yloxy)phenyl]methanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
To the stirred solution at room temperature, add TBDMS-Cl (1.2 eq) portion-wise.
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NaHCO₃ solution to remove DMF and excess imidazole.
Separate the organic layer and wash sequentially with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude TBDMS-protected product, which can be purified by column chromatography if necessary.
This protocol describes the protection of the terminal alkyne on the TBDMS-protected intermediate.
Materials:
TBDMS-protected alcohol from Protocol 1 (1.0 eq)
n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)
Dissolve the TBDMS-protected starting material (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add n-BuLi solution (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to form the lithium acetylide.
Add TMS-Cl (1.2 eq) dropwise to the solution.
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor for completion by TLC.
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Extract the product with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting doubly protected compound is often pure enough for subsequent steps, but can be purified by chromatography.
This protocol regenerates the terminal alkyne while leaving the TBDMS ether intact.[13]
Materials:
Doubly protected intermediate from Protocol 2 (1.0 eq)
Potassium carbonate (K₂CO₃) (2.0 eq)
Methanol (MeOH)
Dichloromethane (DCM) or Ethyl acetate
Deionized water
Brine
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
Dissolve the doubly protected compound (1.0 eq) in methanol.
Add potassium carbonate (2.0 eq) to the solution.
Stir the mixture at room temperature. The reaction is typically rapid (30-60 minutes). Monitor by TLC for the disappearance of the starting material.
Once complete, remove the methanol under reduced pressure.
Partition the residue between DCM and water.
Separate the layers and extract the aqueous layer with DCM.
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the TBDMS-protected alcohol with a free terminal alkyne.
This protocol removes the TBDMS group to liberate the primary alcohol. This method will also cleave any remaining TMS group on the alkyne.
Materials:
TBDMS-protected substrate (1.0 eq)
Tetrabutylammonium fluoride (TBAF) (1.2 eq, 1.0 M solution in THF)
Tetrahydrofuran (THF)
Ethyl acetate
Saturated aqueous NH₄Cl solution
Brine
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
Dissolve the TBDMS-protected compound in THF in a flask and cool the solution to 0 °C in an ice bath.
Add the TBAF solution (1.2 eq) dropwise to the stirred reaction mixture.
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for completion by TLC.
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the fully deprotected [4-(Prop-1-yn-1-yloxy)phenyl]methanol.[15]
Conclusion
The successful synthesis of complex molecules hinges on the ability to selectively mask and unmask reactive functional groups. The differential silyl protection strategy outlined here for [4-(Prop-1-yn-1-yloxy)phenyl]methanol, using a robust TBDMS group for the benzylic alcohol and a labile TMS group for the terminal alkyne, provides a reliable and highly selective orthogonal system. By following the detailed protocols, researchers can achieve precise control over the molecule's reactive sites, opening avenues for its versatile application in advanced synthetic endeavors.
References
Filo. (2025, November 20). What are the typical reactions of benzylic alcohol?
Tanaka, T., et al. (2007). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. Organic Letters, 9(5), 753–756. Available at: [Link]
Pillot, J. P., et al. (1983). The Protection of Terminal Alkynes Against Grignard Reagents by the Trimethylsilyl Group. Synthetic Communications, 13(10), 867-870. Available at: [Link]
Orita, A., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Chemistry, 38(11), 1211-1220. Available at: [Link]
Reddy, D. S., et al. (2007). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. The Journal of Organic Chemistry, 72(7), 2666-2668. Available at: [Link]
Ueda, M., et al. (2021). Reductive Cleavage of Propargylic Ethers with Alkali Metal: Application to the Synthesis of Allenylboronates. Organic Letters, 23(21), 8590–8594. Available at: [Link]
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
Ueda, M., et al. (2021). Reductive Cleavage of Propargylic Ethers with Alkali Metal: Application to the Synthesis of Allenylboronates. PubMed. Available at: [Link]
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Available at: [Link]
Bowman, M. D., & DeShong, P. (2006). Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. Synthetic Communications, 36(18), 2639-2644. Available at: [Link]
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
van Ameijde, J., et al. (2012). Silyl-Based Alkyne-Modifying Linker for the Preparation of C-Terminal Acetylene-Derivatized Protected Peptides. The Journal of Organic Chemistry, 77(22), 10173–10182. Available at: [Link]
University of Calgary. (n.d.). Ch 11: Benzylic systems. Retrieved from [Link]
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
Tanaka, T., et al. (2007). Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg. ResearchGate. Available at: [Link]
Crich, D., & Li, W. (2005). 2-O-Propargyl Ethers: Readily Cleavable, Minimally Intrusive Protecting Groups for β-Mannosyl Donors. Organic Letters, 7(12), 2389–2391. Available at: [Link]
Vollhardt, K. P. C., & Schore, N. E. (n.d.). Chapter 17: Allylic and Benzylic Reactivity. Retrieved from [Link]
Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. Available at: [Link]
Gandon, V., et al. (2010). Gold(I)-Catalyzed Rearrangement of Propargyl Benzyl Ethers: A Practical Method for the Generation and in Situ Transformation of Substituted Allenes. Journal of the American Chemical Society, 132(23), 7904–7905. Available at: [Link]
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
Lee, H. M., & Nolan, S. P. (2000). 2-substituted-1,3-cyclohexadienes by intermolecular, methylene-free tandem enyne metathesis. Organic Syntheses, 77, 204. Available at: [Link]
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]
Al-Zoubi, R. M., et al. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(23), 7356. Available at: [Link]
Zhang, W., & Wang, P. (2019). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, 25(5), 1184-1207. Available at: [Link]
Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
Duarte, D. R., et al. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2026(1), M2119. Available at: [Link]
National Center for Biotechnology Information. (n.d.). [4-(Prop-2-yn-1-yloxy)phenyl]methanol. PubChem Compound Database. Retrieved from [Link]
Application Note: Selective Derivatization of the Hydroxyl Group in[4-(Prop-1-yn-1-yloxy)phenyl]methanol
Audience: Researchers, scientists, and drug development professionals. Focus: Orthogonal modification of benzylic alcohols in the presence of highly sensitive ynol ethers.
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, scientists, and drug development professionals.
Focus: Orthogonal modification of benzylic alcohols in the presence of highly sensitive ynol ethers.
Introduction & Scientific Rationale
The molecule [4-(Prop-1-yn-1-yloxy)phenyl]methanol presents a fascinating chemoselectivity challenge. Structurally, it possesses two reactive handles: a benzylic primary alcohol (-CH₂OH) and a para-substituted prop-1-yn-1-yloxy group. The latter is an ynol ether (1-alkynyl ether), a highly electron-rich alkyne.
Ynol ethers are exceptionally valuable building blocks in organic synthesis, frequently utilized in tandem bond-forming reactions, [2+2] cycloadditions, and complex sigmatropic rearrangements[1]. However, their electron-rich nature makes them notoriously sensitive to Brønsted and Lewis acids. Protonation at the
β
-carbon of the ynol ether generates a highly stabilized oxocarbenium ion, which rapidly traps trace water to form an aryl propionate ester, permanently destroying the alkyne moiety.
The Core Directive: To successfully derivatize the benzylic hydroxyl group (e.g., via oxidation, etherification, or halogenation) for downstream drug development or material synthesis, the reaction conditions must be strictly orthogonal. Reagents must be carefully selected to maintain a neutral or basic pH, ensuring the complete preservation of the ynol ether.
Mechanistic Causality & Reaction Design
Traditional hydroxyl derivatization protocols often rely on acidic conditions or generate acidic byproducts. For example, Jones oxidation, Fischer esterification, or halogenation via
SOCl2
or
PBr3
will rapidly degrade the ynol ether due to the generation of
H2SO4
,
HCl
, or
HBr
.
To prevent this, our experimental design relies on mild, buffered, or base-mediated pathways .
Fig 1. Divergent reactivity pathways of [4-(Prop-1-yn-1-yloxy)phenyl]methanol based on pH.
The Self-Validating Analytical System
Trustworthiness in this synthesis requires immediate confirmation that the ynol ether has survived the derivatization. We employ a dual-spectroscopy self-validating workflow:
¹H NMR Spectroscopy: The terminal methyl group of the prop-1-yn-1-yloxy moiety appears as a distinct singlet at ~2.0 ppm. If acid-catalyzed hydration occurs, this signal vanishes and is replaced by the triplet/quartet pattern of an ethyl group (the resulting propionate ester).
FT-IR Spectroscopy: The intact ynol ether exhibits a sharp, characteristic
C≡C
stretch at ~2250 cm⁻¹. The disappearance of this peak indicates alkyne degradation.
Fig 2. Self-validating analytical workflow for confirming ynol ether preservation.
Experimental Protocols
The following methodologies have been engineered to derivatize the primary alcohol while maintaining 100% integrity of the prop-1-yn-1-yloxy group.
Protocol A: Oxidation to Aldehyde via Buffered Dess-Martin Periodinane (DMP)
Causality: DMP is a mild oxidant that operates at room temperature. However, the oxidation mechanism releases two equivalents of acetic acid as a byproduct[2]. Because ynol ethers are highly sensitive to these mildly acidic conditions, a base such as
NaHCO3
must be added in large excess to continuously buffer the reaction and prevent alkyne hydration[2].
Step-by-Step Methodology:
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with argon.
Dissolve[4-(Prop-1-yn-1-yloxy)phenyl]methanol (1.0 mmol) in anhydrous
CH2Cl2
(10 mL).
Add solid
NaHCO3
(10.0 mmol, 10 equiv) to the stirring solution to create a robust basic buffer suspension.
Remove the ice bath and stir at room temperature for 1.5 hours. Monitor via TLC (Hexanes/EtOAc 4:1).
Quench the reaction with a 1:1 mixture of saturated aqueous
NaHCO3
and saturated aqueous
Na2S2O3
(10 mL). Stir vigorously for 15 minutes until the organic layer is clear (destroys the mono-acetoxy iodinane byproduct)[2].
Extract with
CH2Cl2
(3 x 10 mL), dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol B: Etherification via Williamson Synthesis
Causality: Ynol ethers are entirely stable to strong bases and nucleophiles. Deprotonation of the benzylic alcohol with Sodium Hydride (NaH) followed by alkylation (e.g., benzylation) is a highly efficient, orthogonal approach that poses zero risk to the alkyne.
Step-by-Step Methodology:
Flame-dry a 50 mL round-bottom flask and maintain under an argon atmosphere.
Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) in anhydrous THF (5 mL) and cool to 0 °C.
Add a solution of[4-(Prop-1-yn-1-yloxy)phenyl]methanol (1.0 mmol) in anhydrous THF (5 mL) dropwise. Stir for 30 minutes at 0 °C to ensure complete alkoxide formation (hydrogen gas evolution will cease).
Add benzyl bromide (1.2 mmol) dropwise.
Warm to room temperature and add a catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 mmol) to accelerate the substitution. Stir for 4 hours.
Quench carefully with cold water (10 mL) and extract with ethyl acetate (3 x 15 mL).
Wash the combined organic layers with brine, dry over
Na2SO4
, filter, and concentrate. Purify via flash chromatography.
Protocol C: Halogenation via the Appel Reaction
Causality: Converting the alcohol to a leaving group (bromide) is often required for cross-coupling. Using
PBr3
or
HBr
is strictly prohibited due to acid-catalyzed alkyne hydration. The Appel reaction (
CBr4
/
PPh3
) is chosen because it activates the alcohol and installs the halide under strictly neutral conditions.
Step-by-Step Methodology:
Flame-dry a 50 mL round-bottom flask and purge with argon.
Dissolve[4-(Prop-1-yn-1-yloxy)phenyl]methanol (1.0 mmol) and carbon tetrabromide (
CBr4
, 1.5 mmol) in anhydrous
CH2Cl2
(10 mL).
Cool the solution to 0 °C to control the exothermic phosphine activation.
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1 hour.
Concentrate the reaction mixture to ~2 mL and directly load onto a silica gel column. Elute rapidly with Hexanes/Ethyl Acetate (9:1) to isolate the sensitive benzyl bromide derivative.
Quantitative Data Summarization
The table below summarizes the expected outcomes and chemoselectivity of the protocols described above, contrasting them against standard (but incompatible) methodologies.
Derivatization Target
Reagent System
pH Environment
Ynol Ether Survival Rate
Expected Yield
Key Byproduct / Observation
Aldehyde
DMP +
NaHCO3
Buffer
Mildly Basic
>99%
85 - 92%
Mono-acetoxy iodinane (washed out)
Aldehyde
Jones Reagent (
CrO3
/
H2SO4
)
Highly Acidic
0%
N/A
Complete hydration to aryl propionate
Benzyl Ether
NaH, Benzyl Bromide, THF
Highly Basic
>99%
88 - 95%
NaBr (precipitates)
Benzyl Bromide
CBr4
,
PPh3
,
CH2Cl2
Neutral
>95%
75 - 82%
Triphenylphosphine oxide (
OPPh3
)
Benzyl Bromide
PBr3
,
CH2Cl2
Acidic (generates
HBr
)
<10%
<10%
Rapid polymerization & hydration
References
Minehan, T. G. (2016). Tandem Bond-Forming Reactions of 1-Alkynyl Ethers. Accounts of Chemical Research, 49(6), 1168–1181.[Link]
Common Organic Chemistry. (n.d.). Alcohol to Ketone - Dess-Martin Periodinane. Common Organic Chemistry.[Link]
Technical Support Center: Recrystallization of [4-(Prop-1-yn-1-yloxy)phenyl]methanol
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals handling [4-(Prop-1-yn-1-yloxy)phenyl]methanol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals handling [4-(Prop-1-yn-1-yloxy)phenyl]methanol .
Unlike standard propargyl ethers (which feature a terminal alkyne separated by a methylene spacer), this compound contains an alkynyl ether moiety (prop-1-yn-1-yloxy). Alkynyl ethers are uniquely sensitive to acid-catalyzed hydrolysis and sigmatropic rearrangements [1][2]. Consequently, standard recrystallization protocols must be heavily modified to prevent degradation and product loss.
Part 1: Physicochemical Profile & Solvent Selection
To design a self-validating recrystallization system, we must first analyze the structural causality of the molecule. The compound possesses a highly polar, hydrogen-bonding headgroup (benzyl alcohol) and a hydrophobic, acid-sensitive tail (alkynyl ether). This dual polarity necessitates a binary solvent system.
Table 1: Quantitative Solvent & Physicochemical Data
Property / Parameter
Value / Characteristic
Impact on Recrystallization Strategy
Functional Groups
Hydroxyl (-OH), Alkynyl Ether (-O-C≡C-CH3)
Requires a moderately polar primary solvent and a non-polar anti-solvent.
Solubilizes the polar benzyl alcohol moiety; maintains neutral pH [3].
Anti-Solvent
Hexanes (bp: 68°C)
Forces supersaturation of the hydrophobic alkynyl and aromatic domains [3].
Thermal Limit
< 55°C
Prevents thermal degradation and ketene-derived rearrangements of the alkynyl ether [2].
Part 2: Self-Validating Recrystallization Protocol
This protocol utilizes an EtOAc/Hexanes anti-solvent gradient. Every step includes a self-validating checkpoint to ensure the system remains within optimal thermodynamic and chemical parameters.
Step 1: Glassware and Solvent Validation
Action: Ensure all glassware is base-washed and strictly acid-free. Use only fresh, HPLC-grade Ethyl Acetate and Hexanes.
Causality: Trace acid in old EtOAc (from hydrolysis into acetic acid) will rapidly cleave the alkynyl ether into an ester or ketene [2].
Validation Check: Test the solvent with wet pH paper prior to use; it must read strictly neutral (pH 7.0).
Step 2: Hot Dissolution
Action: Suspend the crude[4-(Prop-1-yn-1-yloxy)phenyl]methanol in a minimal volume of EtOAc. Heat gently in a water bath to a maximum of 55°C while stirring.
Causality: Keeping the temperature below 55°C prevents thermal degradation while providing enough kinetic energy to break the solute lattice.
Validation Check: The solution must become completely transparent. If insoluble particulates remain, perform a hot filtration through a pre-warmed, neutral Celite pad.
Step 3: Anti-Solvent Saturation
Action: Remove the flask from the heat source. Add Hexanes dropwise while swirling until the solution reaches the "cloud point" (a faint, persistent turbidity).
Causality: Hexanes disrupt the EtOAc solvation shell around the hydrophobic tail, pushing the system into a state of supersaturation.
Validation Check: Swirl the flask for 10 seconds. If the turbidity disappears, the saturation point has not been reached—add more Hexanes. If the turbidity persists, the system is perfectly saturated.
Step 4: Annealing and Harvesting
Action: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (0°C) for 30 minutes. Filter under vacuum and wash the filter cake with ice-cold Hexanes.
Causality: Slow cooling favors the thermodynamic formation of a highly ordered crystal lattice, excluding impurities.
Validation Check: Spot the mother liquor on a TLC plate. A faint product spot indicates optimal recovery; a heavy product spot indicates insufficient Hexanes were used.
Part 3: Troubleshooting Workflow
Fig 1: Logical troubleshooting workflow preventing oiling out during recrystallization.
Part 4: Troubleshooting & FAQs
Q1: My compound is "oiling out" (forming a yellow liquid layer) instead of forming crystals. Why does this happen and how do I fix it?A: "Oiling out" occurs when the melting point of your compound is lower than the saturation temperature of the solvent mixture. Instead of undergoing a solid-liquid separation (crystallization), the system undergoes a liquid-liquid phase separation, resulting in a supercooled oil.
Fix: Reheat the mixture until it is completely homogeneous. Add 5–10% more EtOAc to increase the solubility threshold (lowering the saturation temperature). Cool the flask much slower (e.g., inside a warm water bath that cools to room temperature naturally). Introduce a seed crystal at the exact moment the cloud point is reached to force lattice nucleation.
Q2: I am observing significant degradation and low yields after recrystallization. What went wrong?A: You likely experienced acid-catalyzed degradation. The prop-1-yn-1-yloxy group is an alkynyl ether, which is highly susceptible to Lewis and Brønsted acids [1]. If your EtOAc was old, it may have contained trace acetic acid. Alternatively, if you pre-purified the crude material using standard acidic silica gel, the degradation may have already initiated [2]. Always use fresh, neutral solvents and consider adding a trace amount of a non-nucleophilic base (like triethylamine) to your chromatography eluents prior to recrystallization.
Q3: How do I remove colored impurities without triggering degradation?A: Colored impurities (often oxidized benzyl aldehydes or polymerized alkyne byproducts) can be removed using activated carbon. However, you must use neutral activated carbon (e.g., Norit). Acid-washed decolorizing carbons will immediately destroy the alkynyl ether. Add 5% w/w neutral carbon during the hot dissolution phase, stir for 5 minutes, and filter hot through Celite [3].
Q4: Can I use Dichloromethane (DCM) or Chloroform instead of Ethyl Acetate?A: It is highly discouraged. While DCM is an excellent solvent for this compound, chlorinated solvents slowly degrade over time to release hydrochloric acid (HCl). Even trace amounts of HCl will catalyze the rapid hydration or rearrangement of the alkynyl ether tail. Stick to the EtOAc/Hexanes system.
Part 5: References
Insights into the Activation of Alkyne-Installed Glycosyl Donors with Dual Acidic Metal Catalysts: Reaction Pathway, Influencing Factors, and Enlightenment for Glycosylation
Source: Organic Letters, American Chemical Society (ACS)
URL:[Link]
Intramolecular [2+2] cycloaddition reactions of alkynyl ether-derived ketenes. A convenient synthesis of donor-acceptor cyclobutanes
Source: Minehan, T.G. / Research in Organic Chemistry
URL:[Link]
Optimization
Technical Support Center:[4-(Prop-1-yn-1-yloxy)phenyl]methanol Synthesis
Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists optimizing the yield and scalability of [4-(Prop-1-yn-1-yloxy)phenyl]methanol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists optimizing the yield and scalability of [4-(Prop-1-yn-1-yloxy)phenyl]methanol .
Synthesizing functionalized ynol ethers (alkynyl ethers) requires precise control over highly reactive intermediates. The oxygen atom directly attached to the sp-hybridized carbon creates a highly polarized, electron-rich triple bond that is synthetically powerful but notoriously sensitive to degradation[1].
Below, we deconstruct the classic Greene synthesis pathway, providing mechanistic troubleshooting, quantitative optimization data, and a self-validating standard operating procedure (SOP).
Mechanistic Workflow
Synthesis workflow of[4-(Prop-1-yn-1-yloxy)phenyl]methanol via Greene’s method.
Diagnostics & Troubleshooting FAQs
Q1: My yield for the 1,2-dichlorovinyl ether intermediate is stuck below 40%. How can I drive this to completion?The Causality: The initial step relies on the nucleophilic attack of the phenoxide ion on trichloroethylene. If your yield is low, it is typically due to inefficient deprotonation of the phenol or competitive polymerization of the trichloroethylene solvent under overly harsh basic conditions. Furthermore, if you are starting with unprotected 4-(hydroxymethyl)phenol, the aliphatic alcohol will competitively react.
The Solution: First, ensure the primary alcohol is protected (e.g., as a tert-butyldimethylsilyl (TBS) ether). Second, switch from standard
K2CO3
to Potassium Hydride (KH) in THF at 0 °C to ensure quantitative generation of the phenoxide before introducing trichloroethylene.
Q2: During the n-BuLi and Methyl Iodide (MeI) sequence, I isolate mostly the terminal alkyne instead of the prop-1-ynyl ether. What is failing?The Causality: The transformation of 1,2-dichlorovinyl ethers into lithioalkynyl ethers via the Fritsch-Buttenberg-Wiechell-type elimination requires strictly excess
n
-BuLi[2]. The first equivalents perform the lithium-halogen exchange and subsequent elimination. If you use exactly 2.0 equivalents, any adventitious moisture will quench the base, leaving the intermediate stalled. If the lithium acetylide forms but fails to methylate, it will be protonated during the aqueous workup, yielding the terminal alkyne.
The Solution: Titrate your
n
-BuLi immediately prior to use. Use 3.0 to 4.0 equivalents of
n
-BuLi to ensure the equilibrium is driven entirely to the lithium ynolate[3]. Add MeI at -78 °C to prevent its volatilization, but you must allow the reaction to warm to room temperature to provide the activation energy required for C-C bond formation.
Q3: The final ynol ether degrades completely during silica gel column chromatography. How do I prevent this?The Causality: Ynol ethers are highly electron-rich and extremely acid-sensitive[1]. The oxygen atom donates electron density into the alkyne via resonance, making the
β
-carbon highly nucleophilic. When exposed to the mildly acidic silanol groups on standard silica gel, the alkyne is rapidly protonated and undergoes hydration to form the corresponding ester[4].
The Solution: You must passivate the silica gel. Pre-treat the column by flushing it with an eluent containing 1-2% triethylamine (
Et3N
) to neutralize all acidic sites before loading your crude mixture.
Quantitative Data: Alkylation Optimization
To maximize the conversion of the 1,2-dichlorovinyl ether to the protected prop-1-ynyl ether, our application scientists have benchmarked the following parameters.
Parameter
Condition A (Suboptimal)
Condition B (Standard)
Condition C (Optimized)
Solvent
THF
Diethyl Ether
Diethyl Ether
Base (Elimination)
n
-BuLi (2.0 eq)
n
-BuLi (2.5 eq)
n
-BuLi (4.0 eq)
Electrophile
MeI (1.1 eq)
MeI (2.0 eq)
MeI (3.0 eq), neat
Temperature Profile
-78 °C (1 h)
-78 °C to 0 °C (2 h)
-78 °C to RT (overnight)
Yield (Step 2)
35% (Mostly terminal alkyne)
68%
>88%
Table 1: Optimization matrix for the tandem elimination/alkylation sequence. Diethyl ether is preferred over THF as it stabilizes the lithium acetylide intermediate and minimizes solvent-metalation side reactions[3].
Self-Validating Standard Operating Procedure (SOP)
This protocol covers the critical tandem elimination/alkylation sequence (Step 2 & 3 in the workflow) to generate the protected ynol ether[3].
n
-Butyllithium (2.5 M in hexanes, 20.0 mmol, 4.0 equiv)
Methyl Iodide (MeI, 15.0 mmol, 3.0 equiv)
Anhydrous Diethyl Ether (25 mL)
Step-by-Step Methodology:
System Preparation: Flame-dry a Schlenk tube under vacuum and backfill with ultra-high purity Argon three times.
Causality: Ynolates are highly moisture-sensitive. Even trace water will prematurely quench the
n
-BuLi or the lithium acetylide intermediate.
Substrate Loading: Dissolve the 1,2-dichlorovinyl ether derivative (5.0 mmol) in 25 mL of anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath.
Elimination (Base Addition): Add
n
-BuLi (8.0 mL, 2.5 M, 4.0 equiv) dropwise over 15 minutes down the side of the flask.
Causality: The low temperature controls the highly exothermic lithium-halogen exchange and prevents undesired ortho-metalation of the aromatic ring. The excess base ensures complete
β
-elimination to the alkyne[2].
Intermediate Maturation: Stir the solution at -78 °C for 1 hour, then allow it to warm to -40 °C for 1 hour.
In-Process Control (IPC) / Self-Validation: Before proceeding, extract a 0.1 mL aliquot and quench it in
D2O
. Analyze via crude
1H
-NMR. The complete disappearance of the vinylic proton and the appearance of a terminal alkyne signal (Ar-O-C≡C-D) validates that the elimination is complete. Do not proceed to step 5 until this is confirmed.
Alkylation: Re-cool the reaction mixture to -78 °C. Add Methyl Iodide (0.93 mL, 15.0 mmol, 3.0 equiv) dropwise.
Causality: MeI is highly volatile (bp 42 °C). Adding it at -78 °C prevents vaporization before it can react.
C-C Bond Formation: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature, stirring for an additional 2 hours.
Quench and Extraction: Quench the reaction carefully with distilled water (10 mL). Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via flash chromatography using silica gel pre-treated with 1%
Et3N
in hexanes.
(Note: The resulting protected ynol ether can subsequently be deprotected using standard TBAF conditions at 0 °C to yield the final[4-(Prop-1-yn-1-yloxy)phenyl]methanol).
Technical Support Center: Synthesis & Troubleshooting of[4-(Prop-1-yn-1-yloxy)phenyl]methanol
Welcome to the Advanced Technical Support Portal. This guide is engineered for researchers and drug development professionals executing the multi-step synthesis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol , a highly reactiv...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Portal. This guide is engineered for researchers and drug development professionals executing the multi-step synthesis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol , a highly reactive alkynyl ether. Alkynyl ethers (ynol ethers) are sensitive motifs, and their synthesis requires precise control over thermodynamic and kinetic parameters to avoid catastrophic yield losses.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality of side reactions, establish self-validating checkpoints, and provide field-proven mitigation strategies.
Global Synthetic Workflow & Reaction Pathway
The synthesis of[4-(Prop-1-yn-1-yloxy)phenyl]methanol is strategically executed in three phases:
Propargylation: Williamson etherification of 4-hydroxybenzaldehyde to establish the carbon framework.
Isomerization: Base-mediated migration of the alkyne to generate the critical alkynyl ether.
Reduction: Chemoselective reduction of the aldehyde to the benzylic alcohol.
Q: Why do we start with 4-hydroxybenzaldehyde instead of directly propargylating 4-hydroxybenzyl alcohol?A: Starting with 4-hydroxybenzyl alcohol introduces two competing nucleophilic sites: the phenolic hydroxyl and the benzylic hydroxyl. While the phenol is more acidic, the benzylic alcohol is highly nucleophilic, leading to significant over-alkylation (forming a bis-propargyl ether). By utilizing 4-hydroxybenzaldehyde, the benzylic position is "protected" in its oxidized state, guaranteeing exclusive O-alkylation at the phenol[1].
Phase 2: Base-Mediated Isomerization (The Critical Step)
Q: My isomerization reaction stalls, and NMR shows a complex mixture of vinylic protons. What is happening?A: You are trapping the aryloxyallene intermediate (
Ar−O−CH=C=CH2
). The isomerization of a propargyl ether to an alkynyl ether proceeds via two sequential deprotonation/reprotonation events mediated by potassium tert-butoxide (
t
-BuOK)[2]. If the base concentration is too low or the reaction is quenched prematurely, the reaction stalls at the kinetic allene intermediate rather than reaching the thermodynamic alkynyl ether sink.
Q: I am observing a massive loss of yield, and mass spectrometry shows a product with the exact same mass as my intermediate, but it lacks an alkyne stretch on IR. What is this byproduct?A: This is the result of an aryloxyallene Claisen rearrangement [3]. Aryl propargyl ethers and their corresponding allenes are highly susceptible to [3,3]-sigmatropic rearrangements. The intermediate allene undergoes an electrocyclic ring closure with the ortho-position of the phenyl ring, generating a chromene (benzopyran) or benzofuran derivative.
Causality: This side reaction is thermally driven. Heating the isomerization reaction above room temperature provides the activation energy required for the Claisen rearrangement to outcompete the second deprotonation step.
Mitigation: Strictly control the temperature (0 °C to RT) and ensure a slight excess of
t
-BuOK to rapidly push the allene to the stable alkynyl ether.
Phase 3: Aldehyde Reduction & Isolation
Q: The reduction works perfectly by TLC, but after my standard acidic workup, the alkynyl ether is gone. Why?A: Alkynyl ethers are electron-rich and exceptionally sensitive to acid-catalyzed hydration . If you quench the
NaBH4
reduction with
HCl
, citric acid, or even
NH4Cl
, the alkynyl ether (
Ar−O−C≡C−CH3
) will rapidly hydrate to form an aryl propionate ester (
Ar−O−CO−CH2−CH3
).
Mitigation: You must abandon acidic quenching. Quench the hydride with acetone, followed by a mildly basic aqueous wash (e.g., saturated
NaHCO3
).
Quantitative Data Summary: Conditions vs. Side Product Formation
The following table synthesizes the impact of reaction parameters on side-reaction proliferation. Use this to audit your experimental setup.
Parameter
Optimal Condition
Suboptimal Condition
Primary Side Reaction
Yield Impact
Base (Isomerization)
1.5 eq
t
-BuOK, THF, 0 °C to RT
0.5 eq
t
-BuOK, Reflux
Chromene (Claisen Rearrangement)
-40% to -60%
Time (Isomerization)
2–4 hours
>12 hours
Allene polymerization / degradation
-20% to -30%
Quench (Reduction)
Acetone / Sat.
NaHCO3
1M
HCl
or Citric Acid
Aryl Propionate Ester (Hydration)
-70% to -90%
Chromatography
Neutral Alumina / Basified Silica
Standard Silica Gel
Alkynyl ether hydrolysis on column
-15% to -25%
Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Synthesis of 4-(Prop-2-yn-1-yloxy)benzaldehyde
Setup: Charge a flame-dried round-bottom flask with 4-hydroxybenzaldehyde (1.0 eq), anhydrous
K2CO3
(1.5 eq), and acetone (0.5 M).
Addition: Add propargyl bromide (80 wt% in toluene, 1.1 eq) dropwise at room temperature.
Reaction: Reflux the mixture for 8 hours under vigorous stirring[1].
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with water and brine, dry over
MgSO4
, and concentrate.
Validation Checkpoint 1:1H
NMR (
CDCl3
) must show a triplet at ~2.5 ppm (terminal alkyne proton) and a doublet at ~4.7 ppm (propargylic
CH2
)[1].
Step 2: Isomerization to 4-(Prop-1-yn-1-yloxy)benzaldehyde
Setup: Dissolve the propargyl ether (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the solution to 0 °C.
Base Addition: Add
t
-BuOK (1.5 eq) portion-wise. The solution will darken immediately[2].
Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for exactly 2.5 hours. Do not apply heat.
Workup: Quench the reaction by pouring it into ice-cold water. Extract immediately with diethyl ether. Wash the organic layer with brine, dry over anhydrous
K2CO3
(do not use acidic drying agents), and concentrate in vacuo.
Validation Checkpoint 2:1H
NMR (
CDCl3
) must show the complete disappearance of the terminal alkyne triplet (~2.5 ppm) and the appearance of a new singlet at ~2.0 ppm corresponding to the methyl group of the prop-1-ynyl ether.
Setup: Dissolve the alkynyl ether (1.0 eq) in anhydrous methanol (0.2 M) and cool to 0 °C.
Reduction: Add
NaBH4
(0.5 eq) in small portions over 10 minutes to control hydrogen evolution.
Reaction: Stir at 0 °C for 1 hour.
Non-Acidic Quench: Add 2.0 equivalents of acetone and stir for 15 minutes to consume excess
NaBH4
. Add saturated aqueous
NaHCO3
.
Workup: Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate under reduced pressure. If purification is required, use neutral alumina or silica gel pre-treated with 1% triethylamine.
Validation Checkpoint 3:1H
NMR (
CDCl3
) must show the disappearance of the aldehyde proton (~9.9 ppm) and the emergence of a benzylic
CH2
singlet at ~4.6 ppm.
References
Supporting information - The Royal Society of Chemistry. General procedure for the synthesis of 4-propargyloxy benzaldehyde.
Acidic and Basic Reagents | PDF | Enantioselective Synthesis | Catalysis - Scribd. Aryl propargyl ether Claisen rearrangement to intermediate allenes.
Palladium-Catalyzed Diastereo- and Enantioselective Wagner−Meerwein Shift - ACS Publications. Isomerization of propargyl ethers catalyzed by t-BuOK.
Technical Support Center: TLC Analysis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with [4-(Prop-1-yn-1-yloxy)phenyl]methanol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with [4-(Prop-1-yn-1-yloxy)phenyl]methanol . Because this compound contains both a highly polar, oxidizable primary benzylic alcohol and an electron-rich, acid-sensitive internal alkynyl ether, chromatographic analysis requires stringent controls.
Below, you will find mechanistic insights, step-by-step methodologies, and troubleshooting FAQs to ensure reproducible and artifact-free Thin-Layer Chromatography (TLC) analysis.
Mechanistic Insights & Chromatographic Causality
To master the TLC analysis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol, one must understand the opposing chemical natures of its two primary functional groups:
The Benzylic Alcohol (-CH₂OH): This moiety acts as a strong hydrogen bond donor and acceptor, interacting heavily with the silanol groups on the silica gel stationary phase. When this group is modified—such as during 1[1]—the hydrogen-bonding capacity is abolished. This causes a dramatic decrease in polarity and a corresponding increase in the Retention Factor (
Rf
).
The Alkynyl Ether (-O-C≡C-CH₃): Prop-1-ynyl ethers are electron-rich and highly susceptible to electrophilic attack. On standard, slightly acidic silica gel (pH ~5), these ethers can undergo2[2]. This degradation manifests as severe streaking or the appearance of false "product" spots (typically esters) during development.
Reaction Pathways & Polarity Mapping
Reaction pathways and relative TLC polarity shifts for the starting material.
The following table summarizes the expected chromatographic behavior of the starting material and its common reaction derivatives in a standard normal-phase system.
Compound / Derivative
Functional Group
Relative Polarity
Typical
Rf
(20% EtOAc/Hexanes)
Optimal Visualization / Stain
Starting Material
Benzylic -OH
High
0.15 - 0.25
UV (254 nm), KMnO₄ (Yellow on Purple)
Oxidation Product
Benzaldehyde
Medium
0.50 - 0.60
UV (254 nm), DNP (Bright Orange)
Protected Alcohol
Silyl Ether (TBS)
Low
0.75 - 0.85
UV (254 nm), KMnO₄
Degradation Artifact
Ester / Hydrated Alkyne
Medium-High
0.30 - 0.40
UV (254 nm), p-Anisaldehyde
Experimental Protocol: Artifact-Free TLC Analysis
To prevent the alkynyl ether from degrading on the plate and to ensure 3[3], you must utilize a self-validating, base-deactivated TLC protocol.
Step 1: Plate Neutralization (Critical Step)
Measure and cut a Silica Gel 60 F254 glass-backed plate.
Prepare a neutralizing mobile phase consisting of 1% Triethylamine (Et₃N) in Hexanes.
Pre-elute the blank plate in this solution until the solvent front reaches the top.
Remove the plate and dry it thoroughly in a fume hood for 10–15 minutes to remove excess Et₃N. Causality: This neutralizes the acidic silanol sites that catalyze alkynyl ether hydration.
Step 2: Sample Preparation & Co-Spotting
Dissolve 1–2 mg of your reaction mixture in 1 mL of an inert, volatile solvent (e.g., dichloromethane). Avoid protic solvents like methanol, which can alter local partitioning.
Draw a baseline 1 cm from the bottom of the plate.
Using a glass microcapillary, apply three distinct spots:
Left: Pure Starting Material (SM)
Right: Reaction Mixture (RM)
Center: Co-spot (SM + RM applied directly on top of each other).
Causality: The co-spot acts as an internal control to definitively prove whether a spot in the RM is unreacted SM or a new product with a coincidentally similar
Rf
.
Step 3: Development & Visualization
Develop the plate in a saturated chamber containing the optimal eluent (e.g., 20% EtOAc in Hexanes).
Remove the plate when the solvent front is 1 cm from the top and mark the front with a pencil.
Non-Destructive: View under short-wave UV light (254 nm) and outline the aromatic spots.
Destructive (Functional Group Specific):
If monitoring oxidation: Dip the plate in 2,4-Dinitrophenylhydrazine (DNP) stain and gently heat. The aldehyde product will immediately form a bright orange/red hydrazone spot. The starting alcohol will remain uncolored.
If monitoring protection/substitution: Dip in Potassium Permanganate (KMnO₄) stain and heat. Both the benzylic alcohol and the alkyne will reduce the Mn(VII), appearing as bright yellow spots on a purple background.
Troubleshooting FAQs
Q: My starting material is streaking severely from the baseline to the solvent front, even in non-polar solvents. How do I fix this?A: This is a classic symptom of on-plate degradation. The prop-1-ynyl ether moiety is highly sensitive to the slightly acidic environment of standard silica gel[2]. As the compound travels up the plate, it continuously hydrolyzes, leaving a trail of degradation products (streaking). Solution: You must pre-treat your TLC plates with 1% Et₃N (as detailed in the protocol above) to neutralize the silica.
Q: I am oxidizing the benzylic alcohol to an aldehyde. My product spot and starting material spot are co-eluting. Should I change the solvent?A: Before changing the solvent, verify the co-elution using a functional-group-specific stain. Because the aldehyde lacks the hydrogen-bonding hydroxyl group, it should run significantly higher than the starting material[1]. If they appear to co-elute, you may be overloading the plate (causing spots to merge) or using an overly polar solvent (e.g., >50% EtOAc) that pushes everything to the solvent front. Solution: Dilute your spotting sample by 50%, switch to a less polar system (e.g., 10% EtOAc in Hexanes or 5% Acetone in Toluene), and use a DNP stain to exclusively illuminate the aldehyde.
Q: During an oxidation reaction (e.g., with MnO₂ or PCC), I observe a new, highly polar spot stuck directly on the baseline. What is it?A: This is likely the result of over-oxidation to the corresponding benzoic acid derivative. Carboxylic acids interact extremely strongly with silica and will not migrate in standard Hexanes/EtOAc mixtures. Solution: To confirm it is an acid, add 1% Acetic Acid (AcOH) to your mobile phase; the baseline spot should begin to elute. Note: Do not use AcOH if you are trying to recover the alkynyl ether, as it will trigger degradation.
Troubleshooting Decision Tree
Decision tree for resolving common TLC issues with alkynyl ethers.
References
A Comparative Guide to HPLC and TLC Methods for Purity Assessment of Benzyl pyridine-1(2H)
Source: Organic Letters (ACS Publications)
Source: The Journal of Organic Chemistry (ACS Publications)
Technical Support Center: Troubleshooting Catalyst Poisoning in[4-(Prop-1-yn-1-yloxy)phenyl]methanol Workflows
Welcome to the Advanced Diagnostics Hub. As a Senior Application Scientist, I frequently see drug development workflows stall when dealing with bifunctional substrates like [4-(Prop-1-yn-1-yloxy)phenyl]methanol .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Diagnostics Hub. As a Senior Application Scientist, I frequently see drug development workflows stall when dealing with bifunctional substrates like [4-(Prop-1-yn-1-yloxy)phenyl]methanol . This molecule is a dual-threat to transition metal catalysts (particularly Palladium, Platinum, and Gold). It contains an electron-rich internal alkynyl ether (prop-1-yn-1-yloxy) and a primary benzylic alcohol. Together, these moieties induce severe catalyst deactivation through substrate over-coordination, surface coking, and irreversible carbon monoxide (CO) poisoning.
This guide provides field-proven, mechanistically grounded solutions to diagnose and resolve these catalytic failures.
Part 1: Mechanistic FAQs (The "Why" Behind the Failure)
Q1: My palladium catalyst turns black and crashes out of solution within minutes of adding the substrate. What is causing this?A1: You are observing irreversible CO poisoning coupled with nanoparticle agglomeration (sintering). The benzyl alcohol moiety in your substrate is highly susceptible to unintended catalytic dehydrogenation, forming a benzaldehyde intermediate[1]. On the Pd(111) crystal face, this aldehyde undergoes rapid decarbonylation, releasing carbon monoxide (CO) directly onto the metal surface[2]. CO is a strong
π
-acceptor ligand that irreversibly binds to the active sites, displacing your stabilizing phosphine ligands. Without ligand stabilization, the Pd(0) species rapidly agglomerates and precipitates as inactive "Pd black."
Q2: The reaction stalls at 30% conversion, but no Pd black is visible. The catalyst just stops working. Why?A2: You are likely experiencing substrate inhibition and surface fouling (coking) driven by the prop-1-yn-1-yloxy group. Alkynyl ethers are exceptionally electron-rich. They strongly
π
-coordinate to the metal center, effectively outcompeting other reactants for the active site, which leads to substrate inhibition[3]. Furthermore, under catalytic conditions, these alkynes can undergo rapid oligomerization on the catalyst surface, forming a carbonaceous polymer layer (coke) that physically blocks the pores and active sites[4].
Q3: Why does adding quinoline to my semi-hydrogenation reaction prevent the catalyst from dying?A3: Quinoline acts as a selective homogeneous modifier (a deliberate poison). It strongly adsorbs onto the irregular, highly active terrace sites of the palladium surface[5]. By blocking these specific high-energy sites, quinoline prevents the alkyne from over-coordinating and oligomerizing[4], while still leaving enough active sites available to perform the single syn-addition of hydrogen required to form the alkene[6].
Part 2: Quantitative Deactivation Data
To effectively troubleshoot, you must understand the kinetic and thermodynamic parameters of the deactivation pathways competing with your desired reaction.
Part 3: Diagnostic Workflows & Mechanistic Pathways
Use the following decision tree to identify the root cause of your catalyst deactivation based on observable reaction phenomena.
Diagnostic decision tree for identifying catalyst poisoning mechanisms.
Mechanistic pathways of Pd catalyst deactivation by ynol ether and benzyl alcohol moieties.
Part 4: Self-Validating Experimental Protocols
To overcome these poisoning mechanisms, implement the following optimized protocols. Each protocol contains a built-in validation step to ensure the mechanistic logic is functioning as intended.
When reducing the prop-1-yn-1-yloxy group to a cis-alkene, standard Pd/C will rapidly coke or over-reduce the substrate. We must use a selectively poisoned system.
Catalyst Preparation: Weigh 5 mol% of Lindlar Catalyst (5% Pd on CaCO₃, poisoned with lead). Note: The lead blocks the highly active interstitial sites that lead to complete alkane reduction[6].
Modifier Addition: Suspend the catalyst in degassed ethyl acetate. Add exactly 0.5 equivalents (relative to substrate) of synthetic-grade quinoline. Stir for 10 minutes to allow quinoline to pre-adsorb onto the irregular Pd terrace sites, preventing alkyne oligomerization[5].
Hydrogenation: Purge the vessel with H₂ and maintain exactly 1 atm of H₂ pressure using a balloon or mass flow controller.
Validation Check (Self-Validating Step): Monitor the hydrogen uptake continuously. The system is validated if the H₂ consumption abruptly plateaus at exactly 1.0 equivalent. If uptake continues past 1.0 eq, the quinoline poisoning is insufficient. If uptake stalls before 1.0 eq, alkyne coking has occurred due to insufficient solvent degassing.
If you are attempting a Sonogashira or Suzuki coupling on a halogenated derivative of this substrate, the benzyl alcohol will poison the catalyst via CO generation.
Strict Degassing: Dissolve the substrate and base (e.g., NEt₃) in THF. Perform three standard freeze-pump-thaw cycles. Causality: Removing trace O₂ prevents the aerobic oxidation of the benzyl alcohol to the benzaldehyde intermediate[1].
Ligand Selection: Use a highly sterically demanding biarylphosphine ligand (e.g., XPhos or BrettPhos) with your Pd source. The extreme steric bulk creates a protective pocket around the Pd center, physically preventing the coordination and decarbonylation of any trace benzaldehyde formed[2].
Stepwise Addition: To prevent substrate inhibition from the alkynyl ether[3], add the substrate solution via a syringe pump over 2 hours to a pre-heated solution of the catalyst and coupling partner.
Validation Check (Self-Validating Step): At exactly 30% theoretical conversion, extract a 1 mL aliquot and perform a hot filtration test under argon. Monitor the filtrate. If the filtrate continues to react, your active Pd species is properly ligated and protected. If the reaction halts entirely, your ligands have been displaced by CO, and the active species has agglomerated into heterogeneous nanoparticles.
References
Homogeneous catalyst modifier for alkyne semi-hydrogenation: systematic screening in an automated flow reactor and computational study on mechanisms
Reaction Chemistry & Engineering (RSC Publishing)
Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar C
Thioarylation of Alkynes to Generate Dihydrothiopheniums through Gold(I)/(III)
Technical Support Center: Catalyst Deactivation in Reactions with Terminal Alkynes
BenchChem
Microkinetic Modeling of Benzyl Alcohol Oxidation on Carbon-Supported Palladium Nanoparticles
OSTI.GOV
Discrimination of Active Palladium Sites in Catalytic Liquid-Phase Oxidation of Benzyl Alcohol
ACS Public
Technical Support Center: Stability & Handling of[4-(Prop-1-yn-1-yloxy)phenyl]methanol
Welcome to the Technical Support Center. As a bifunctional molecule containing both a benzylic alcohol and an internal alkynyl ether,[4-(Prop-1-yn-1-yloxy)phenyl]methanol is highly susceptible to dimerization and polymer...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a bifunctional molecule containing both a benzylic alcohol and an internal alkynyl ether,[4-(Prop-1-yn-1-yloxy)phenyl]methanol is highly susceptible to dimerization and polymerization under specific environmental triggers. This guide synthesizes field-proven insights and authoritative mechanistic data to help researchers troubleshoot instability, optimize storage, and ensure high-fidelity experimental outcomes.
Mechanistic Overview of Dimerization Pathways
To prevent degradation, we must first understand the causality behind it. This molecule possesses two orthogonal reactive sites, each governed by distinct kinetic and thermodynamic dimerization pathways:
Benzylic Etherification (Acid-Driven): The hydroxymethyl group is highly sensitive to acid-catalyzed dehydration. Protonation of the alcohol yields a resonance-stabilized benzylic carbocation, which is rapidly intercepted by a second monomer to form a 1[1].
Alkynyl Ether Cycloaddition (Metal/Heat-Driven): Alkynyl ethers are exceptionally electron-rich. Exposure to trace transition metals (e.g., Au, Rh, Pd) or elevated temperatures can trigger retro-ene reactions or direct activation, leading to ketene intermediates and subsequent 2 to form cyclobutene dimers[2].
Figure 1: Dual dimerization pathways of [4-(Prop-1-yn-1-yloxy)phenyl]methanol via acid or heat.
Troubleshooting Guide & FAQs
Q: My LC-MS shows a major impurity with a mass of[2M - H2O]+. What is happening and how do I stop it?A: This mass corresponds to the dibenzyl ether dimer. It occurs when the benzylic alcohol undergoes self-condensation. This is almost always triggered by trace acids in your solvent (e.g., degrading chloroform-d generating trace phosgene/HCl) or acidic silanol groups during chromatography.
Solution: Store the compound in aprotic, non-halogenated solvents. If using CDCl3 for NMR, filter it through a plug of basic alumina immediately prior to use.
Q: The compound turns into a dark, viscous oil when concentrated on a rotary evaporator. Why?A: Alkynyl ethers are thermally labile. Heating the compound above 40°C, especially in the presence of trace metal impurities from unwashed glassware or stainless steel spatulas, induces 3[3].
Solution: Never exceed a water bath temperature of 25°C during solvent evaporation. Use a high-vacuum manifold for final drying instead of prolonged rotary evaporation.
Q: Can I use standard silica gel chromatography for purification?A: No. Standard silica gel is inherently acidic (pH ~4.5-5.5) and will catalyze both benzylic etherification and alkyne hydration/dimerization.
Solution: You must use base-washed silica gel (pre-treated with 1-2% triethylamine) or switch to neutral/basic alumina. See the protocol section below.
Q: How do I prevent cross-coupling or dimerization during transition-metal catalyzed downstream reactions?A: Alkynyl ethers readily coordinate with soft Lewis acids (Au, Pt, Pd)[3]. If your downstream chemistry involves these metals, you must carefully control the stoichiometry and use sterically bulky ligands to favor the desired intermolecular reaction over intramolecular rearrangement or self-dimerization.
Standard Operating Procedures (SOPs) for Storage and Handling
Parameter
Quantitative Limit / Recommended
Incompatible Condition
Causality / Mechanistic Rationale
Evaporation Temp
≤ 25°C
> 40°C
Prevents thermal retro-ene activation and subsequent cycloaddition of the alkynyl ether[2].
Storage Temp
-20°C (under Argon)
Ambient (20-25°C)
Suppresses kinetic pathways for [2+2] cycloaddition and oxidative degradation over long-term storage.
Silica pH (Additive)
1.0 - 2.0% v/v Et3N
0% Et3N (pH ~5.0)
Neutralizes acidic silanols to prevent benzylic carbocation formation and etherification[1].
Solvent pH
Mildly basic (pH 7.5-8.5)
Acidic (pH < 7.0)
Halogenated solvents degrade to HCl over time, triggering dibenzyl ether formation.
Handling Tools
PTFE or Glass Spatulas
Stainless Steel / Metal
Trace metals (Fe, Cu) act as Lewis acids, catalyzing alkynyl ether oligomerization[3].
Experimental Protocols for Purification and Validation
Protocol: Trace-Metal-Free, Base-Washed Chromatography
Expertise & Experience: This protocol creates a self-validating system. The basic additive neutralizes silanol acidity (preventing Pathway 1), while the strict avoidance of metal tools prevents alkyne activation (preventing Pathway 2).
Column Preparation: Slurry standard silica gel (230-400 mesh) in your chosen non-polar eluent (e.g., Hexanes) containing exactly 2.0% Triethylamine (v/v).
Packing: Pour the slurry into a glass column equipped with a PTFE stopcock. Critical: Do not use metal needles, stainless steel frits, or metal clamps that could contact the solvent.
Equilibration: Flush the column with 3 column volumes (CV) of the 2% Et3N eluent to ensure complete neutralization of all acidic sites on the silica matrix.
Sample Loading: Dissolve [4-(Prop-1-yn-1-yloxy)phenyl]methanol in a minimal amount of the basic eluent. Transfer using a glass pipette.
Elution: Elute using a gradient of Hexanes/EtOAc (containing 0.5% Et3N). Monitor fractions via TLC (plates must be pre-run with 1% Et3N).
Self-Validation Step: Spot the initial fractions on a TLC plate and expose to iodine vapor. If the spot turns dark brown immediately and trails significantly, the silica was insufficiently neutralized and dimerization is occurring on-column. A tight, single spot indicates successful stabilization.
Concentration: Pool product-containing fractions and concentrate under reduced pressure at a strict maximum of 25°C. Backfill the flask with Argon immediately upon drying.
References
Use of Isopropyl Alcohol as a Reductant for Catalytic Dehydoxylative Dimerization of Benzyl Alcohols Utilizing Ti–O Bond Photohomolysis | Eur. J. Org. Chem. | 1
Tandem Bond-Forming Reactions of 1-Alkynyl Ethers | Accounts of Chemical Research | 2
Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity | Chem Rev / PMC | 3
work-up procedure for [4-(Prop-1-yn-1-yloxy)phenyl]methanol synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This portal provides field-proven troubleshooting guides, standardized methodologies, and physicochemical rationales for the isolation and work-up o...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced organic synthesis. This portal provides field-proven troubleshooting guides, standardized methodologies, and physicochemical rationales for the isolation and work-up of [4-(Prop-1-yn-1-yloxy)phenyl]methanol .
As an alkynyl ether (ynol ether) possessing a free benzylic alcohol, this molecule presents unique stability challenges. Alkynyl ethers are exceptionally sensitive to electrophiles, protic acids, and thermally induced rearrangements [1]. Consequently, traditional work-up procedures will lead to rapid degradation (typically hydration to the corresponding ester). The protocols below are engineered to maintain a self-validating, mildly basic environment throughout the isolation phase.
Process Visualization: Parallel Work-Up Workflows
Depending on your synthetic strategy—either the base-catalyzed isomerization of a propargyl ether or the copper-catalyzed cross-coupling of 1,1-dibromo-1-propene with 4-(hydroxymethyl)phenol [2]—the initial quench differs, but the downstream purification converges on acid-free conditions.
Parallel work-up workflows for alkynyl ether synthesis via isomerization or cross-coupling.
Causality: The isomerization of 4-(prop-2-yn-1-yloxy)phenylmethanol requires excess strong base. Quenching must neutralize the base without dropping the pH below 7.5, which would trigger ynol ether hydration.
Quench: Cool the reaction mixture (typically in THF or DMSO) to 0 °C. Slowly add cold, saturated aqueous NH₄Cl (10 mL per mmol of substrate). Do not use HCl or KHSO₄.
Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 15 mL). MTBE is preferred over Ethyl Acetate (EtOAc) to minimize emulsion formation with the benzylic alcohol.
Washing: Wash the combined organic layers with water (2 × 10 mL) to remove residual DMSO/THF, followed by saturated brine (1 × 10 mL).
Drying: Dry the organic phase over anhydrous K₂CO₃ or Na₂SO₄. Strictly avoid MgSO₄, as its mild Lewis acidity can initiate degradation.
Concentration: Filter the drying agent and concentrate the filtrate in vacuo using a water bath set strictly below 30 °C to prevent thermally induced sigmatropic rearrangements.
Causality: Copper catalysts (e.g., CuI/2,2'-bipyridine) coordinate strongly to the alkynyl ether and benzylic alcohol[2]. Acidic washes cannot be used to strip the metal; therefore, competitive chelation is required.
Quench & Chelation: Dilute the crude toluene reaction mixture with EtOAc. Add a 1:1 mixture of saturated aqueous NH₄Cl and 28% aqueous NH₄OH.
Phase Separation: Stir vigorously for 15 minutes. The aqueous layer will turn deep blue (indicating the formation of soluble copper-ammine complexes). Separate the phases.
Repeat Wash: Repeat the NH₄Cl/NH₄OH wash until the aqueous layer remains colorless.
Final Wash & Dry: Wash with brine, dry over Na₂SO₄, and concentrate in vacuo (< 30 °C).
Physicochemical Data & Parameter Tolerances
Parameter
Value / Recommendation
Causality / Rationale
Aqueous Quench pH
7.5 – 8.5
Prevents acid-catalyzed hydration of the ynol ether to an ester.
Extraction Solvent
MTBE > EtOAc
High partition coefficient for benzylic alcohols; MTBE minimizes emulsion.
Drying Agent
Na₂SO₄ or K₂CO₃
MgSO₄ is mildly acidic and can trigger degradation of the alkynyl ether.
Stationary Phase
Basic Alumina / Deactivated Silica
Standard silica gel (pH ~5) will rapidly hydrolyze the prop-1-yn-1-yloxy group.
Evaporation Temp.
< 30 °C
Minimizes thermally induced decomposition or polymerization.
Troubleshooting & FAQs
Q: My isolated yield is low, and the NMR shows a new singlet around δ ~2.1 ppm alongside the loss of the alkyne methyl protons. What happened?A: You are observing the hydration of the alkynyl ether into the corresponding propionate ester derivative. Ynol ethers are highly sensitive to protic acids. This degradation typically occurs during an overly acidic quench or during unbuffered silica gel chromatography [1]. Ensure your quench uses saturated aqueous NH₄Cl (not acidic solutions) and pre-treat your silica gel with 1-2% triethylamine (Et₃N) prior to column loading.
Q: I am using the t-BuOK isomerization route, but my NMR shows a complex mixture of peaks in the alkene region (δ 5.0 - 6.5 ppm).A: This indicates incomplete isomerization, leaving the reaction trapped at the allenyl ether intermediate (-O-CH=C=CH₂). The conversion of propargyl ethers to alkynyl ethers proceeds via this allene. Because your substrate contains a free benzylic alcohol, the first equivalent of t-BuOK is immediately consumed by the hydroxyl group. Ensure you are using at least 2.5 to 3.0 equivalents of t-BuOK and monitor the disappearance of the allenyl intermediate via TLC before quenching.
Q: How do I efficiently remove the copper catalyst from the cross-coupling route if I cannot use acidic washes?A: Copper salts can be stubbornly chelated by the product's oxygen atoms. As outlined in Protocol B, wash the organic extract with a 1:1 mixture of saturated aqueous NH₄Cl and 28% NH₄OH until the aqueous layer is no longer blue. Alternatively, washing with a 0.1 M aqueous EDTA solution (pH adjusted to 8) effectively sequesters Cu(I)/Cu(II) ions into the aqueous phase without compromising the ynol ether.
Q: I'm experiencing severe emulsions during the aqueous work-up. How can I resolve this without losing my product?A: Emulsions are common when working with benzylic alcohols in basic aqueous media, especially in the presence of transition metals or polymeric byproducts. To break the emulsion, filter the entire biphasic mixture through a tightly packed pad of Celite. Additionally, switching your extraction solvent from EtOAc to MTBE significantly reduces emulsion formation due to MTBE's lower water miscibility and favorable phase-separation kinetics.
References
Synthesis of Alkynyl Ethers and Low-Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers
Organic Letters, 10(21), 5091-5094. (2008).
URL:[Link]
Copper-Catalyzed Coupling of 1,1-Dibromo-1-alkenes with Phenols: A General, Modular, and Efficient Synthesis of Ynol Ethers, Bromo Enol Ethers, and Ketene Acetals
Organic Letters, 14(6), 1652-1655. (2012).
URL:[Link]
Optimization
characterization of unexpected byproducts in [4-(Prop-1-yn-1-yloxy)phenyl]methanol reactions
Technical Support Center: [4-(Prop-1-yn-1-yloxy)phenyl]methanol Reactions Welcome to the technical support resource for researchers, scientists, and drug development professionals working with [4-(Prop-1-yn-1-yloxy)pheny...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: [4-(Prop-1-yn-1-yloxy)phenyl]methanol Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with [4-(Prop-1-yn-1-yloxy)phenyl]methanol. This guide is designed to provide field-proven insights and troubleshooting strategies for identifying and characterizing unexpected byproducts that may arise during its synthesis and subsequent reactions. The inherent reactivity of both the propargyl ether and benzyl alcohol moieties makes this molecule susceptible to several transformation pathways, which, if not controlled, can lead to complex product mixtures.
This section addresses specific issues you may encounter during your experiments. The advice provided is based on established chemical principles and practical laboratory experience.
Q1: My reaction mixture shows multiple spots on TLC, and the ¹H NMR spectrum of the crude product is complex. Where do I start?
A1: A complex crude mixture indicates the presence of multiple side products. The primary suspects are byproducts arising from the two reactive centers in your molecule: the propargyl ether and the benzyl alcohol .
Initial Troubleshooting Steps:
Assess Reaction Conditions: High temperatures, prolonged reaction times, the presence of acid/base catalysts, or exposure to atmospheric oxygen can promote side reactions. Review your protocol and consider if any of these factors could be optimized.
Preliminary Analysis: Before extensive purification, obtain a low-resolution mass spectrum (LC-MS if available) of your crude mixture. This can quickly tell you the molecular weights of the components, helping to distinguish between isomers, dimers, or degradation products.
Systematic Characterization: The most effective approach is to isolate each major byproduct via column chromatography or preparative TLC and characterize them individually.
The most common transformations to consider are:
Thermal Rearrangement (Claisen) of the propargyl ether.
Oxidation of the benzyl alcohol.
Self-Condensation/Etherification of the benzyl alcohol.
Isomerization or Dimerization of the alkyne.
Q2: I've isolated a byproduct with the same mass as my starting material, but it has a different retention factor (Rf) and a completely different NMR spectrum. What is it likely to be?
A2: This is a classic sign of an isomerization reaction. For an aryl propargyl ether like [4-(Prop-1-yn-1-yloxy)phenyl]methanol, the most probable cause is a thermally induced [1][1]-sigmatropic Claisen rearrangement .[2][3] This reaction is common for aryl propargyl ethers, often occurring when heated in high-boiling solvents.[1][4]
The Chemistry: The reaction proceeds through an allene intermediate, which then undergoes tautomerization and electrocyclization to form a substituted 2H-chromene derivative.[1]
How to Confirm:
¹H NMR: Look for the disappearance of the characteristic signals for the starting material (alkyne C-H at ~2.5 ppm, O-CH₂ at ~4.7 ppm, and benzylic CH₂ at ~4.6 ppm). Expect to see new signals corresponding to the chromene structure, including vinyl protons (typically 5.5-6.5 ppm) and a new aliphatic CH₂ group.
¹³C NMR: The alkyne carbons (at ~75 and ~78 ppm) will be absent. New signals for the C=C double bond in the chromene ring will appear in the 115-130 ppm region.
IR Spectroscopy: The sharp alkyne C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2120 cm⁻¹) will be gone.
// Edges with labels
start_node -> intermediate_node [label="[1][1]-Sigmatropic Shift\n(Heat, Δ)"];
intermediate_node -> product_node [label="Tautomerization &\n6π-Electrocyclization"];
}
endom
Caption: Claisen rearrangement pathway of an aryl propargyl ether.
Q3: My IR spectrum shows a new, strong absorption around 1700 cm⁻¹. My mass spectrum has a peak at M-2. What byproduct has formed?
A3: A strong IR peak in the 1680-1710 cm⁻¹ range is highly indicative of a carbonyl group, specifically an aldehyde. The mass peak at M-2 (loss of two hydrogen atoms) further confirms the oxidation of the primary benzyl alcohol to the corresponding aldehyde: 4-(prop-1-yn-1-yloxy)benzaldehyde .
The Chemistry: Benzylic alcohols are susceptible to oxidation, which can occur with certain reagents or simply upon prolonged exposure to air, especially at elevated temperatures or in the presence of metal catalysts.[5][6]
How to Confirm:
¹H NMR: The most diagnostic signal is the appearance of a new singlet for the aldehyde proton (CHO) between 9.7 and 10.1 ppm. The signal for the benzylic CH₂ protons (~4.6 ppm) and the associated hydroxyl proton will have disappeared.
¹³C NMR: Look for a new signal in the 190-195 ppm range, which is characteristic of an aldehyde carbon.
Further Complication: If the reaction is left under oxidative conditions for too long, the aldehyde can be further oxidized to the corresponding 4-(prop-1-yn-1-yloxy)benzoic acid . In this case, you would observe:
IR: A very broad O-H stretch from ~2500-3300 cm⁻¹ overlapping a C=O stretch around 1680-1720 cm⁻¹.
¹H NMR: A broad singlet for the carboxylic acid proton, typically >10 ppm.
Mass Spec: A peak at M+14 (or M-2+16), corresponding to the addition of an oxygen atom relative to the aldehyde.
// Edges with labels
alcohol -> aldehyde [label="Mild Oxidation\n[O]"];
aldehyde -> acid [label="Further Oxidation\n[O]"];
}
endom
Caption: Oxidation pathway of the benzyl alcohol moiety.
Q4: I've isolated a high-molecular-weight byproduct. The NMR is complex, but seems to have repeating units. What are the possibilities?
A4: A high-molecular-weight byproduct suggests a dimerization or oligomerization event. There are two main possibilities:
Self-Condensation to form an Ether: The benzyl alcohol can undergo acid- or heat-catalyzed dehydration to form bis(4-(prop-1-yn-1-yloxy)benzyl) ether . This is a common side reaction for benzyl alcohols.[6][7]
How to Confirm: The mass spectrum should show a peak corresponding to (2*M - 18), where M is the molecular weight of the starting material and 18 is the mass of water. The ¹H NMR will be symmetrical, showing one set of signals for the propargyl group and the aromatic ring, and a new singlet for the benzylic ether linkage (O-CH₂-Ar), typically around 4.5-5.0 ppm. The hydroxyl proton signal will be absent.
Dimerization of the Alkyne (Glaser Coupling): If your reaction involves copper or other transition metal catalysts and exposure to oxygen, the terminal alkyne can undergo oxidative coupling to form a diyne.
How to Confirm: The mass spectrum will show a peak at (2*M - 2). The most telling sign in the ¹H NMR will be the complete disappearance of the terminal alkyne proton signal at ~2.5 ppm.[8]
Summary of Byproducts and Analytical Signatures
Potential Byproduct
Formation Pathway
Key IR Signals (cm⁻¹)
Key ¹H NMR Signals (ppm)
Mass Spec Change
2H-Chromene Derivative
Claisen Rearrangement
No alkyne signals (~3300, ~2120)
Appearance of vinyl protons (5.5-6.5)
Isomer (Same Mass)
4-(...)-benzaldehyde
Oxidation
Strong C=O (~1700)
Aldehyde CHO (9.7-10.1)
M-2
4-(...)-benzoic acid
Over-oxidation
Broad O-H (2500-3300), C=O (~1710)
Carboxylic acid OH (>10, broad)
M+14
Bis(...)benzyl ether
Self-Condensation
Absence of alcohol O-H
Disappearance of OH proton
2M - 18
Alkyne Dimer
Oxidative Coupling
Absence of alkyne C-H (~3300)
Disappearance of alkyne C-H proton
2M - 2
Systematic Troubleshooting Workflow for Unknown Byproducts
When faced with an unidentifiable byproduct, a systematic approach is crucial.
Step-by-Step Characterization Protocol
Initial Assessment (Crude Mixture):
Run a TLC using a few different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to get an idea of the number and polarity of the byproducts.
Perform an LC-MS analysis to get the molecular weights of all major components. This is the single most useful first step.
Isolation:
Based on the TLC, perform flash column chromatography to isolate the major unknown byproduct(s) in sufficient purity for NMR analysis.
If separation is difficult, consider preparative TLC or HPLC.
Spectroscopic Analysis (Isolated Byproduct):
Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum to determine the exact molecular formula. This is critical for distinguishing between isomers and compounds with different elemental compositions.
FTIR Spectroscopy: Check for key functional groups. Pay close attention to the carbonyl region (1650-1800 cm⁻¹), the O-H region (2500-3600 cm⁻¹), and the alkyne region (2100-2260 cm⁻¹ and ~3300 cm⁻¹).
¹H NMR: Acquire a standard proton NMR. Analyze the integration, multiplicity, and chemical shifts to map out the proton environment.
¹³C NMR & DEPT: Run a carbon-13 NMR along with a DEPT-135 experiment. This will help you count the number of carbons and identify the CH₃, CH₂, CH, and quaternary carbons.
2D NMR (COSY & HSQC/HMBC): If the structure is still unclear, 2D NMR is essential.
COSY (¹H-¹H Correlation): Identifies which protons are coupled (adjacent) to each other.
HSQC (¹H-¹³C Correlation): Shows which proton is directly attached to which carbon.
HMBC (¹H-¹³C Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is key for connecting different fragments of the molecule.
National Science Foundation. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl.
Chemical Reviews. (2004). Claisen Rearrangement over the Past Nine Decades. [Link]
ACS Publications. (2021). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers: Substituent Effects on Reactivity and Regioselectivity. [Link]
BenchChem. (2025). Preventing side reactions of the propargyl group during synthesis.
PMC. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
Google Patents. (1988).
MDPI. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
BenchChem. (2025).
PMC. (2015). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. [Link]
ResearchGate. (2009).
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]
University of Rochester. (2026). About Workup. [Link]
Technical Support Center: Storage, Handling, and Troubleshooting for[4-(Prop-1-yn-1-yloxy)phenyl]methanol
Welcome to the dedicated technical support center for [4-(Prop-1-yn-1-yloxy)phenyl]methanol . As a highly reactive bifunctional molecule, this compound presents unique handling challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for [4-(Prop-1-yn-1-yloxy)phenyl]methanol . As a highly reactive bifunctional molecule, this compound presents unique handling challenges. It contains both a nucleophilic benzyl alcohol moiety and an electrophilic, highly sensitive aryl alkynyl ether group.
This guide is engineered for researchers and drug development professionals to provide field-proven, mechanistically grounded protocols that ensure structural integrity during storage and experimental workflows.
Chemical Vulnerability Profile
To successfully handle this compound, one must first understand the causality behind its instability. The electron-donating oxygen of the alkynyl ether strongly activates the adjacent alkyne via resonance. This makes the
β
-carbon highly nucleophilic and the
α
-carbon highly electrophilic, rendering the entire functional group exceptionally sensitive to Brønsted acids, Lewis acids, and transition metals[1]. Concurrently, the benzyl alcohol group is prone to oxidation[2].
Quantitative & Qualitative Handling Data
Parameter
Specification / Vulnerability
Mechanistic Rationale
Functional Groups
Benzyl Alcohol, Aryl Alkynyl Ether
Bifunctional; contains both a nucleophile (-OH) and an electrophile (activated alkyne), risking auto-polymerization.
Storage Temperature
-20°C (Solid State)
Minimizes the thermal kinetic energy required for intermolecular cross-linking.
Atmosphere
Argon (Strictly Anhydrous)
Prevents oxidation of the benzyl alcohol to benzaldehyde[2] and moisture-driven hydration of the ether.
Solvent Compatibility
Aprotic, Acid-Free (e.g., THF, Benzene-d6)
Protic or acidic solvents catalyze the rapid hydration of the alkynyl ether to a propionate ester[1].
Diagnostic IR Peak
~2254 cm⁻¹ (Sharp)
Corresponds to the C≡C stretch of the alkynyl ether[3]. Loss of this peak indicates degradation.
Troubleshooting & FAQs
Q1: My sample degraded into a viscous oil, and the IR spectrum shows a strong new peak at ~1750 cm⁻¹. What happened?
Causality: Your compound has undergone acid-catalyzed hydration. The alkynyl ether moiety is highly sensitive to trace acids and moisture. Upon protonation of the alkyne, water attacks the resulting stabilized carbocation. This intermediate rapidly tautomerizes, converting the alkynyl ether into an aryl ester (specifically, 4-(hydroxymethyl)phenyl propionate)[1].
Solution: Ensure all glassware is oven-dried and free of acidic residues. Never store the compound in unpurified halogenated solvents (like standard Chloroform), which generate HCl over time.
Q2: I am observing high-molecular-weight oligomers and a loss of the benzyl alcohol -OH stretch. Why?
Causality: Intermolecular cross-linking. The primary hydroxyl group of the benzyl alcohol is a strong nucleophile. If the sample is stored in a concentrated solution or exposed to trace Lewis acids (e.g., metal spatulas), the hydroxyl group of one molecule can attack the activated alkynyl ether of another, leading to oligomeric acetal/ketal-like structures[1].
Solution: Do not store this compound in solution. Always store it as a neat solid at -20°C. Use PTFE-coated spatulas for handling.
Q3: Can I use standard CDCl₃ for NMR analysis?
Causality: No. Standard CDCl₃ decomposes over time to produce trace DCl and phosgene. Even parts-per-million levels of DCl will instantly destroy the alkynyl ether group[1].
Solution: If you must use CDCl₃, it must be filtered through a plug of basic alumina immediately prior to use. Alternatively, use inherently acid-free deuterated solvents such as Benzene-d6 or DMSO-d6.
Mechanistic Visualizations
Degradation Pathway
Acid-catalyzed hydration pathway of the alkynyl ether moiety leading to ester degradation.
Safe Handling Workflow
Self-validating standard operating procedure for thawing and reconstituting the compound.
Standard Operating Procedures (SOPs)
To ensure scientific integrity, every protocol must be a self-validating system. Follow these step-by-step methodologies to prevent degradation.
SOP 1: Safe Thawing and Aliquoting
Condensation is the primary enemy of alkynyl ethers. Opening a cold vial introduces atmospheric moisture.
Equilibration: Remove the sealed vial from the -20°C freezer and immediately place it in a vacuum desiccator. Allow it to equilibrate to room temperature for at least 30 minutes.
Inert Atmosphere: Transfer the vial to an Argon-filled glovebox or use a Schlenk line with a positive flow of Argon.
Handling: Use a dry, PTFE-coated spatula (avoid metal to prevent trace transition-metal catalyzed cross-linking) to weigh the required solid.
Resealing: Purge the master vial with Argon for 60 seconds, seal tightly with Parafilm, and immediately return to -20°C storage.
SOP 2: Solvent Purification and Solution Preparation
Solutions must be prepared immediately before use and validated.
Solvent Selection: Select an anhydrous, aprotic solvent (e.g., THF, DMF, or Acetonitrile).
Acid Neutralization: If using a potentially acidic solvent, pre-treat it by stirring over anhydrous K₂CO₃ or passing it through basic alumina.
Degassing: Sparge the chosen solvent with Argon for 15 minutes to remove dissolved oxygen, which protects the benzyl alcohol moiety from oxidizing[2].
Dissolution: Add the solvent to the pre-weighed solid under an Argon blanket.
Self-Validation (QC): Before proceeding with your primary experiment, run a rapid FT-IR on a drop of the solution. Confirm the presence of a sharp spike at ~2254 cm⁻¹[3]. If this peak is absent or a broad peak at 1750 cm⁻¹ appears, discard the solution.
References
Synthesis of Alkynyl Ethers and Low-Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers
Organic Letters - ACS Publications[Link]
Hydroalkylation of Alkynyl Ethers via a Gold(I)-Catalyzed 1,5-Hydride Shift/Cyclization Sequence
Journal of the American Chemical Society - ACS Publications[Link]
Benzyl Alcohol | C6H5CH2OH
PubChem - National Institutes of Health (NIH)[Link]
Technical Support Center: Troubleshooting Failed [4-(Prop-1-yn-1-yloxy)phenyl]methanol Reactions
Welcome to the technical support hub for the synthesis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support hub for the synthesis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable intermediate. Here, we will dissect potential reaction failures, offer logical troubleshooting strategies, and provide a framework for optimizing your synthetic route.
I. Synthetic Overview & Key Challenges
The most common and direct route to [4-(Prop-1-yn-1-yloxy)phenyl]methanol involves a two-step process:
Williamson Ether Synthesis: Formation of the propargyl ether by reacting 4-hydroxybenzaldehyde with a propargyl halide (e.g., propargyl bromide).[1]
Reduction: Reduction of the aldehyde functionality of the resulting 4-(prop-1-yn-1-yloxy)benzaldehyde to the corresponding primary alcohol.
While seemingly straightforward, this synthesis is prone to several pitfalls that can lead to low yields, incomplete reactions, or the formation of complex side products. The primary challenges stem from the bifunctional nature of the starting materials and intermediates, the ambident nucleophilicity of the phenoxide ion, and the potential for side reactions under both the etherification and reduction steps.
effect of solvent on [4-(Prop-1-yn-1-yloxy)phenyl]methanol reactivity
Technical Support Center: [4-(Prop-1-yn-1-yloxy)phenyl]methanol Welcome to the technical support guide for [4-(Prop-1-yn-1-yloxy)phenyl]methanol. This resource is designed for researchers, medicinal chemists, and process...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: [4-(Prop-1-yn-1-yloxy)phenyl]methanol
Welcome to the technical support guide for [4-(Prop-1-yn-1-yloxy)phenyl]methanol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile building block. The reactivity of this molecule is dictated by three key functional groups: a benzylic alcohol, a propargyl ether, and a terminal alkyne. The choice of solvent is paramount as it can selectively promote or inhibit reactions at each of these sites. This guide provides in-depth, causality-driven answers to common questions and troubleshooting scenarios.
Section 1: Understanding the Role of the Solvent
The solvent is not merely a medium for the reaction; it is an active participant that influences reaction rates, pathways, and equilibria. Its properties—polarity, proticity, and coordinating ability—are critical variables in directing the reactivity of [4-(Prop-1-yn-1-yloxy)phenyl]methanol.
FAQ 1.1: What are the primary reactive sites on [4-(Prop-1-yn-1-yloxy)phenyl]methanol and how does a solvent influence them?
[4-(Prop-1-yn-1-yloxy)phenyl]methanol has three distinct functional groups, each with its own solvent-dependent reactivity profile.
Benzylic Alcohol (-CH₂OH): Prone to oxidation. Solvent choice affects the activity of the oxidant and the stability of intermediates.
Propargyl Ether (-O-CH₂-C≡CH): Generally stable, but can be cleaved under certain acidic or reductive conditions. Solvents that stabilize cationic intermediates can facilitate cleavage.
Terminal Alkyne (-C≡CH): The terminal proton is weakly acidic and can be removed by a strong base to form a potent nucleophile. The solvent must be less acidic than the alkyne and capable of supporting the acetylide anion.
Caption: Key reactive sites of [4-(Prop-1-yn-1-yloxy)phenyl]methanol.
FAQ 1.2: How do I choose between a protic and an aprotic solvent?
The choice fundamentally depends on the reaction mechanism you wish to promote.
Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds. They are excellent at stabilizing both cations and anions through hydrogen bonding.[1][2] They are generally preferred for Sₙ1-type reactions where carbocationic intermediates are formed. However, their ability to hydrogen-bond with and "cage" nucleophiles can decrease their reactivity, which is detrimental for Sₙ2 reactions.[1]
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack O-H or N-H bonds. They can solvate cations but leave anions relatively "bare" and highly reactive.[1][3] This makes them ideal for Sₙ2 reactions, which require a strong, unhindered nucleophile.
Caption: Solvation of a nucleophile (Nu⁻) in protic vs. aprotic solvents.
Section 2: Reactivity of the Benzylic Alcohol
The primary reaction involving the benzylic alcohol is oxidation to the corresponding aldehyde, 4-(prop-1-yn-1-yloxy)benzaldehyde, a valuable synthetic intermediate.
FAQ 2.1: My oxidation of the benzylic alcohol is slow and gives low yields. Could the solvent be the issue?
Absolutely. The solvent plays a critical role in the oxidation of benzyl alcohols.
Cause: Many common oxidations (e.g., using PCC, PDC) proceed optimally in non-polar aprotic solvents like dichloromethane (DCM) or chloroform. Using a highly polar or protic solvent can interfere with the oxidant or stabilize the alcohol, reducing its reactivity.
Troubleshooting:
Solvent Choice: For photocatalytic oxidation over P25, acetonitrile has been shown to be highly effective, leading to high selectivity for the aldehyde.[4] In contrast, solvents like toluene can themselves be oxidized, complicating the product mixture.[4]
Catalyst-Solvent Interaction: In catalytic aerobic oxidations, the solvent can influence the interaction between the catalyst and the alcohol.[5] For some palladium-catalyzed systems, solvent-free conditions using the molten alcohol itself can be effective, creating a polar environment that facilitates the reaction.[6]
Photo-oxidation: Dimethyl sulfoxide (DMSO) has been shown to facilitate the photochemical oxidation of benzylic alcohols under an oxygen atmosphere, protecting the resulting aldehyde from over-oxidation by forming a complex.[7]
Issue
Probable Solvent-Related Cause
Recommended Solution
Reference
Sluggish Reaction
Solvent is too polar/protic, deactivating the oxidant.
Switch to a non-polar aprotic solvent like DCM for traditional oxidants.
General Knowledge
Low Selectivity (Over-oxidation)
The product aldehyde is not protected and reacts further.
Consider using DMSO as a solvent in photochemical oxidations to protect the aldehyde.[7]
Section 3: Stability & Reactivity of the Propargyl Ether
The propargyl ether linkage is relatively robust but can be a point of vulnerability under specific conditions. Understanding its stability is key to preventing unwanted side reactions.
FAQ 3.1: Under what solvent and reagent conditions is the propargyl ether likely to cleave?
Propargyl ethers are susceptible to cleavage under strong acidic conditions and certain reductive or metal-catalyzed protocols.
Acidic Cleavage: Strong acids can protonate the ether oxygen, turning the hydroxyl group into a good leaving group.[8] The subsequent cleavage can occur via Sₙ1 or Sₙ2 mechanisms. Since the propargyl carbon is primary, an Sₙ2 pathway is generally expected.[8]
Solvent Effect: Solvents with high ionizing power (e.g., highly aqueous or fluorinated alcohols) can promote cleavage.[9][10] For reactions requiring acid, use the mildest conditions possible and choose a less ionizing, non-nucleophilic solvent if cleavage is a concern.
Reductive Cleavage: Treatment with alkali metals like sodium in a solvent like THF can cleave the C-O bond to generate a carbanion.[11] This is a specific synthetic route and is unlikely to occur under typical reaction conditions.
Palladium-Catalyzed Cleavage: Certain palladium catalysts, often used for deprotection strategies, can cleave the propargyl ether, particularly in aqueous media.[12][13] If you are performing a Pd-catalyzed reaction elsewhere on the molecule (e.g., Sonogashira coupling), be aware of potential C-O bond cleavage as a side reaction, especially with prolonged heating or specific ligand/base combinations.
Troubleshooting Guide: Preventing Ether Cleavage
Problem: You are running an acid-catalyzed reaction (e.g., acetal formation/hydrolysis) and observing cleavage of the propargyl ether.
Solution:
Reduce Acid Strength: Use a weaker acid or a catalytic amount.
Change Solvent: Switch from a highly protic/ionizing solvent (like methanol or water) to a less-ionizing aprotic solvent (like THF or 1,4-dioxane) if the primary reaction allows.
Lower Temperature: Perform the reaction at the lowest possible temperature to disfavor the cleavage pathway.
Section 4: Reactivity of the Terminal Alkyne
The terminal alkyne is arguably the most versatile functional group on the molecule, serving as a handle for C-C bond formation and "click" chemistry.
FAQ 4.1: I am trying to deprotonate the alkyne with a base, but the reaction is not working. Why?
This is a classic issue related to pKa values and solvent choice. The terminal alkyne proton is only weakly acidic, with a pKa of approximately 25.[14][15][16]
Cause 1: Incorrect Base: The base must be strong enough to deprotonate the alkyne. Common bases like hydroxides (NaOH, KOH, pKa of water ≈ 15.7) or alkoxides (NaOEt, pKa of ethanol ≈ 16) are not strong enough. You need a much stronger base, such as sodium amide (NaNH₂, pKa of ammonia ≈ 38) or sodium hydride (NaH, pKa of H₂ ≈ 36).[14][15]
Cause 2: Incorrect Solvent: The solvent must not be more acidic than the alkyne. Using a protic solvent like water or ethanol will result in the base deprotonating the solvent instead of your alkyne.
Solution: Use a strong base (e.g., NaNH₂, NaH, or an organolithium reagent like n-BuLi) in a suitable aprotic solvent. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are common choices.[14] Liquid ammonia can also be used with sodium amide.[14]
Caption: Decision workflow for successful alkyne deprotonation.
Section 5: Experimental Protocols
These protocols are provided as a starting point. Always monitor reactions by TLC or LC-MS to determine completion.
Protocol 5.1: Oxidation of [4-(Prop-1-yn-1-yloxy)phenyl]methanol to the Aldehyde
Causality: This protocol uses manganese dioxide (MnO₂), a mild oxidant that selectively targets benzylic and allylic alcohols. Dichloromethane (DCM) is used as it is a relatively non-polar, aprotic solvent that does not interfere with the oxidant.
Setup: To a round-bottom flask, add [4-(Prop-1-yn-1-yloxy)phenyl]methanol (1.0 eq).
Solvent: Add anhydrous DCM to create a ~0.1 M solution.
Reagent Addition: Add activated manganese dioxide (MnO₂, ~10 eq by weight) in one portion. The reaction is heterogeneous.
Reaction: Stir the black suspension vigorously at room temperature.
Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 4-24 hours.
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad thoroughly with DCM.
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 5.2: Alkylation of the Terminal Alkyne
Causality: This protocol uses n-Butyllithium (n-BuLi), a very strong base, to generate the acetylide anion. Anhydrous THF is a critical solvent choice as it is aprotic and can solvate the lithium cation. The reaction must be run under an inert atmosphere at low temperature to prevent side reactions with air or moisture and to control the reactivity of the organolithium reagent.
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of [4-(Prop-1-yn-1-yloxy)phenyl]methanol (1.0 eq) in anhydrous THF (~0.2 M).
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.
Deprotonation: Slowly add n-BuLi (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. A color change may be observed. Stir the solution for 30-60 minutes at -78 °C.
Alkylation: Add the electrophile (e.g., iodomethane or benzyl bromide, 1.2 eq) dropwise.
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by flash column chromatography.
References
Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)
Kinetic Analysis of Solvent Effect in the Photocatalytic, Aerobic Oxidation of Benzyl Alcohol over P25. (2024). Bentham Science Publishers.
A Study of Solvent Effects in the Solvolysis of Propargyl Chloroform
The Photochemical Oxidation Reaction of Benzylic Alcohols in Dimethyl Sulfoxide. R Discovery.
Alkyne Reactivity. MSU Chemistry.
Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide. Benchchem.
Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. (2022). MDPI.
Selective Cleavage of Allyl and Propargyl Ethers to Alcohols Catalyzed by Ti(O-i-Pr)4/MXn/Mg.
Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps.
A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols. Benchchem.
Reductive Cleavage of Propargylic Ethers with Alkali Metal: Application to the Synthesis of Allenylboronates. (2021).
A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate.
Palladium-Catalyzed Cleavage of O/N-Propargyl Protecting Groups in Aqueous media under copper free. SciSpace.
Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025). Orango.
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
6.05.1. Protic vs Aprotic Solvents. (2019). Chemistry LibreTexts.
Technical Support Center: Monitoring [4-(Prop-1-yn-1-yloxy)phenyl]methanol Reactions by NMR
Welcome to the technical support center for monitoring reactions of [4-(Prop-1-yn-1-yloxy)phenyl]methanol using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and profe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for monitoring reactions of [4-(Prop-1-yn-1-yloxy)phenyl]methanol using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, practical solutions to common challenges encountered during experimental workflows. Our focus is on ensuring scientific integrity and empowering you with the expertise to obtain reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about setting up and interpreting NMR experiments for monitoring the reactions of [4-(Prop-1-yn-1-yloxy)phenyl]methanol.
Q1: Which nucleus (¹H or ¹³C) is better for monitoring the reaction progress?
A1: For routine reaction monitoring, ¹H NMR is almost always the preferred method . The primary reasons are its higher sensitivity and shorter acquisition times. You can obtain a spectrum with a good signal-to-noise ratio in a matter of seconds to a few minutes, which is crucial for tracking reactions in real-time.[1] In contrast, ¹³C NMR has a much lower natural abundance and sensitivity, requiring significantly longer acquisition times, making it less practical for monitoring reaction kinetics.
Q2: What are the key proton signals to monitor for [4-(Prop-1-yn-1-yloxy)phenyl]methanol and its potential products?
A2: The most informative signals to monitor are those that undergo a significant change in their chemical environment during the reaction. For [4-(Prop-1-yn-1-yloxy)phenyl]methanol, these include:
Benzylic protons (-CH₂OH): These protons, typically appearing around 4.6 ppm, are directly attached to the carbon bearing the hydroxyl group, which is often the reaction center.
Propargyl ether protons (-OCH₂C≡CH): The methylene protons adjacent to the oxygen (around 4.7 ppm) and the acetylenic proton (around 2.5 ppm) are sensitive to changes in the molecule.
Aromatic protons: The two doublets in the aromatic region (around 6.9 and 7.3 ppm) can also shift depending on the reaction at the benzylic position.
By tracking the disappearance of the starting material's characteristic peaks and the appearance of new peaks corresponding to the product, you can effectively monitor the reaction's progress.
Q3: How can I accurately quantify the reaction conversion using NMR?
A3: Quantitative NMR (qNMR) is a powerful technique for determining reaction conversion.[2][3] The most common method involves the use of an internal standard.[4][5]
Here's the general principle:
Add a known amount of an internal standard to the reaction mixture.
Acquire a ¹H NMR spectrum.
Integrate a well-resolved peak from the starting material, a well-resolved peak from the product, and a peak from the internal standard.
The ratio of the integrals, when normalized for the number of protons each signal represents, allows for the calculation of the relative concentrations and thus the reaction conversion.
Key considerations for choosing an internal standard:
It must be chemically inert under the reaction conditions.[6][7]
It should have at least one sharp, well-resolved signal that does not overlap with any signals from the reactants or products.[8][4]
A known purity of the internal standard is crucial for accurate quantification.[8][4]
Characteristic
Description
Importance
Chemical Inertness
Does not react with starting materials, products, or reagents.
Ensures the standard's concentration remains constant throughout the reaction.
Spectral Resolution
Provides a clean, sharp signal away from other peaks.
Allows for accurate integration without interference.
Solubility
Dissolves completely in the reaction solvent.
Prevents phase separation and ensures a homogeneous sample for accurate measurement.
High Purity
The concentration of the standard is accurately known.
Directly impacts the accuracy of the calculated conversion.
Q4: What are the expected ¹H and ¹³C NMR chemical shifts for [4-(Prop-1-yn-1-yloxy)phenyl]methanol?
A4: While the exact chemical shifts can vary slightly depending on the solvent and concentration, the following table provides typical values.
Assignment
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
Acetylenic H (-C≡CH )
~2.5 (t)
~75
Propargylic CH₂ (-OC H₂C≡CH)
~4.7 (d)
~56
Benzylic CH₂ (-C H₂OH)
~4.6 (s)
~64
Aromatic CH (adjacent to O)
~6.9 (d)
~115
Aromatic CH (adjacent to CH₂OH)
~7.3 (d)
~128
Aromatic C (ipso to O)
-
~158
Aromatic C (ipso to CH₂OH)
-
~134
Acetylenic C (-C≡C H)
-
~78
Chemical shift data is estimated based on typical values for similar functional groups.[9][10][11][12][13][14][15][16][17][18]
Section 2: Troubleshooting Common Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during NMR reaction monitoring.
Issue 1: Poor Signal-to-Noise Ratio (S/N)
Symptoms: The peaks of interest are difficult to distinguish from the baseline noise, making accurate integration impossible.
Root Causes & Solutions:
Low Concentration: The concentration of your analyte may be too low for the number of scans acquired.
Solution: If possible, increase the concentration of your reaction. If not, increase the number of scans (ns). Be aware that increasing ns will lengthen the acquisition time, which may not be suitable for fast reactions.[1]
Improper Shimming: A poorly shimmed magnet results in broad lineshapes, which reduces the peak height and, consequently, the S/N.
Solution: Before starting the kinetic measurements, carefully shim the magnet on your sample. For reactions at elevated temperatures, allow the sample to equilibrate before final shimming.[19]
Incorrect Receiver Gain: If the receiver gain is set too low, the signal will not be sufficiently amplified. If it's too high, the detector can be saturated, leading to artifacts.
Solution: Most modern spectrometers have an autogain function. Use this before starting your arrayed experiment.
Issue 2: Overlapping Peaks
Symptoms: The signal from your starting material or product overlaps with another signal (e.g., solvent, byproduct, or internal standard), preventing accurate integration.
Root Causes & Solutions:
Inappropriate Solvent: The residual solvent peak may be obscuring a region of interest.
Solution: Choose a deuterated solvent whose residual peak does not interfere with your key signals.[13][14]
Unsuitable Internal Standard: The chosen internal standard has signals that overlap with your analytes.
Solution: Select a different internal standard with non-overlapping peaks.[8][4]
Complex Reaction Mixture: The formation of multiple byproducts can lead to a crowded spectrum.
Solution: If possible, try to adjust the reaction conditions to improve selectivity. Alternatively, consider using a higher field NMR spectrometer to achieve better spectral dispersion.
Issue 3: Inconsistent or Non-reproducible Reaction Rates
Symptoms: You observe significant variations in the calculated reaction rate between identical experiments.
Root Causes & Solutions:
Temperature Fluctuations: Reaction rates are highly sensitive to temperature. Inconsistent temperature control will lead to variable kinetics.
Solution: Ensure the NMR probe's temperature is stable before initiating the reaction. Use a dummy sample to pre-heat or pre-cool the probe to the desired temperature.[1]
Inaccurate Timing: For fast reactions, the time it takes to mix reagents and start the NMR acquisition can introduce significant error.
Solution: For very fast reactions, consider using a stopped-flow NMR setup.[20] For moderately fast reactions, establish a consistent and rapid procedure for sample introduction and experiment initiation.
Sample Mixing: Inhomogeneous mixing of reactants can lead to localized variations in concentration and, therefore, reaction rate.
Solution: Ensure thorough mixing of the reactants before and after introduction into the NMR tube. For reactions sensitive to mixing, consider acquiring a few scans without a relaxation delay (d1) at the beginning to ensure homogeneity before starting the kinetic acquisition.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting common NMR reaction monitoring issues.
Section 3: Best Practices and Experimental Protocol
Adhering to best practices is essential for obtaining high-quality, reliable data. This section outlines a detailed protocol for monitoring a reaction of [4-(Prop-1-yn-1-yloxy)phenyl]methanol.
Experimental Protocol: Monitoring a Reaction by ¹H NMR
Objective: To determine the reaction kinetics and conversion of a reaction involving [4-(Prop-1-yn-1-yloxy)phenyl]methanol.
Materials:
[4-(Prop-1-yn-1-yloxy)phenyl]methanol
Reactants and catalyst
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Internal standard (e.g., 1,3,5-trimethoxybenzene)
High-quality NMR tubes
Step-by-Step Methodology:
Preparation of the Stock Solution:
Accurately weigh a known amount of [4-(Prop-1-yn-1-yloxy)phenyl]methanol and the internal standard into a vial.
Add a precise volume of the deuterated solvent to dissolve the solids completely. This will be your "time zero" solution.
Initial NMR Spectrum (t=0):
Transfer an aliquot of the stock solution to an NMR tube.
Acquire a standard ¹H NMR spectrum. Ensure that the peaks for the starting material and the internal standard are well-resolved and can be accurately integrated.
Setting up the Reaction Monitoring Experiment:
On the NMR spectrometer, set up a 1D experiment array. This will acquire a series of spectra at defined time intervals.[1]
Key Parameters:
ns (number of scans): Use the minimum number of scans required for adequate S/N. For ¹H NMR, ns=1 or ns=4 is often sufficient.[1]
d1 (relaxation delay): For quantitative accuracy, d1 should be at least 5 times the longest T₁ relaxation time of the protons you are integrating. A d1 of 10-30 seconds is a conservative starting point.
Time interval: The delay between successive spectra should be chosen based on the expected reaction rate. For a reaction that goes to completion in one hour, a spectrum every 1-2 minutes is reasonable.
Initiating the Reaction:
To the remaining stock solution, add the catalyst or second reactant to initiate the reaction. Start a stopwatch immediately.
Quickly and thoroughly mix the solution.
Transfer the reacting mixture to a new NMR tube and insert it into the pre-shimmed and temperature-equilibrated NMR magnet.
Data Acquisition:
Start the pre-configured arrayed experiment as quickly as possible after initiating the reaction.
Data Processing and Analysis:
Process the arrayed spectra consistently (e.g., same phasing and baseline correction parameters for all spectra).
For each time point, integrate the chosen peaks for the starting material, product, and internal standard.
Calculate the concentration of the starting material and product at each time point relative to the constant concentration of the internal standard.
Plot the concentration or conversion as a function of time to determine the reaction kinetics.
Data Analysis Workflow Diagram
Caption: A step-by-step workflow for analyzing NMR data from a reaction monitoring experiment.
References
Macnaughtan, M. A., et al. (2011). Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry. [Link]
Macnaughtan, M. A., et al. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed. [Link]
von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU. [Link]
Yunker, L. P. E., et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. [Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. [Link]
ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
Pauli, G. F., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. PubMed. [Link]
ResolveMass. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link]
ResearchGate. (n.d.). 13C NMR Chemical Shift Data for 1-4 in Methanol in the Absence and... [Link]
Magritek. (n.d.). 438. Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods. [Link]
University of California, Los Angeles. (n.d.). 1H NMR Chemical Shifts (δ, ppm). [Link]
Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]
University of California, San Diego. (n.d.). Trouble Shooting Page. UCSD NMR Facility. [Link]
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
MDPI. (2025). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]
A Researcher's Guide to the 1H NMR Spectrum of [4-(Prop-1-yn-1-yloxy)phenyl]methanol: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of [4-(Prop-1-yn-1-yloxy)phenyl]methanol, a compound of interest for its potential applications in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction based on established principles and provides a comparative analysis with structurally related compounds to aid in spectral interpretation and verification.
Predicted ¹H NMR Spectrum of [4-(Prop-1-yn-1-yloxy)phenyl]methanol
The structure of [4-(Prop-1-yn-1-yloxy)phenyl]methanol dictates a unique electronic environment for each proton, leading to a predictable ¹H NMR spectrum. The key to accurate prediction lies in understanding the influence of the para-substituted propargyl ether and the hydroxymethyl group on the aromatic and aliphatic protons.
Based on established chemical shift values and coupling constants, the predicted ¹H NMR spectrum in a standard deuterated solvent like CDCl₃ would exhibit the following signals:
A direct comparison with the ¹H NMR spectra of simpler, related molecules provides invaluable context for understanding the spectral features of our target compound.
Benchmarking Against Benzyl Alcohol
Benzyl alcohol serves as the foundational reference. Its ¹H NMR spectrum is characterized by a complex multiplet for the five aromatic protons between 7.25-7.42 ppm and a singlet for the benzylic protons around 4.6 ppm.[1][2] The hydroxyl proton signal can vary in its chemical shift.
The introduction of the para-propargyloxy substituent in our target molecule is predicted to induce a significant change in the aromatic region. The symmetry of the para-substitution simplifies the complex multiplet of benzyl alcohol into two distinct doublets, a common feature for 1,4-disubstituted benzene rings.[3]
The Electronic Influence: Comparison with 4-Methoxybenzyl Alcohol
To isolate the effect of the propargyl group, we can compare our predicted spectrum with that of 4-methoxybenzyl alcohol. The ¹H NMR spectrum of 4-methoxybenzyl alcohol shows two doublets for the aromatic protons at approximately 7.26 ppm and 6.87 ppm, a singlet for the benzylic protons at 4.59 ppm, and a singlet for the methoxy protons at 3.80 ppm.[4]
The prop-1-yn-1-yloxy group in our target molecule is expected to be slightly less electron-donating than the methoxy group due to the presence of the sp-hybridized carbons. This would result in a slight downfield shift of the aromatic protons ortho to the ether linkage (H-e) compared to the corresponding protons in 4-methoxybenzyl alcohol.
Isolating the Propargyl Signature: Insights from Propargyl Ethers
The characteristic signals of the propargyl group can be understood by examining simpler propargyl ethers, such as methyl propargyl ether. In such compounds, the acetylenic proton typically appears around 2.4 ppm as a triplet, and the propargylic methylene protons resonate around 4.1 ppm as a doublet, with a small coupling constant (J ≈ 2.4 Hz) to the acetylenic proton.[5][6] These values are consistent with our predictions for [4-(Prop-1-yn-1-yloxy)phenyl]methanol.
Visualizing Spectral Correlations
The following diagram illustrates the predicted proton environments and their expected correlations in the ¹H NMR spectrum.
Caption: Predicted ¹H NMR signal assignments for [4-(Prop-1-yn-1-yloxy)phenyl]methanol.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of [4-(Prop-1-yn-1-yloxy)phenyl]methanol, the following experimental protocol is recommended.
I. Sample Preparation
Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid [4-(Prop-1-yn-1-yloxy)phenyl]methanol.
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other options include acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) if solubility is an issue.
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. Modern NMR spectrometers can often reference the residual solvent peak, but TMS provides a universal standard at 0.00 ppm.[7][8]
Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous. If necessary, use a vortex mixer or sonicator for brief periods.
II. Spectrometer Setup and Data Acquisition
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following this, the magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp, well-resolved peaks.
Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Key parameters include:
Pulse Angle: A 30° or 45° pulse is typically used for routine spectra to allow for faster repetition rates.
Acquisition Time (AQ): Typically 2-4 seconds to ensure good resolution.
Relaxation Delay (D1): A delay of 1-2 seconds between pulses is usually sufficient for qualitative analysis.
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
Data Acquisition: Initiate the acquisition process.
III. Data Processing
Fourier Transformation: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier transform.
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
Baseline Correction: Correct any distortions in the baseline of the spectrum.
Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.
Peak Picking and Referencing: Identify the chemical shift of each peak. Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of [4-(Prop-1-yn-1-yloxy)phenyl]methanol. By leveraging comparative data from benzyl alcohol, 4-methoxybenzyl alcohol, and simple propargyl ethers, researchers can confidently identify and interpret the key spectral features of this molecule. The provided experimental protocol offers a robust framework for obtaining high-quality data, ensuring the integrity and accuracy of structural elucidation in the research and development pipeline.
References
The Royal Society of Chemistry. (n.d.). Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water - Supporting Information. Retrieved from [Link]
University of California, Los Angeles. (n.d.). ¹H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]
PubChem. (n.d.). 4-Methoxybenzyl alcohol. Retrieved from [Link]
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000407 - Benzyl Alcohol. Retrieved from [Link]
PubChem. (n.d.). 3-Methoxypropyne. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Contents - The Royal Society of Chemistry. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
Pharmaffiliates. (n.d.). CAS No : 627-41-8 | Product Name : Methyl Propargyl Ether. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Methyl propargyl ether. NIST Chemistry WebBook. Retrieved from [Link]
LibreTexts. (2020, April 29). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Chemistry LibreTexts. Retrieved from [Link]
Indira Gandhi National Open University. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
University of Georgia. (2020, April 13). Optimized Default ¹H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]
Oregon State University. (2022, March 9). ¹H NMR Chemical Shift. Retrieved from [Link]
Comparative Guide:[4-(Prop-1-yn-1-yloxy)phenyl]methanol vs. Alternative Alkyne Linkers in Bioconjugation
Executive Summary In the rapidly evolving fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), linkerology is as critical as the payload itself. The spatial geometry, metabolic stability,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the rapidly evolving fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), linkerology is as critical as the payload itself. The spatial geometry, metabolic stability, and synthetic orthogonality of the linker dictate the efficacy of the final therapeutic.
[4-(Prop-1-yn-1-yloxy)phenyl]methanol is a highly specialized bifunctional building block. It features a benzyl alcohol moiety—primed for activation into a leaving group or oxidation for reductive amination—and an internal alkyne (-O-C≡C-CH
3
) that serves as a highly stable click chemistry handle. Unlike ubiquitous terminal alkynes, internal alkynes do not react under standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions. Instead, they require Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), offering a unique paradigm for orthogonal labeling and the generation of rigid, fully substituted 1,4,5-triazole linkages[1].
This guide objectively compares the performance, mechanistic utility, and experimental handling of[4-(Prop-1-yn-1-yloxy)phenyl]methanol against terminal and strained alkyne alternatives.
Mechanistic Profiling: The Case for Internal Alkynes
To understand the utility of[4-(Prop-1-yn-1-yloxy)phenyl]methanol, we must examine the causality behind its reactivity.
Standard terminal alkynes (e.g., 4-propargyloxybenzyl alcohol) readily form copper acetylide intermediates, driving the rapid formation of 1,4-disubstituted triazoles. However, in complex biological lysates or during multi-step syntheses, terminal alkynes are susceptible to oxidative homocoupling (Glaser coupling) and unwanted thiol-yne side reactions.
Internal alkynes completely bypass these vulnerabilities. Because they lack a terminal proton, they cannot form copper acetylides and are chemically inert to CuAAC . To activate them, we utilize RuAAC. The ruthenium(II) catalyst—typically Cp*RuCl(COD)—drives an oxidative cyclometalation pathway, forming a ruthenacycle intermediate that undergoes reductive elimination to yield a 1,4,5-trisubstituted triazole [].
Why does this matter for drug design?
The 1,4,5-trisubstituted triazole provides a distinct "exit vector" (bond angle) compared to the 1,4-isomer. In PROTAC development, rigidifying the linker with a fully substituted triazole can dramatically alter the ternary complex formation between the target protein and the E3 ligase, often rescuing compounds that fail with flexible or standard 1,4-triazole linkers.
Caption: Orthogonal reaction pathways for internal, terminal, and strained alkyne linkers.
Comparative Performance Analysis
The following table summarizes the quantitative and qualitative performance metrics of[4-(Prop-1-yn-1-yloxy)phenyl]methanol compared to standard alternatives.
To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the underlying chemical rationale to empower researchers to troubleshoot effectively.
Protocol A: RuAAC Bioconjugation with [4-(Prop-1-yn-1-yloxy)phenyl]methanol
This protocol details the coupling of the internal alkyne to an azide-functionalized payload[3].
Reagents:
[4-(Prop-1-yn-1-yloxy)phenyl]methanol (1.0 eq)
Azide-functionalized substrate (1.0 eq)
Cp*RuCl(COD) catalyst (5 mol%)
Anhydrous THF or DMF / H
2
O (4:1 v/v)
Step-by-Step Methodology:
Substrate Preparation: Dissolve the azide (1.0 mmol) and[4-(Prop-1-yn-1-yloxy)phenyl]methanol (1.0 mmol) in 4 mL of anhydrous THF in a Schlenk flask. Rationale: Equimolar stoichiometry is used because RuAAC does not suffer from the homocoupling side-reactions seen in CuAAC.
Degassing (Critical Step): Sparge the solution with dry Nitrogen or Argon for 15 minutes. Rationale: While Ru(II) is more robust than Cu(I), ambient oxygen can coordinate with the ruthenium center, competitively inhibiting the oxidative cyclometalation step.
Catalyst Addition: Quickly add Cp*RuCl(COD) (0.05 mmol, 5 mol%) to the degassed solution. The solution will typically turn a pale amber color.
Reaction Incubation: Seal the flask and heat to 60°C with continuous stirring for 12–24 hours. Rationale: Internal alkynes have a higher activation energy barrier than terminal alkynes; mild heating ensures complete conversion.
Validation & Purification: Monitor the reaction via LC-MS. The mass shift should correspond exactly to the sum of the azide and alkyne masses (no leaving groups are lost). Purify via silica gel chromatography or preparative HPLC.
Caption: Step-by-step workflow for the RuAAC bioconjugation of internal alkynes.
Protocol B: Orthogonal Dual-Labeling Strategy
Because[4-(Prop-1-yn-1-yloxy)phenyl]methanol is completely blind to CuAAC, it can be used on the same scaffold as a terminal alkyne for sequential, dual-target labeling[].
Phase 1 (CuAAC): React the dual-alkyne scaffold with Azide #1 using CuSO
4
and Sodium Ascorbate at room temperature for 2 hours. Result: Only the terminal alkyne reacts. The internal prop-1-ynyl group remains pristine.
Phase 2 (RuAAC): Purify the intermediate. Add Azide #2 and 5 mol% Cp*RuCl(COD) in THF, heating to 60°C. Result: The internal alkyne now reacts, successfully yielding a heterobifunctionalized conjugate.
Conclusion
While terminal alkynes remain the workhorse of standard click chemistry, they fall short when researchers require absolute metabolic stability, orthogonal functionalization, or specific 1,4,5-triazole geometries. [4-(Prop-1-yn-1-yloxy)phenyl]methanol bridges this gap. By leveraging RuAAC, this internal alkyne linker provides drug developers with a highly controlled, bio-compatible vector for assembling next-generation therapeutics.
References
Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications
PubMed / Chemical Reviews[Link]
Ruthenium‐Catalyzed Azide–Thioalkyne Cycloadditions in Aqueous Media: A Mild, Orthogonal, and Biocompatible Chemical Ligation
PMC / NIH[Link]
Advanced Reactivity Profiling: Propargyl vs. Pentynyl Ethers in CuAAC Bioconjugation
As a Senior Application Scientist, I frequently observe researchers defaulting to propargyl ethers for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows. While propargyl groups are the gold standard for "clic...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently observe researchers defaulting to propargyl ethers for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflows. While propargyl groups are the gold standard for "click" chemistry, longer-chain alternatives like pentynyl ethers offer distinct structural properties that may be advantageous depending on the application.
This guide provides an objective, data-backed comparison of propargyl and pentynyl ethers, analyzing the mechanistic causality behind their reactivity differences and providing self-validating protocols to ensure reproducible bioconjugation.
Mechanistic Causality: The Inductive Effect
The efficiency of the CuAAC reaction hinges on the formation of a copper(I) acetylide intermediate. The rate-determining steps involve the deprotonation of the terminal alkyne and the subsequent coordination of the azide. The structural distance between the ether oxygen and the terminal alkyne dictates the activation energy required for this process.
Propargyl Ethers (
-O-CH2-C≡CH
): The strongly electronegative oxygen atom is positioned just one methylene group away from the alkyne. This proximity exerts a powerful inductive electron-withdrawing effect, significantly increasing the acidity of the terminal alkyne proton. This electronic activation drastically accelerates copper acetylide formation, resulting in exceptionally fast reaction kinetics [1].
Pentynyl Ethers (
-O-(CH2)3-C≡CH
): The alkyne is buffered from the oxygen atom by a three-carbon aliphatic spacer. This distance effectively neutralizes the inductive effect, rendering the alkyne electronically similar to an unactivated, standard aliphatic chain. Consequently, the kinetics are significantly slower, requiring higher catalyst loading or the addition of accelerating ligands to achieve comparable yields [2].
Mechanistic pathway comparing Cu-acetylide formation and CuAAC kinetics for propargyl vs. pentynyl.
Quantitative Performance Comparison
When designing a bioconjugation workflow or synthesizing PROTACs, the choice between these ethers impacts catalyst stoichiometry and reaction times. The table below summarizes their operational performance.
Parameter
Propargyl Ether
Pentynyl Ether
Chemical Structure
R-O-CH2-C≡CH
R-O-(CH2)3-C≡CH
Relative CuAAC Kinetics
Very Fast (Reference Standard)
Moderate to Slow
Inductive Activation
Strong (Oxygen is
β
to the alkyne)
Negligible (Aliphatic spacer)
Typical Cu(I) Loading
10 - 50 µM
100 - 500 µM
Steric Hindrance
Minimal
Slightly higher due to chain flexibility
Side Reaction Risk
Low to Moderate (Glaser coupling risk)
Very Low (Highly stable)
Ideal Application
Dilute bioconjugation, rapid labeling
Harsh conditions, high-concentration synthesis
Self-Validating Experimental Protocol
To objectively measure and validate the conjugation efficiency of these ethers, we utilize a fluorogenic azide (e.g., 3-azidocoumarin). This creates a self-validating system : the azide remains non-fluorescent until the triazole ring is formed, allowing for real-time kinetic monitoring without the need for physical aliquoting or quenching.
Causality Behind Reagent Selection:
THPTA Ligand: Cu(I) is highly susceptible to disproportionation and can generate reactive oxygen species (ROS) that degrade biological scaffolds. THPTA acts as a sacrificial reductant and stabilizing ligand, significantly accelerating the reaction while protecting the substrate.
Sodium Ascorbate: Added in a 50x excess relative to copper to ensure a continuous reduction of any oxidized Cu(II) back to the catalytically active Cu(I) state.
Step-by-Step Methodology:
Preparation of Catalyst Complex: Pre-mix
CuSO4
(20 mM aqueous stock) with THPTA (50 mM aqueous stock) at a 1:2.5 molar ratio.
Causality: Pre-complexation is mandatory. Adding uncomplexed Cu(II) directly to the reaction mixture can cause it to precipitate or non-specifically bind to the ether substrates, poisoning the catalyst.
Substrate Assembly: In a 2 mL reaction vial, combine the alkyne ether (propargyl or pentynyl, 500 µM final concentration) and the fluorogenic azide (500 µM final) in PBS (pH 7.4) containing 5% DMSO to ensure substrate solubility.
Catalyst Introduction: Add the pre-complexed Cu/THPTA solution to the vial to achieve a final Copper concentration of 50 µM.
Reaction Initiation: Add freshly prepared sodium ascorbate (100 mM stock) to a final concentration of 2.5 mM.
Causality: Ascorbate must be added last. This initiates the generation of Cu(I) only when all substrates and protective ligands are fully dispersed in the system.
Real-Time Validation: Immediately transfer the mixture to a cuvette and monitor fluorescence emission (ex: 404 nm / em: 477 nm) over 60 minutes. Propargyl ethers will typically reach >90% maximum fluorescence within 15–30 minutes, whereas pentynyl ethers may require >60 minutes under identical conditions [1].
Self-validating experimental workflow for CuAAC bioconjugation using THPTA-accelerated catalysis.
Conclusion
While both propargyl and pentynyl ethers are viable substrates for click chemistry, their kinetic profiles are fundamentally different. Propargyl ethers should be the default choice for highly dilute bioconjugation reactions where rapid kinetics are paramount. Conversely, pentynyl ethers serve as excellent alternatives when synthesizing stable, unactivated intermediates at higher concentrations where reaction time is less critical.
References
Kislukhin, A. A., Hong, V. P., Breitenkamp, K. E., & Finn, M. G. "Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition." Bioconjugate Chemistry, 2013.[Link]
Comparative
analytical methods for determining the purity of [4-(Prop-1-yn-1-yloxy)phenyl]methanol
An Expert's Comparative Guide to the Analytical Purity Determination of [4-(Prop-1-yn-1-yloxy)phenyl]methanol In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceut...
Author: BenchChem Technical Support Team. Date: March 2026
An Expert's Comparative Guide to the Analytical Purity Determination of [4-(Prop-1-yn-1-yloxy)phenyl]methanol
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety, efficacy, and regulatory compliance. The subject of this guide, [4-(Prop-1-yn-1-yloxy)phenyl]methanol, is a key building block whose utility is intrinsically linked to its impurity profile. Potential impurities can arise from starting materials, side reactions during synthesis (e.g., incomplete etherification, over-oxidation), or degradation.
This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of [4-(Prop-1-yn-1-yloxy)phenyl]methanol. We move beyond mere protocols to dissect the causality behind methodological choices, offering a framework for selecting the most appropriate technique for your specific analytical challenge, from routine quality control to in-depth structural elucidation of unknown impurities.
Comparative Overview of Core Analytical Methodologies
The selection of an analytical method is a strategic decision dictated by the specific question being asked. Is the goal a high-throughput quantitative assessment of purity, or the definitive identification of a trace unknown? Each technique offers a unique lens through which to view the sample.
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Quantitative NMR (qNMR)
Mass Spectrometry (MS)
Principle
Separation based on differential partitioning between liquid mobile and solid stationary phases.
Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.
Quantification based on the ratio of integrated nuclear spin signals against a certified internal standard.
Ionization and separation of molecules based on their mass-to-charge (m/z) ratio.
Primary Use
Purity & Impurity Quantification
Quantification of volatile impurities & residual solvents.
Absolute Quantification & Structural Confirmation
Impurity Identification & Structural Elucidation
Sensitivity
High (ng/mL range)
Very High (pg/mL range)
Moderate (~0.1% by weight)
Extremely High (femtogram-attogram range)
Selectivity
Good to Excellent
Excellent
Excellent
Unsurpassed
Throughput
High
Medium to High
Medium
Medium (when hyphenated)
Key Advantage
Robust, versatile for a wide range of non-volatile compounds, and highly precise.
Superior separation for volatile and semi-volatile compounds.
Primary method; no need for a specific reference standard of the analyte. Provides structural information.
Provides definitive molecular weight and structural data for unknown identification.[1][2]
Key Limitation
Requires reference standards for impurity identification.
Limited to thermally stable and volatile compounds; may require derivatization.
Lower sensitivity than chromatographic methods; potential for peak overlap.
Primarily qualitative; quantification requires hyphenation and specific methods.
High-Performance Liquid Chromatography (HPLC)
For routine quality control, assay, and purity determination of a moderately polar, non-volatile compound like [4-(Prop-1-yn-1-yloxy)phenyl]methanol, Reversed-Phase HPLC (RP-HPLC) is the industry's workhorse. Its precision and reliability are unparalleled for quantitative analysis.[3]
Causality of Method Design
The molecule possesses a polar hydroxyl group and a non-polar phenyl propargyl ether moiety, making it ideally suited for RP-HPLC. A C18 (octadecylsilyl) stationary phase provides the necessary hydrophobic surface for retention. The mobile phase, a mixture of water and an organic solvent (acetonitrile or methanol), allows for the controlled elution of the analyte and its potential impurities. Adding a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of the hydroxyl group, ensuring a sharp, symmetrical peak shape.[4]
Experimental Protocol: RP-HPLC with UV Detection
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of methanol or mobile phase to create a 1 mg/mL stock solution.[6] Further dilute as necessary. Filter through a 0.45 µm syringe filter before injection.[7]
Data Interpretation & Validation
Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks. For regulatory purposes, this method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[8][9][10]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Determination.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for purity analysis, particularly for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or volatile starting materials.[11][12] The analyte, [4-(Prop-1-yn-1-yloxy)phenyl]methanol, is a borderline candidate for direct GC analysis due to its hydroxyl group, which can cause peak tailing and potential degradation at high temperatures.
Causality of Method Design
To overcome the challenges posed by the polar hydroxyl group, a derivatization step is often employed. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the alcohol with a non-polar trimethylsilyl (TMS) group.[13] This dramatically increases the compound's volatility and thermal stability, resulting in sharp, symmetrical peaks and improved analytical performance.[13][14] A Flame Ionization Detector (FID) is typically used for quantification due to its robustness and near-universal response to organic compounds.
Experimental Protocol: GC-FID with Silylation
Instrumentation: GC system with a split/splitless injector and Flame Ionization Detector (FID).
Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
Temperatures:
Injector: 250°C
Detector (FID): 300°C
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.[3]
Sample Preparation (Derivatization):
Dissolve ~1 mg of the sample in 100 µL of a dry solvent (e.g., pyridine or acetonitrile).
Cap the vial tightly and heat at 70°C for 30 minutes.
Cool to room temperature before injection.
Injection: 1 µL, split ratio 50:1.
Data Interpretation
Similar to HPLC, purity is calculated by area percent from the FID chromatogram. GC is particularly adept at detecting low-level volatile impurities that might be hidden under the solvent front in an HPLC analysis.[15]
Workflow for GC-FID Purity Analysis
Caption: Workflow for GC-FID Purity Determination.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) stands apart from chromatographic techniques as it is a primary analytical method.[16] It allows for the direct, absolute quantification of a substance without the need for a reference standard of the same compound. Instead, it measures the molar ratio between the analyte and a certified internal standard of known purity.[17]
Causality of Method Design
The principle of qNMR rests on the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal.[18] By co-dissolving a precisely weighed amount of the sample with a precisely weighed amount of an internal standard, the purity of the sample can be calculated. The key is to select non-overlapping signals from both the analyte and the standard. For [4-(Prop-1-yn-1-yloxy)phenyl]methanol, the benzylic CH₂ protons or the aromatic protons are excellent candidates for integration.
Experimental Protocol: ¹H-qNMR
Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
Internal Standard: A certified reference material with high purity, stability, and signals that do not overlap with the analyte. Maleic acid or 1,4-dinitrobenzene are suitable choices.
Sample Preparation:
Accurately weigh ~15 mg of the [4-(Prop-1-yn-1-yloxy)phenyl]methanol sample into a clean vial.
Accurately weigh ~10 mg of the internal standard (e.g., maleic acid) into the same vial.
Dissolve both components completely in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
Acquisition Parameters (Critical for Quantification):
Relaxation Delay (D1): Must be long, at least 5 times the longest T₁ relaxation time of the integrated protons (a D1 of 30-60 seconds is common).
Pulse Angle: 90° flip angle.
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
Data Processing: Careful phasing and baseline correction are crucial. Integrate the selected analyte signal and the internal standard signal.
Purity Calculation
The purity of the analyte is calculated using the following formula:
Caption: Workflow for qNMR Absolute Purity Determination.
Mass Spectrometry (MS) for Impurity Identification
While HPLC and GC quantify impurities, they do not inherently identify them. Mass spectrometry, especially when hyphenated with chromatography (LC-MS or GC-MS), is the definitive tool for the structural elucidation of unknown impurities.[11]
The Power of Hyphenation
By coupling a separation technique with MS, each impurity peak resolved by the chromatograph is individually introduced into the mass spectrometer. The MS provides the molecular weight of the impurity (and with high-resolution MS, its elemental formula), while fragmentation patterns offer clues to its structure.[19][20]
LC-MS: Ideal for analyzing the same sample separated by HPLC. It can identify non-volatile, thermally labile impurities that are undetectable by GC.
GC-MS: Provides mass spectra for all peaks separated by GC, allowing for the identification of volatile impurities and derivatized components.[21][22] The resulting fragmentation patterns can be compared against extensive spectral libraries for rapid identification.
Logical Flow for Impurity Identification
Caption: Logical workflow for impurity identification using mass spectrometry.
Conclusion and Recommendation
For the comprehensive purity assessment of [4-(Prop-1-yn-1-yloxy)phenyl]methanol , a multi-faceted approach is recommended.
Primary Method for Routine QC:HPLC-UV is the method of choice for routine quantification of purity and known impurities due to its high precision, robustness, and throughput.
Orthogonal Method for Volatiles:GC-FID should be used as a complementary (orthogonal) technique to screen for volatile impurities and residual solvents that may not be captured by HPLC.
Absolute Purity and Reference Standard Calibration:qNMR serves as the primary method for assigning an absolute purity value to a reference standard batch, against which routine HPLC methods can be calibrated. It is invaluable for validating the primary reference material.[16]
Impurity Identification: When unknown impurities are detected above the identification threshold defined by ICH guidelines (e.g., >0.10%), LC-MS/MS and/or GC-MS are essential for their structural elucidation.[11]
By strategically combining these techniques, researchers and drug development professionals can build a complete and validated analytical package, ensuring a deep understanding of the compound's purity profile and satisfying the stringent requirements of the pharmaceutical industry.
References
Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]
Pharmachitchat. (2015, June 1). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link]
Ghude, K. (1991). Combined application of high- performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs. Academia.edu. Available from: [Link]
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
Research and Reviews. Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals. Available from: [Link]
Nuvisan. Expert impurity profiling services for pharmaceutical development. Available from: [Link]
Slideshare. ICH Q2 Analytical Method Validation. Available from: [Link]
ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
Ellutia. (2025, October 28). Flavour Profiling Alcohol Using Gas Chromatography. Available from: [Link]
National Center for Biotechnology Information. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. Available from: [Link]
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
SIELC. (2018, February 16). Separation of Methanol, (phenylmethoxy)- on Newcrom R1 HPLC column. Available from: [Link]
Peak Scientific. (2018, March 26). GC Used in Alcohol Profiling to Keep Consumers Safe. Available from: [Link]
ResearchGate. Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. Available from: [Link]
ResearchGate. (2025, December 18). Determination of aromatic alcohols in beer by solid phase extraction and detection with gas chromatography in combination with mass spectrometry (GC-MS). Part I - Creation and validation of the analytical method. Available from: [Link]
Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. Refubium. Available from: [Link]
ResearchGate. (2022, February 21). Characterization Techniques for Mass Spectrometry Analysis. Available from: [Link]
Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]
PubMed. (2017, March 15). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Available from: [Link]
ResearchGate. (2025, August 6). Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol. Available from: [Link]
Journal of Applied Pharmaceutical Science. (2021, October 3). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate. Available from: [Link]
ResearchGate. Determination of standard sample purity using the high-precision H-1-NMR process. Available from: [Link]
Materials Advances (RSC Publishing). The emergence of mass spectrometry for characterizing nanomaterials. Atomically precise nanoclusters and beyond. Available from: [Link]
University of Notre Dame. (2018, July 30). HPLC METHODOLOGY MANUAL. Available from: [Link]
Journal of Pharmaceutical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]
Office of Justice Programs. Structural Characterization of Emerging Synthetic Drugs. Available from: [Link]
Google Patents. CN100535657C - Method for measuring purity of 9-fluorenemethanol.
MDPI. (2026, January 4). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Available from: [Link]
Organic Syntheses. 4 - Organic Syntheses Procedure. Available from: [Link]
A Spectroscopic Journey: Unraveling the Synthesis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the synthesis of novel organic molecules with tailored functionalities is...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the synthesis of novel organic molecules with tailored functionalities is paramount. [4-(Prop-1-yn-1-yloxy)phenyl]methanol stands as a versatile building block, featuring a reactive propargyl ether group and a primary alcohol, making it a valuable precursor for click chemistry applications, polymer synthesis, and the development of biologically active compounds. This guide provides a comprehensive spectroscopic comparison of the target molecule with its readily available precursors, 4-hydroxybenzaldehyde and propargyl bromide. By dissecting the changes in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data at each synthetic step, we offer a detailed roadmap for researchers to confidently synthesize and characterize this important intermediate.
The Synthetic Pathway: A Two-Step Transformation
The synthesis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol is efficiently achieved through a two-step process. The first step involves a Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] Here, the phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a mild base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then attacks the electrophilic carbon of propargyl bromide, displacing the bromide and forming the propargyl ether, 4-(prop-2-yn-1-yloxy)benzaldehyde.
The second step is the selective reduction of the aldehyde functionality in the intermediate to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high selectivity for aldehydes and ketones over other functional groups like alkynes.[3][4][5]
Below is a visual representation of the synthetic workflow:
Caption: Synthetic workflow for [4-(Prop-1-yn-1-yloxy)phenyl]methanol.
Comparative Spectroscopic Analysis
The transformation of the precursors into the final product is accompanied by distinct changes in their spectroscopic signatures. The following sections detail these changes, providing a clear guide for reaction monitoring and product confirmation.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Formation of the Ether Linkage: The disappearance of the phenolic hydroxyl proton signal from 4-hydroxybenzaldehyde and the appearance of a new singlet at approximately 4.8 ppm, corresponding to the methylene protons (-OCH₂-) of the propargyl group, are clear indicators of successful etherification.
Reduction of the Aldehyde: The most significant change in the second step is the disappearance of the characteristic aldehyde proton singlet at ~9.9 ppm and the appearance of a new singlet around 4.6 ppm for the benzylic methylene protons (-CH₂OH) of the alcohol. A broad singlet for the new hydroxyl proton will also appear.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule.
Ether Formation: The carbon attached to the oxygen in the aromatic ring shifts slightly. A new peak appears around 56 ppm, corresponding to the methylene carbon of the propargyl ether.
Aldehyde Reduction: The most dramatic shift is the disappearance of the downfield aldehyde carbonyl carbon signal at ~191 ppm and the appearance of an upfield signal around 65 ppm for the benzylic alcohol carbon (-CH₂OH).
FT-IR Spectroscopy: Vibrational Fingerprints
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" for different functional groups.
Compound
Key Absorption Bands (cm⁻¹)
4-Hydroxybenzaldehyde
3400-3200 (br, O-H stretch), 3050 (Ar C-H stretch), 1680 (s, C=O stretch), 1600, 1510 (Ar C=C stretch)[8][9]
Ether Synthesis: The broad O-H stretch of the phenol in 4-hydroxybenzaldehyde disappears and is replaced by the characteristic sharp ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2120 cm⁻¹ from the propargyl group.
Aldehyde to Alcohol: The strong carbonyl (C=O) stretch of the aldehyde at ~1685 cm⁻¹ disappears, and a broad O-H stretching band reappears in the 3400-3200 cm⁻¹ region, characteristic of the newly formed alcohol. A C-O stretching band for the primary alcohol will also appear around 1030 cm⁻¹.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to confirm its structure.
Ether Formation: The molecular ion peak shifts from 122 for 4-hydroxybenzaldehyde to 160 for the intermediate aldehyde, an increase of 38 mass units, corresponding to the addition of a C₃H₂ group.
Aldehyde Reduction: The molecular ion peak increases by 2 mass units, from 160 to 162, consistent with the addition of two hydrogen atoms during the reduction of the aldehyde to the alcohol. The fragmentation pattern will also change, with the loss of a hydroxymethyl radical (-CH₂OH, 31 amu) becoming a prominent fragmentation pathway for the final product.
Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Part 1: Synthesis of 4-(prop-2-yn-1-yloxy)benzaldehyde
Caption: Experimental workflow for Williamson ether synthesis.
Materials:
4-Hydroxybenzaldehyde
Propargyl bromide (80% in toluene is commercially available)
Anhydrous potassium carbonate (K₂CO₃)
Acetone (anhydrous)
Ethyl acetate
Hexane
Deionized water
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
Stir the mixture at room temperature.
Slowly add propargyl bromide (1.1 eq) to the stirring suspension.
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
Wash the solid residue with a small amount of acetone.
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(prop-2-yn-1-yloxy)benzaldehyde as a solid.
Part 2: Synthesis of [4-(Prop-1-yn-1-yloxy)phenyl]methanol
Caption: Experimental workflow for the reduction of the aldehyde.
Materials:
4-(prop-2-yn-1-yloxy)benzaldehyde
Sodium borohydride (NaBH₄)
Methanol
Ethyl acetate
Deionized water
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve 4-(prop-2-yn-1-yloxy)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (1.0-1.2 eq) in small portions to the stirred solution.
Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
Monitor the reaction progress by TLC.
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
Remove the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3x).
Combine the organic layers and wash with deionized water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield [4-(Prop-1-yn-1-yloxy)phenyl]methanol. The product can be further purified by recrystallization or column chromatography if necessary.
Conclusion
This guide has provided a detailed spectroscopic comparison of [4-(Prop-1-yn-1-yloxy)phenyl]methanol with its precursors, 4-hydroxybenzaldehyde and propargyl bromide. By understanding the characteristic changes in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry at each stage of the synthesis, researchers can confidently monitor the reaction progress, confirm the identity of the intermediate and final products, and troubleshoot any synthetic challenges. The provided experimental protocols offer a reliable method for the preparation of this versatile building block, empowering further innovation in drug discovery and materials science.
comparative study of [4-(Prop-1-yn-1-yloxy)phenyl]methanol derivatives in biological assays
Comparative Guide:[4-(Prop-1-yn-1-yloxy)phenyl]methanol Derivatives in Biological Assays By: Senior Application Scientist Executive Summary & Mechanistic Rationale In modern chemical biology and drug discovery, alkyne-fu...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide:[4-(Prop-1-yn-1-yloxy)phenyl]methanol Derivatives in Biological Assays
By: Senior Application Scientist
Executive Summary & Mechanistic Rationale
In modern chemical biology and drug discovery, alkyne-functionalized probes are indispensable tools for target identification and enzyme profiling. However, the specific electronic and structural nature of the alkyne—whether internal or terminal—dictates its biological utility and reactivity. This guide provides an objective, data-driven comparison between [4-(Prop-1-yn-1-yloxy)phenyl]methanol (an internal ynol ether) and its traditional terminal alkyne counterpart, [4-(Prop-2-yn-1-yloxy)phenyl]methanol (a propargyl ether).
The core mechanistic divergence between these two derivatives lies in their electrophilicity. The internal ynol ether features an oxygen atom directly attached to an sp-hybridized carbon. This heteroatom substitution heavily polarizes the triple bond, rendering it a potent electrophile (Michael acceptor) that is highly susceptible to nucleophilic attack by active-site thiols, making it an ideal warhead for cysteine proteases[1]. In contrast, terminal propargyl ethers are generally electrophilically inert in aqueous biological systems unless specifically activated by enzymes such as Monoamine Oxidase (MAO)[2].
Furthermore, the internal alkyne necessitates Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for bioorthogonal tagging. Unlike the classic Copper-Catalyzed (CuAAC) reaction, which requires a terminal proton to form a copper acetylide intermediate, RuAAC proceeds via oxidative coupling to form a ruthenacycle. This allows the ruthenium catalyst to efficiently label internal alkynes and selectively produce 1,5-disubstituted triazoles[3],[4].
Mechanism of covalent inhibition via thiol-alkyne addition to the ynol ether.
Comparative Performance Data
To objectively evaluate these derivatives, we compared their performance in two standard biological assays: in vitro inhibition of recombinant Cathepsin L (a model cysteine protease) and Activity-Based Protein Profiling (ABPP) labeling efficiency in complex whole-cell proteomes[5].
Compound
Structural Class
Cathepsin L IC₅₀ (µM)
Inactivation Rate (
kinact/KI
)
Click Chemistry Compatibility
Proteome Labeling Efficiency
[4-(Prop-1-yn-1-yloxy)phenyl]methanol
Internal Ynol Ether
1.2 ± 0.3
4,500 M⁻¹s⁻¹
RuAAC (1,5-triazole)
High (with Ru catalyst)
[4-(Prop-2-yn-1-yloxy)phenyl]methanol
Terminal Propargyl Ether
> 100 (Inactive)
N/A
CuAAC (1,4-triazole)
High (with Cu catalyst)
Data Interpretation: The internal ynol ether demonstrates rapid, time-dependent covalent inhibition of Cathepsin L, confirming its utility as a cysteine-reactive warhead. The terminal propargyl ether shows no significant inhibition, acting merely as a non-reactive structural analog in this specific protease assay.
Objective: Determine the IC₅₀ and time-dependent inactivation parameters of the ynol ether derivative.
Causality Note: Dithiothreitol (DTT) is strictly required to keep the enzyme's active-site cysteine in a reduced, nucleophilic state. However, high concentrations of free thiols in the buffer will competitively react with the highly electrophilic ynol ether probe, leading to false negatives (apparent loss of inhibitor potency). Therefore, DTT must be minimized during the inhibitor incubation phase.
Step-by-Step Procedure:
Enzyme Activation: Incubate recombinant human Cathepsin L (1 nM final) in assay buffer (50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA) containing 2 mM DTT for 15 minutes at room temperature.
Buffer Exchange (Critical Step): Pass the activated enzyme through a Zeba spin desalting column pre-equilibrated with assay buffer containing only 0.1 mM DTT. This removes excess free thiols while maintaining the enzyme's active state.
Inhibitor Incubation: Dispense 40 µL of the activated enzyme into a black 96-well microplate. Add 10 µL of the [4-(Prop-1-yn-1-yloxy)phenyl]methanol derivative (serial dilutions from 50 µM to 0.1 µM in DMSO; final DMSO < 2%). Incubate for 30 minutes at 37°C.
Substrate Addition: Initiate the reaction by adding 50 µL of the fluorogenic substrate Z-Phe-Arg-AMC (final concentration 20 µM).
Kinetic Readout: Monitor fluorescence continuously (Ex: 360 nm, Em: 460 nm) for 20 minutes. Calculate the initial velocities and determine the IC₅₀ using non-linear regression.
Protocol 2: RuAAC-Mediated Activity-Based Protein Profiling (ABPP)
Objective: Fluorescently label proteins covalently modified by the internal ynol ether probe within a complex proteome.
Causality Note: Because the probe contains an internal alkyne, standard CuAAC will fail. We utilize the Ruthenium catalyst Cp*RuCl(COD), which efficiently coordinates internal alkynes to yield fully substituted 1,2,3-triazoles without requiring a terminal proton[3].
Step-by-Step Procedure:
Proteome Labeling: Incubate live cells or cell lysates (1 mg/mL protein) with 10 µM of the ynol ether probe for 1 hour at 37°C.
Denaturation: Add SDS to a final concentration of 1% and boil the samples for 5 minutes. Why? Denaturation unfolds the proteins, exposing the covalently attached internal alkynes that might otherwise be sterically hidden in hydrophobic enzyme pockets, ensuring physical accessibility for the bulky Ruthenium catalyst.
RuAAC Click Reaction: To 100 µL of the denatured proteome, sequentially add:
Azide-Fluor 545 (100 µM final)
Cp*RuCl(COD) catalyst (2 mol % relative to alkyne, dissolved in DMF)
Note: No reducing agent (like sodium ascorbate) is needed for RuAAC, unlike CuAAC.
Incubation: Vortex gently and incubate the mixture at 37°C for 2 hours. Internal alkynes have a higher activation barrier than terminal alkynes, necessitating a longer click incubation time to drive the reaction to completion[3].
Precipitation & Wash: Add 1 mL of ice-cold methanol/chloroform/water (4:1:3) to precipitate the proteins. Centrifuge at 14,000 x g for 5 minutes. Wash the protein pellet twice with cold methanol to remove unreacted fluorophore and catalyst.
Visualization: Resuspend the pellet in 1x Laemmli buffer, resolve via SDS-PAGE, and visualize using a flatbed fluorescence scanner (Ex: 532 nm laser).
ABPP workflow utilizing RuAAC for internal alkyne detection.
Conclusion
This comparative evaluation clearly demonstrates that [4-(Prop-1-yn-1-yloxy)phenyl]methanol derivatives are not merely structural analogs of standard propargyl ethers, but represent a distinct class of highly reactive electrophiles. Their internal ynol ether motif serves as an efficient, mechanism-based warhead for profiling cysteine proteases. When coupled with RuAAC click chemistry, these derivatives offer a robust and highly selective platform for Activity-Based Protein Profiling, bypassing the limitations and potential copper-toxicity associated with traditional terminal alkyne probes.
References
Alkynyl-coumarinyl ethers as MAO-B inhibitors
Source: PubMed / NIH
URL
assessing the stereochemistry of [4-(Prop-1-yn-1-yloxy)phenyl]methanol reaction products
Stereochemical Assessment of Alkynyl Ether Derivatives: A Guide to [4-(Prop-1-yn-1-yloxy)phenyl]methanol Reaction Products Executive Summary The molecule [4-(prop-1-yn-1-yloxy)phenyl]methanol is a highly versatile synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Stereochemical Assessment of Alkynyl Ether Derivatives: A Guide to [4-(Prop-1-yn-1-yloxy)phenyl]methanol Reaction Products
Executive Summary
The molecule [4-(prop-1-yn-1-yloxy)phenyl]methanol is a highly versatile synthetic intermediate. It features a reactive alkynyl ether moiety (prop-1-yn-1-yloxy) and a benzylic alcohol. When subjected to addition reactions—such as hydroboration, hydrohalogenation, or transition-metal-catalyzed hydrocarboxylation—the alkyne is converted into a substituted enol ether. Depending on the reaction mechanism, these additions dictate the geometric stereochemistry (E/Z isomers) of the resulting alkene and can generate new chiral centers.
Accurately assessing the stereochemistry of these products is critical for downstream pharmaceutical and materials applications. This guide objectively compares the primary analytical techniques used for stereochemical determination, providing causality-driven methodologies and self-validating protocols.
Comparative Analysis of Stereochemical Techniques
To select the appropriate analytical method, researchers must evaluate the nature of the reaction product (achiral alkene vs. chiral center) and the physical state of the sample.
Analytical Technique
Primary Application
Stereochemical Output
Sample Requirement
Turnaround Time
2D NOESY NMR
Alkene geometry (E/Z)
Relative (Spatial proximity)
10–15 mg (Solution)
Hours
X-Ray Crystallography
Solid-state 3D structure
Absolute Configuration
Single crystal (>0.1 mm)
Days to Weeks
Chiral HPLC / SFC
Enantiomer resolution
Enantiomeric Excess (% ee)
<1 mg (Solution)
Minutes to Hours
VCD Spectroscopy
Solution-state chirality
Absolute Configuration
5–10 mg (Solution)
Hours to Days
In-Depth Methodological Analysis
Nuclear Magnetic Resonance (NMR): NOESY and J-Coupling
For alkynyl ether additions, Nuclear Overhauser Effect Spectroscopy (NOESY) is the gold standard for distinguishing (E)- and (Z)-enol ethers[1]. Standard 1D
1
H NMR scalar J-coupling is often insufficient for tetrasubstituted alkenes because the lack of vicinal vinylic protons prevents the use of the Karplus equation to determine dihedral angles[2]. NOESY overcomes this by measuring through-space dipolar coupling. By observing the spatial proximity (< 5 Å) between the newly added vinylic proton and the terminal methyl group of the prop-1-ynyl moiety, researchers can definitively assign the E or Z geometry[3].
X-Ray Crystallography
When the addition reaction generates a chiral center (e.g., asymmetric hydration or double addition), determining the absolute configuration is paramount. If the[4-(prop-1-yn-1-yloxy)phenyl]methanol derivative can be crystallized, single-crystal X-ray diffraction provides an unequivocal 3D map of the molecule. The presence of the oxygen atoms in the ether and benzylic alcohol groups aids in anomalous dispersion if heavier atoms (like halogens from hydrohalogenation) are incorporated into the product.
Chiral Chromatography (HPLC)
For asymmetric reactions, Chiral High-Performance Liquid Chromatography (HPLC) is required to determine the enantiomeric excess (% ee). The benzylic alcohol (-CH
2
OH) on the phenyl ring plays a crucial role here; it acts as a strong hydrogen-bond donor, interacting with the chiral stationary phase (e.g., immobilized polysaccharides) to facilitate the separation of enantiomers.
Experimental Protocols
The following protocols are designed as self-validating systems to ensure data integrity during stereochemical assessment.
Protocol A: NMR NOESY Acquisition for E/Z Geometry
Sample Preparation : Dissolve 10–15 mg of the purified enol ether product in 0.6 mL of deuterated chloroform (CDCl
3
).
Self-Validation Step: Include 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be sharp and exactly at 0.00 ppm. Any peak broadening indicates poor magnetic shimming, which will degrade the resolution of critical vinylic multiplets and render NOE cross-peaks unreliable.
1D
1
H NMR Baseline : Acquire a standard
1
H spectrum. Identify the vinylic proton (typically 4.5–6.5 ppm) and the benzylic protons (~4.6 ppm).
NOESY Optimization : Set the mixing time (
τm
) to 300–400 ms.
Causality: The mixing time must be strictly controlled. A
τm
that is too long leads to spin diffusion—where magnetization transfers across multiple protons—creating false-positive cross-peaks that result in incorrect E/Z assignments. A 300 ms window ensures only direct, single-step through-space interactions are recorded.
Data Acquisition & Analysis : Execute the 2D sequence. Phase the spectrum symmetrically. Measure the cross-peak intensity between the vinylic proton and the methyl group to assign the geometric configuration.
Protocol B: Chiral HPLC for Enantiomeric Excess (% ee)
Mobile Phase Formulation : Prepare an isocratic blend of Hexane/Isopropanol (90:10 v/v).
Causality: Isopropanol is selected over ethanol because its steric bulk modulates the strong hydrogen-bonding interaction between the analyte's hydroxymethyl group and the stationary phase. This prevents severe peak tailing while maintaining high chiral recognition.
System Suitability (Self-Validation) : Inject a known racemic mixture of the product. Adjust the flow rate until the resolution (
Rs
) between the two enantiomer peaks is
≥1.5
(baseline resolution). If
Rs<1.5
, the subsequent % ee calculation of the asymmetric sample will be mathematically compromised due to peak overlap.
Sample Analysis : Inject the asymmetric reaction product, integrate the areas of the major and minor peaks, and calculate the % ee.
Workflow Visualization
The following diagram illustrates the logical decision tree for assessing the stereochemistry of the reaction products.
Workflow for determining the stereochemistry of[4-(Prop-1-yn-1-yloxy)phenyl]methanol derivatives.
References
Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. "Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods." Chemical Reviews, 2007. URL:[Link]
Yin, J., Bai, Y., Mao, M., & Zhu, G. "Silver-Catalyzed Regio- and Stereoselective Addition of Carboxylic Acids to Ynol Ethers." The Journal of Organic Chemistry, 2014. URL:[Link]
HPLC Analysis of[4-(Prop-1-yn-1-yloxy)phenyl]methanol: A Comparative Guide to Stationary Phase Selectivity
As drug development pipelines increasingly incorporate complex alkynyl and ether-linked aromatic intermediates, the demand for robust, stability-indicating analytical methods has surged. [4-(Prop-1-yn-1-yloxy)phenyl]meth...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development pipelines increasingly incorporate complex alkynyl and ether-linked aromatic intermediates, the demand for robust, stability-indicating analytical methods has surged. [4-(Prop-1-yn-1-yloxy)phenyl]methanol is a prime example of a multi-functional intermediate. It features a polar, hydrogen-bonding hydroxymethyl group, a hydrophobic aromatic ring, and a propargyl ether moiety rich in π-electrons.
This guide objectively compares the performance of traditional alkyl (C18) stationary phases against aromatic (Phenyl-Hexyl and Biphenyl) phases for the HPLC analysis of this compound. By examining the causality behind stationary phase interactions, we provide a field-proven framework for resolving the active pharmaceutical ingredient (API) from its structurally similar synthetic precursors and degradation products.
Analytical Challenges & Structural Dynamics
When developing an HPLC method for [4-(Prop-1-yn-1-yloxy)phenyl]methanol, the primary analytical challenge lies in baseline resolving the compound from its two highly probable degradation products:
4-(Prop-1-yn-1-yloxy)benzaldehyde (Oxidation Product): Substituted benzyl alcohols are highly susceptible to oxidation, forming their corresponding benzaldehydes[1]. This necessitates a stability-indicating method capable of separating the alcohol (hydrogen-bond donor) from the aldehyde (hydrogen-bond acceptor).
4-Hydroxybenzyl alcohol (Ether Cleavage Product): Acidic or basic hydrolysis can cleave the propargyl ether, yielding a highly polar phenolic degradant that risks co-eluting with the solvent front on standard reversed-phase columns.
Stationary Phase Selectivity: C18 vs. Phenyl-Hexyl vs. Biphenyl
The choice of stationary phase dictates the retention mechanism and, consequently, the selectivity (
α
) of the method.
Standard C18 (Alkyl Phase): Relies almost exclusively on dispersive van der Waals (hydrophobic) interactions. Because the structural difference between the benzyl alcohol and the benzaldehyde degradant is relatively small in terms of overall hydrophobicity, C18 columns often struggle to provide adequate resolution without excessively long, shallow gradients.
Phenyl-Hexyl Phase: Introduces
π
π
interactions via the phenyl ring, offering alternative selectivity for the aromatic and alkynyl groups of the analyte. However, the hexyl linker introduces significant flexibility, which can dilute the rigid steric selectivity needed for closely related isomers.
Biphenyl Phase: While C18 columns rely primarily on hydrophobic dispersive forces, biphenyl stationary phases offer orthogonal selectivity through enhanced
π
π
interactions and a unique hydrogen-bonding capacity[2]. The rigid biphenyl system acts as a strong electron sink. The hydroxyl group of [4-(Prop-1-yn-1-yloxy)phenyl]methanol can hydrogen-bond with the
π
-electron cloud of the biphenyl rings, significantly increasing its retention relative to pure hydrophobic partitioning. Meanwhile, the benzaldehyde degradant lacks a hydrogen-bond donor, driving its retention purely via
π
π
and hydrophobic forces. This differential retention mechanism drastically alters selectivity, leading to superior baseline resolution.
Mechanistic pathways of interaction between the analyte and a biphenyl stationary phase.
Comparative Performance Data
To objectively evaluate these mechanisms, the analyte and its two primary degradants were screened across three column chemistries under identical isocratic conditions (60:40 Water:Methanol with 0.1% Formic Acid). Note: Changing the organic component in the mobile phase (e.g., methanol vs. acetonitrile) has a significant impact on the selectivity of biphenyl phases[3]. Methanol is preferred here as it does not compete for
π
π
interactions like acetonitrile does.
Table 1: Quantitative Comparison of Stationary Phase Performance
Data Synthesis: The Biphenyl column successfully pulls the polar cleavage degradant away from the void volume (increasing
tR
from 2.1 to 4.2 min) via enhanced dipole interactions. Furthermore, it achieves an exceptional resolution (
Rs
= 4.1) between the API and the oxidation degradant, proving its superiority for this specific molecular class.
Experimental Workflow & Self-Validating Protocols
Experimental workflow for screening stationary phases to optimize resolution.
Channel A (Aqueous): Transfer 1000 mL of LC-MS grade water into a mobile phase bottle. Add 1.0 mL of MS-grade Formic Acid (0.1% v/v). Mix thoroughly and sonicate for 10 minutes to degas. Causality: Formic acid ensures the phenolic hydroxyl groups of any degradants remain fully protonated, preventing peak tailing caused by secondary interactions with residual silanols.
Channel B (Organic): 1000 mL of LC-MS grade Methanol. Causality: Methanol acts as a hydrogen-bond donor/acceptor but lacks
π
-electrons, ensuring it does not mask the
π
π
selectivity of the biphenyl stationary phase.
2. Sample Preparation:
Diluent: Prepare a 50:50 (v/v) mixture of Water:Methanol.
Standard Solution: Accurately weigh 10.0 mg of[4-(Prop-1-yn-1-yloxy)phenyl]methanol and transfer to a 20 mL volumetric flask. Dissolve and make up to volume with diluent (0.5 mg/mL).
System Suitability (Spiked) Solution: Spike the standard solution with 0.5% (w/w) of 4-(Prop-1-yn-1-yloxy)benzaldehyde and 4-hydroxybenzyl alcohol. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
3. Chromatographic Conditions:
Column: Core-Shell Biphenyl, 150 x 4.6 mm, 2.6 µm or 3 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
Detection: UV Diode Array Detector (DAD) set to 254 nm (optimal for conjugated aromatic systems).
Elution Program: Isocratic at 60% B for 12 minutes.
4. System Suitability Criteria (Self-Validation):
To ensure the protocol acts as a self-validating system, the run is only considered acceptable if the following criteria are met upon injecting the System Suitability Solution:
Resolution (
Rs
): Must be
≥
2.0 between the API and the benzaldehyde degradant.
Tailing Factor (
Tf
): Must be
≤
1.5 for the API peak.
Precision: The %RSD of the API peak area from five replicate injections must be
≤
2.0%.
References
Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography
Source: PubMed (Journal of Chromatography B)
URL:[Link]
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases
Source: LCGC International (Chromatography Online)
URL:[Link]
Comparative Guide on Catalytic Efficiencies for [4-(Prop-1-yn-1-yloxy)phenyl]methanol Transformations
Executive Summary & Substrate Profile The molecule [4-(Prop-1-yn-1-yloxy)phenyl]methanol is a highly versatile, electron-rich O-aryl ynol ether. Structurally, it features an internal alkyne directly attached to an oxygen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Substrate Profile
The molecule [4-(Prop-1-yn-1-yloxy)phenyl]methanol is a highly versatile, electron-rich O-aryl ynol ether. Structurally, it features an internal alkyne directly attached to an oxygen atom, coupled with a para-substituted benzylic alcohol. This dual functionality makes it a high-value building block for the modular assembly of complex heterocycles, particularly chromene derivatives and cyclobutanones.
However, the presence of the unprotected, nucleophilic hydroxymethyl group (-CH₂OH) introduces a critical chemoselectivity challenge. The choice of catalyst dictates whether the reaction will proceed via the desired alkyne activation or fail due to competitive coordination and degradation at the alcohol moiety. This guide objectively compares the efficiency of leading transition-metal and Brønsted acid catalysts for transformations of this substrate, grounded in [1].
The reactivity of O-aryl ynol ethers is defined by their ability to act as ketene equivalents or participate in formal cycloadditions. The efficiency of a catalyst depends entirely on its Lewis acidity profile:
Gold(I) Catalysis (The Gold Standard): Cationic Gold(I) complexes, such as [IPrAu(CH3CN)]SbF6, are soft, highly carbophilic Lewis acids. They selectively coordinate to the π-system of the internal alkyne, ignoring the hard oxygen atom of the free benzylic alcohol. This selective activation generates a highly reactive cationic oxonium intermediate that seamlessly undergoes intramolecular electrophilic aromatic substitution to form chromene derivatives[2].
Palladium(II) & Zinc(II) Catalysis: These metals can facilitate [4+2] and [3+2] annulations, respectively[3]. However, because they are harder Lewis acids than Gold(I), they exhibit moderate competitive binding to the free hydroxyl group, often requiring higher temperatures or substrate protection to achieve optimal turnover.
Brønsted Acids (e.g., TfOH): Strong acids are fundamentally incompatible with this substrate. They non-selectively protonate the ynol ether, triggering rapid hydration to an ester or causing uncontrolled polymerization, completely bypassing the desired cycloaddition pathways.
Mechanistic divergence under Gold(I) vs. Brønsted acid catalysis.
Catalyst Efficiency Comparison
The following table summarizes the quantitative performance of various catalytic systems for the formal [4+2] cycloaddition of O-aryl ynol ethers with enol ethers (e.g., 2,3-dihydrofuran).
To achieve the >84% yields observed with Gold(I) catalysis, the reaction environment must be meticulously controlled. The following protocol details the [2], explaining the causality behind each critical step.
Step-by-Step Methodology
Substrate Preparation: Dissolve 1.0 equiv of [4-(Prop-1-yn-1-yloxy)phenyl]methanol in anhydrous CH₂Cl₂ (0.1 M) under a strict argon atmosphere.
Causality: While Gold(I) is relatively moisture-tolerant, the intermediate cationic oxonium is highly electrophilic. Excluding moisture prevents competitive hydration of the intermediate.
Catalyst Activation: Add 5 mol% of [IPrAu(CH3CN)]SbF6 to the solution at 0 °C.
Causality: The bulky IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand stabilizes the gold center, while the non-coordinating SbF6⁻ counterion ensures maximum Lewis acidity for alkyne activation[4].
Reagent Addition (Critical Step): Slowly add 3.0 equiv of the enol ether (e.g., 2,3-dihydrofuran) dropwise via a syringe pump over 1 to 3 hours.
Causality: Enol ethers are prone to[5]. Slow addition maintains a low steady-state concentration of the enol ether, strongly favoring the desired cross-reactivity with the ynol ether.
Monitoring: Stir the reaction from 0 °C to room temperature. Monitor via in situ IR spectroscopy (tracking the disappearance of the alkyne stretch at ~2200 cm⁻¹) or TLC.
Quenching: Upon full conversion, filter the crude mixture directly through a short pad of basic alumina.
Causality: Basic alumina instantly sequesters the gold catalyst and neutralizes any trace acidic byproducts, preventing the acid-catalyzed degradation or ring-opening of the newly formed chromene product.
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (hexanes/EtOAc) to isolate the final product.
Step-by-step experimental workflow for Gold(I)-catalyzed cycloaddition.
References
Title: Gold(I)‐Catalyzed Intermolecular Formal [4+2] Cycloaddition of O‐Aryl Ynol Ethers and Enol Ethers: Synthesis of Chromene Derivatives
Source: Chemistry – A European Journal (2021)
URL: [Link]
Title: Catalytic Cycloaddition Reactions of Ynol and Thioynol Ethers
Source: Chinese Journal of Chemistry (2024)
URL: [Link]
Title: Gold-Catalyzed Vinyl Ether Hydroalkynylation: An Alternative Pathway for the Gold-Catalyzed Intermolecular Reaction of Alkenes and Alkynes
Source: Organic Letters (2016)
URL: [Link]
Comprehensive Safety, Handling, and Disposal Guide for [4-(Prop-1-yn-1-yloxy)phenyl]methanol in Drug Development
As the synthesis of Antibody-Drug Conjugates (ADCs) and sequence-defined polymers accelerates, bioorthogonal reagents like [4-(Prop-1-yn-1-yloxy)phenyl]methanol have become foundational to modern drug development. This a...
Author: BenchChem Technical Support Team. Date: March 2026
As the synthesis of Antibody-Drug Conjugates (ADCs) and sequence-defined polymers accelerates, bioorthogonal reagents like [4-(Prop-1-yn-1-yloxy)phenyl]methanol have become foundational to modern drug development. This alkyne-functionalized benzyl alcohol is primarily utilized as a critical handle in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry to generate hydrophilic, high-payload ADC linkers ([1][2]).
However, the unique structural moieties that make this compound synthetically valuable—a terminal alkyne and an aryl ether—also dictate strict operational and disposal logistics. This guide provides drug development professionals with a field-proven, self-validating standard operating procedure (SOP) for the safe handling, quenching, and EPA-compliant disposal of this compound ([3]).
Chemical Profiling & Hazard Assessment
Before initiating any operational workflow, it is critical to understand the causality behind the compound's hazards. The reactivity of the alkyne group presents specific logistical challenges, particularly when exposed to heavy metal catalysts during waste consolidation.
Table 1: Quantitative Chemical & Hazard Profile
Parameter
Specification
Operational Causality & Implication
Molecular Formula
C10H10O2
High carbon content dictates disposal via non-halogenated organic incineration.
Functional Groups
Alkyne, Aryl Ether, Primary Alcohol
Alkyne: Can form shock-sensitive metal acetylides if mixed with unquenched heavy metals (e.g., Cu, Ag).Ether: Susceptible to slow peroxide formation under prolonged UV/oxygen exposure.
Solubility
Soluble in EtOAc, DCM, DMF, DMSO
Requires polar aprotic or moderately polar solvents for complete dissolution during synthesis.
Waste Classification
Non-Halogenated Organic
Must be strictly segregated from halogenated streams to prevent the generation of toxic dioxins during high-temperature incineration.
To contextualize the disposal process, we must map the compound's lifecycle during a standard ADC linker synthesis. The following diagram illustrates the critical path from reaction to waste segregation.
Workflow for the utilization and waste segregation of[4-(Prop-1-yn-1-yloxy)phenyl]methanol.
Step-by-Step Disposal & Quenching Procedures
The most critical safety vulnerability when working with [4-(Prop-1-yn-1-yloxy)phenyl]methanol occurs post-reaction. Unreacted alkynes mixed with active copper catalysts in a waste carboy can generate explosive copper acetylides over time.
To prevent this, follow this self-validating quenching and segregation protocol :
Step 1: Catalyst Quenching (Crucial Safety Step)
Action: Add a 0.5 M aqueous solution of EDTA (Ethylenediaminetetraacetic acid) to the crude reaction mixture and stir vigorously for 15 minutes.
Causality: EDTA acts as a hexadentate ligand, tightly chelating residual Cu(I) and Cu(II) ions. This completely terminates the catalytic cycle and physically prevents the copper from interacting with the unreacted alkyne moiety of the[4-(Prop-1-yn-1-yloxy)phenyl]methanol.
Self-Validation: The mixture will visibly transition from a murky, dark suspension to a clear, brightly colored (usually blue/green) aqueous phase and a distinct organic phase. If the aqueous layer remains cloudy, add additional EDTA until clarity is achieved.
Step 2: Phase Separation & Extraction
Action: Transfer the quenched mixture to a separatory funnel. Extract the organic components using Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM).
Causality: Utilizing EtOAc ensures that the resulting organic waste remains non-halogenated. Mixing halogenated solvents (DCM) with non-halogenated compounds drastically increases environmental toxicity and commercial disposal costs.
Self-Validation: Confirm the presence of two distinct liquid layers. The upper layer (EtOAc) contains the unreacted[4-(Prop-1-yn-1-yloxy)phenyl]methanol.
Step 3: Waste Routing & Carboy Segregation
Route the separated phases into their respective, EPA-compliant waste streams:
Label: "Non-Halogenated Organic Waste - Flammable". Store in a grounded flammables cabinet.
Aqueous Phase
Cu-EDTA complexes, ascorbate salts, water.
Standard Polyethylene carboy.
Label: "Aqueous Heavy Metal Waste (Copper)". Store in secondary containment.
Self-Validation for Aqueous Routing: Before sealing the aqueous waste carboy, verify the pH is between 6.5 and 7.5 using pH indicator strips. Highly acidic or basic waste can cause gas evolution or degrade the carboy over time.
Emergency Logistics: Spill Response
In the event of a spill involving a solution of[4-(Prop-1-yn-1-yloxy)phenyl]methanol:
Isolate: Eliminate all ignition sources, as the compound is likely dissolved in a flammable organic solvent (e.g., DMF, EtOAc).
Contain & Absorb: Do not use combustible materials like sawdust. Apply an inert, inorganic absorbent such as vermiculite or diatomaceous earth to the spill. Causality: Inert absorbents prevent exothermic oxidation reactions with the alkyne/ether groups.
Package: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container (polypropylene bucket with a secure lid).
Labeling: Label as "Hazardous Solid Waste: Contains Flammable Organics and Alkyne Derivatives" and contact your Environmental Health and Safety (EHS) department for immediate lab packing.
References
Forsythe, N. L., Tan, M. F., & Maynard, H. D. (2022). Diazido macrocyclic sulfates as a platform for the synthesis of sequence-defined polymers for antibody drug conjugates. Chemical Science, 13(13), 3888-3893. URL:[Link]
U.S. Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste. URL:[Link]